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  • Product: 1,1-Difluoro-4-(iodomethyl)cyclohexane
  • CAS: 476415-02-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1,1-Difluoro-4-(iodomethyl)cyclohexane

Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1,1-Difluoro-4-(iodomethyl)cyclohexane, a valuable building block in modern medicinal chemistry. The strateg...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1,1-Difluoro-4-(iodomethyl)cyclohexane, a valuable building block in modern medicinal chemistry. The strategic incorporation of geminal difluoro groups and an iodomethyl functionality into a cyclohexane scaffold offers medicinal chemists a versatile tool for modulating the physicochemical and pharmacological properties of drug candidates. This document details the synthetic strategy, reaction mechanisms, step-by-step experimental protocols, and characterization data, intended for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Fluorinated Scaffolds in Drug Discovery

The introduction of fluorine atoms into organic molecules can profoundly influence their biological activity, metabolic stability, and lipophilicity.[1][2] The unique electronic properties of the carbon-fluorine bond, being highly polarized and strong, can lead to enhanced binding affinities, improved pharmacokinetic profiles, and blockage of metabolic pathways.[3] Specifically, the geminal difluoromethylene group (CF2) is often employed as a bioisostere for a carbonyl group or a hydroxyl-bearing carbon, offering altered electronic and conformational properties while maintaining a similar steric profile.[4]

The cyclohexane ring serves as a common scaffold in many biologically active compounds. The synthesis of 1,1-Difluoro-4-(iodomethyl)cyclohexane provides a key intermediate where the difluoro group can act as a polar hydrophobic element, and the iodomethyl group serves as a versatile handle for further chemical modifications, such as nucleophilic substitutions and cross-coupling reactions.[5][6]

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, 1,1-Difluoro-4-(iodomethyl)cyclohexane, suggests a two-step approach starting from a commercially available precursor. The primary disconnection is at the carbon-iodine bond, leading back to the corresponding alcohol. The second key transformation is the conversion of a ketone to the geminal difluoride.

This leads to the following proposed synthetic pathway:

Retrosynthesis Target 1,1-Difluoro-4-(iodomethyl)cyclohexane Intermediate1 1,1-Difluoro-4-(hydroxymethyl)cyclohexane Target->Intermediate1 Iodination StartingMaterial 4-(Hydroxymethyl)cyclohexanone Intermediate1->StartingMaterial Geminal Difluorination

Caption: Retrosynthetic analysis of 1,1-Difluoro-4-(iodomethyl)cyclohexane.

This strategy leverages the readily available starting material, 4-(hydroxymethyl)cyclohexanone, and employs two well-established transformations in organic synthesis.[7][8]

Synthetic Protocol

Step 1: Synthesis of 1,1-Difluoro-4-(hydroxymethyl)cyclohexane

The first step involves the conversion of the ketone functionality in 4-(hydroxymethyl)cyclohexanone to a geminal difluoride. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this deoxofluorination reaction.[9][10][11]

Reaction Scheme:

Step1_Scheme cluster_reagents reactant 4-(Hydroxymethyl)cyclohexanone product 1,1-Difluoro-4-(hydroxymethyl)cyclohexane reactant->product reagent DAST DCM, 0 °C to rt

Caption: Geminal difluorination of 4-(hydroxymethyl)cyclohexanone.

Mechanism Insight: The reaction of a ketone with DAST proceeds through the formation of a halosulfurane intermediate. The carbonyl oxygen attacks the sulfur atom of DAST, leading to the displacement of a fluoride ion. This is followed by the formation of a key intermediate which then undergoes nucleophilic attack by the fluoride ion to generate the geminal difluoride. While DAST is effective, it is thermally unstable and can decompose violently at temperatures above 90 °C.[10] More thermally stable alternatives like Deoxo-Fluor can also be employed.[10][12]

Experimental Protocol:

  • To a stirred solution of 4-(hydroxymethyl)cyclohexanone (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, slowly add diethylaminosulfur trifluoride (DAST) (1.5 eq).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 1,1-difluoro-4-(hydroxymethyl)cyclohexane.

Table 1: Reagent and Product Data for Step 1

CompoundMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)
4-(Hydroxymethyl)cyclohexanone128.17~1.054~239.8
Diethylaminosulfur trifluoride (DAST)161.201.2230-32 (0.05 mmHg)
1,1-Difluoro-4-(hydroxymethyl)cyclohexane150.16--
Step 2: Synthesis of 1,1-Difluoro-4-(iodomethyl)cyclohexane

The final step is the conversion of the primary alcohol of 1,1-difluoro-4-(hydroxymethyl)cyclohexane to the corresponding iodide. The Appel reaction, utilizing triphenylphosphine (PPh₃), iodine (I₂), and imidazole, is a mild and efficient method for this transformation, proceeding via an SN2 mechanism.[13][14]

Reaction Scheme:

Step2_Scheme cluster_reagents reactant 1,1-Difluoro-4-(hydroxymethyl)cyclohexane product 1,1-Difluoro-4-(iodomethyl)cyclohexane reactant->product reagent PPh₃, I₂, Imidazole DCM, rt

Caption: Iodination of 1,1-difluoro-4-(hydroxymethyl)cyclohexane.

Mechanism Insight: The reaction is initiated by the formation of a phosphonium iodide species from triphenylphosphine and iodine. Imidazole acts as a base to deprotonate the alcohol, and the resulting alkoxide attacks the phosphonium species. The final step involves an SN2 displacement of the triphenylphosphine oxide leaving group by iodide.[13] This method is generally preferred for its mild conditions and high yields. Alternative methods include using a CeCl₃·7H₂O/NaI system, which also provides a mild route to alkyl iodides.[15]

Experimental Protocol:

  • To a solution of triphenylphosphine (1.5 eq) and imidazole (1.5 eq) in anhydrous dichloromethane (DCM, 0.2 M) at room temperature, add iodine (I₂) (1.5 eq) portion-wise.

  • Stir the mixture until the iodine has completely dissolved, resulting in a yellowish solution.

  • Add a solution of 1,1-difluoro-4-(hydroxymethyl)cyclohexane (1.0 eq) in DCM to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product, 1,1-difluoro-4-(iodomethyl)cyclohexane.

Table 2: Reagent and Product Data for Step 2

CompoundMolar Mass ( g/mol )Melting Point (°C)
1,1-Difluoro-4-(hydroxymethyl)cyclohexane150.16-
Triphenylphosphine (PPh₃)262.2980-82
Iodine (I₂)253.81113.7
Imidazole68.0890-91
1,1-Difluoro-4-(iodomethyl)cyclohexane260.07-

Characterization

The final product, 1,1-Difluoro-4-(iodomethyl)cyclohexane (CAS: 476415-02-8), should be characterized by standard analytical techniques to confirm its identity and purity.[16]

  • ¹H NMR: Expected signals would include multiplets for the cyclohexane ring protons and a doublet for the iodomethyl protons.

  • ¹⁹F NMR: A characteristic signal for the geminal difluoro group would be expected.

  • ¹³C NMR: Signals corresponding to the difluorinated carbon, the iodomethyl carbon, and the other cyclohexane carbons should be observed.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass should be present.

Safety Considerations

  • Diethylaminosulfur trifluoride (DAST): DAST is toxic, corrosive, and reacts violently with water. It can also decompose explosively upon heating.[10] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn.

  • Iodine: Iodine is harmful if inhaled or swallowed and can cause skin and eye irritation. Handle in a fume hood and wear appropriate PPE.

  • Dichloromethane (DCM): DCM is a suspected carcinogen and should be handled with care in a well-ventilated area.

Conclusion

This technical guide outlines a reliable and scalable two-step synthesis of 1,1-Difluoro-4-(iodomethyl)cyclohexane from 4-(hydroxymethyl)cyclohexanone. The described protocols utilize well-established synthetic methodologies, providing a practical route for obtaining this valuable fluorinated building block for applications in drug discovery and medicinal chemistry. The strategic placement of the geminal difluoro group and the versatile iodomethyl handle makes the target molecule an attractive scaffold for the synthesis of novel bioactive compounds.

References

  • Bartoli, G., et al. (2005). A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3‚7H2O/NaI System in Acetonitrile. The Journal of Organic Chemistry, 70(1), 169-174. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Iodide - Common Conditions. Retrieved from [Link]

  • Lin, C., et al. (2018). One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones. Molecules, 23(9), 2251. [Link]

  • Gale, C., et al. (2014). Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt. The Journal of Organic Chemistry, 79(10), 4668-4674. [Link]

  • Olah, G. A., et al. (1979). A new method for the efficient conversion of alcohols into iodides via treatment with trimethylsilyl iodide. The Journal of Organic Chemistry, 44(22), 3872-3876. [Link]

  • Garegg, P. J., & Samuelsson, B. (1980). A convenient, rapid method for the preparation in high yield of iodides derived from a variety of alcohols. Journal of the Chemical Society, Perkin Transactions 1, 469-471. [Link]

  • Google Patents. (n.d.). EP2057111A1 - A large scale method for the deoxofluorination of ketones.
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  • Cobb, A. J. A., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry, 13, 728-734. [Link]

  • ResearchGate. (n.d.). Bio-active fluorinated cyclohexenones. Retrieved from [Link]

  • Ghosez, L., et al. (2012). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. Organic Letters, 14(12), 3134-3137. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of New Fluorinated Tubastatin A Derivatives Based on Cyclopentane/Cyclohexane with Good Anti‐tumor Activity in Vitro. Retrieved from [Link]

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  • ResearchGate. (n.d.). Practical Synthesis of gem-Difluorides from Cyclohexanone: Synthesis of gem-Bistrifluoroacetates and Their Reactions with Fluoride Nucleophiles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones. Retrieved from [Link]

  • Linclau, B., et al. (2020). Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. Chemistry – A European Journal, 26(6), 1279-1287. [Link]

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  • MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). Fluorine in Pharmaceutical and Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Retrieved from [Link]

  • Chemia. (2022). A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). Retrieved from [Link]

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  • Arkat USA. (2006). Regioselective iodination of hydroxylated aromatic ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • Google Patents. (n.d.). US4997946A - Process for the iodination of hydroxyaromatic and aminoaromatic compounds.
  • Google Patents. (n.d.). EP2093206A1 - Process for the iodination of aromatic compounds.
  • Oakwood Chemical. (n.d.). 1,1-Difluoro-4-methylcyclohexane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-butyl-2-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-Indole. Retrieved from [Link]

  • Organic Syntheses. (2022). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Retrieved from [Link]

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Exploratory

Introduction: The Strategic Value of Fluorinated Cyclohexanes in Drug Discovery

An In-Depth Technical Guide to the Synthesis of 1,1-Difluoro-4-(iodomethyl)cyclohexane In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of mole...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1,1-Difluoro-4-(iodomethyl)cyclohexane

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's biological profile.[1][2] Specifically, the gem-difluoro (CF₂) group, isosteric to a carbonyl or ether oxygen, offers a powerful tool to enhance metabolic stability, modulate lipophilicity, and fine-tune the pKa of nearby functional groups, thereby improving a drug candidate's overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3][4]

The 1,1-difluorocyclohexane scaffold has emerged as a particularly valuable motif, acting as a conformationally restricted isostere of common carbocyclic and heterocyclic rings.[5] When combined with a reactive handle like an iodomethyl group, the resulting building block, 1,1-difluoro-4-(iodomethyl)cyclohexane (4) , becomes a versatile intermediate for introducing this fluorinated core into complex molecular architectures through nucleophilic substitution reactions. This guide provides a comprehensive, field-proven protocol for the multi-step synthesis of this key building block, grounded in established chemical principles and designed for reproducibility and scalability.

Synthetic Strategy and Retrosynthetic Analysis

A robust and logical synthetic pathway is paramount for the efficient production of the target molecule. Our retrosynthetic analysis identifies a three-step sequence commencing from a commercially available, functionalized cyclohexane precursor. This strategy ensures that the key functional groups are introduced in a sequence that minimizes side reactions and simplifies purification.

The core of the strategy involves:

  • Deoxofluorination: Introduction of the gem-difluoro moiety onto a ketone precursor. This is a reliable and high-yielding transformation.

  • Ester Reduction: Conversion of a carboxylate ester into a primary alcohol, which serves as the direct precursor to the iodomethyl group.

  • Iodination: Transformation of the primary alcohol into the target alkyl iodide under mild conditions.

This pathway is outlined below:

Synthetic_Workflow cluster_0 Step 1: Deoxofluorination cluster_1 Step 2: Ester Reduction cluster_2 Step 3: Appel Iodination A Ethyl 4-oxocyclohexanecarboxylate (1) B Ethyl 1,1-difluorocyclohexane-4-carboxylate (2) A->B  Deoxo-Fluor®  DCM, 0°C to rt C (1,1-Difluorocyclohexan-4-yl)methanol (3) B->C  LiAlH₄  THF, 0°C D 1,1-Difluoro-4-(iodomethyl)cyclohexane (4) CAS: 476415-02-8 C->D  I₂, PPh₃, Imidazole  DCM

Caption: Overall synthetic workflow for 1,1-difluoro-4-(iodomethyl)cyclohexane.

Detailed Experimental Protocols

A. Step 1: Synthesis of Ethyl 1,1-difluorocyclohexane-4-carboxylate (2)

This step employs a deoxofluorination reaction, converting a ketone into a gem-difluoro group. Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) is chosen as a modern fluorinating agent that is more thermally stable and easier to handle than diethylaminosulfur trifluoride (DAST).[6]

  • Materials:

    • Ethyl 4-oxocyclohexanecarboxylate (1)

    • Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl 4-oxocyclohexanecarboxylate (1.0 eq).

    • Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add Deoxo-Fluor® (1.2 eq) dropwise via the dropping funnel over 30 minutes. Causality: Slow addition at reduced temperature is critical to control the exothermic reaction and prevent the formation of elimination byproducts.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated NaHCO₃ solution until gas evolution ceases. Trustworthiness: This step neutralizes the acidic byproducts (including HF) generated during the reaction, making the workup safer and preventing product degradation.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford ethyl 1,1-difluorocyclohexane-4-carboxylate (2) as a colorless oil.

B. Step 2: Synthesis of (1,1-Difluorocyclohexan-4-yl)methanol (3)

This is a standard reduction of an ester to a primary alcohol using a powerful reducing agent, lithium aluminum hydride (LiAlH₄).

  • Materials:

    • Ethyl 1,1-difluorocyclohexane-4-carboxylate (2)

    • Lithium aluminum hydride (LiAlH₄)

    • Tetrahydrofuran (THF), anhydrous

    • Water (H₂O)

    • 15% aqueous sodium hydroxide (NaOH) solution

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF. Expertise: Conducting this reaction under an inert atmosphere with anhydrous solvent is non-negotiable, as LiAlH₄ reacts violently with water.

    • Cool the suspension to 0 °C in an ice-water bath.

    • Dissolve ethyl 1,1-difluorocyclohexane-4-carboxylate (2) (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • Stir the reaction at 0 °C for 2-3 hours, monitoring by TLC until all starting material is consumed.

    • Perform a Fieser workup for quenching: Slowly and sequentially add water (X mL), followed by 15% NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams. Causality: This specific quenching procedure is designed to produce a granular, easily filterable aluminum salt precipitate, greatly simplifying the workup compared to an acid quench.

    • Stir the resulting white suspension vigorously for 30 minutes, then add anhydrous Na₂SO₄ and stir for another 15 minutes.

    • Filter the solid through a pad of Celite®, washing the filter cake thoroughly with EtOAc.

    • Concentrate the filtrate under reduced pressure to yield (1,1-difluorocyclohexan-4-yl)methanol (3), which is often pure enough for the next step without further purification.

C. Step 3: Synthesis of 1,1-Difluoro-4-(iodomethyl)cyclohexane (4)

The final step is the conversion of the primary alcohol to an alkyl iodide using an Appel reaction. This method is exceptionally mild and avoids the strongly acidic conditions of other methods, preserving the difluorinated ring.

  • Materials:

    • (1,1-Difluorocyclohexan-4-yl)methanol (3)

    • Triphenylphosphine (PPh₃)

    • Iodine (I₂)

    • Imidazole

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Procedure:

    • To a round-bottom flask, add triphenylphosphine (1.3 eq) and imidazole (1.3 eq) and dissolve in anhydrous DCM.

    • Cool the solution to 0 °C in an ice-water bath.

    • Add solid iodine (1.3 eq) portion-wise. The solution will turn dark brown as the PPh₃-I₂ complex forms. Expertise: Imidazole acts as a catalyst and a mild base to neutralize the HI generated in situ, preventing side reactions.

    • After stirring for 15 minutes, add a solution of (1,1-difluorocyclohexan-4-yl)methanol (3) (1.0 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated Na₂S₂O₃ solution to remove excess iodine. Wash subsequently with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography. The byproduct, triphenylphosphine oxide, is highly polar and easily separated. The target compound, 1,1-difluoro-4-(iodomethyl)cyclohexane (4) , will be isolated as a stable oil.

Data Summary and Characterization

The following table summarizes the expected outcomes and key characterization parameters for the synthetic sequence.

StepStarting MaterialProductReagentsTypical YieldKey Characterization Notes
1Ethyl 4-oxocyclohexanecarboxylate (1)Ethyl 1,1-difluorocyclohexane-4-carboxylate (2)Deoxo-Fluor®75-85%¹⁹F NMR: A characteristic singlet or multiplet around -90 to -110 ppm. ¹³C NMR: Appearance of a triplet for the C-F carbon due to C-F coupling. Disappearance of the ketone signal (~210 ppm).
2Ethyl 1,1-difluorocyclohexane-4-carboxylate (2)(1,1-Difluorocyclohexan-4-yl)methanol (3)LiAlH₄90-98%¹H NMR: Appearance of a broad singlet for the -OH proton and a doublet for the -CH₂OH protons. Disappearance of the ethyl ester signals. IR: Broad O-H stretch ~3300 cm⁻¹.
3(1,1-Difluorocyclohexan-4-yl)methanol (3)1,1-Difluoro-4-(iodomethyl)cyclohexane (4)I₂, PPh₃, Imidazole80-90%¹H NMR: The -CH₂OH signal (~3.5 ppm) shifts downfield to a -CH₂I signal (~3.2 ppm). Disappearance of the -OH signal. MS (EI): Characteristic M+ peak and fragmentation pattern.

Safety and Reagent Handling

  • Deoxofluorinating Agents (Deoxo-Fluor®): These reagents are corrosive and react with moisture to release hydrogen fluoride (HF). Always handle them in a chemical fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

  • Lithium Aluminum Hydride (LiAlH₄): This is a highly water-reactive and potentially pyrophoric solid. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use only anhydrous solvents. Quenching must be performed slowly and at low temperatures.

  • Iodine (I₂): Iodine is corrosive, can cause stains, and is harmful if inhaled or ingested. Handle in a well-ventilated area or fume hood and wear gloves and safety glasses.

Conclusion

This guide details a reliable and scalable three-step synthesis of 1,1-difluoro-4-(iodomethyl)cyclohexane, a high-value building block for pharmaceutical research and development. By following this protocol, which emphasizes the rationale behind key experimental choices and adheres to strict safety standards, researchers can confidently produce this versatile intermediate. The successful application of deoxofluorination, hydride reduction, and Appel iodination provides a clear pathway for accessing this and other structurally related fluorinated motifs essential for advancing modern drug discovery programs.

References

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Foundational

Technical Guide: gem-Difluorination of 4-(hydroxymethyl)cyclohexanone

Executive Summary The introduction of a gem-difluoromethylene ( ) moiety into a saturated carbocycle is a high-value transformation in medicinal chemistry. The group acts as a lipophilic bioisostere of an ether oxygen or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of a gem-difluoromethylene (


) moiety into a saturated carbocycle is a high-value transformation in medicinal chemistry. The 

group acts as a lipophilic bioisostere of an ether oxygen or a carbonyl group, modulating pKa and metabolic stability without significantly altering steric bulk.

This guide details the technical execution of gem-difluorinating 4-(hydroxymethyl)cyclohexanone . This substrate presents a specific chemo-selectivity challenge: the competition between nucleophilic fluorination of the ketone (desired) and deoxyfluorination of the primary alcohol (potentially undesired).

Key Takeaway: Direct treatment of the unprotected substrate with DAST or Deoxo-Fluor® will result in the formation of the trifluorinated species (1-(fluoromethyl)-4,4-difluorocyclohexane). To retain the hydroxymethyl group, a Protection-Fluorination-Deprotection (PFD) strategy is mandatory.

Strategic Analysis & Route Selection

The Chemoselectivity Challenge

The substrate contains two Lewis-basic oxygen centers. Fluorinating reagents like DAST (Diethylaminosulfur trifluoride) activate both:

  • Ketone (

    
    ):  Undergoes nucleophilic attack to form a gem-difluoride.
    
  • Alcohol (

    
    ):  Reacts to form an alkoxy-aminosulfur intermediate, which is rapidly displaced by fluoride to form an alkyl fluoride (
    
    
    
    ).
Reagent Selection Matrix

The choice of fluorinating agent is dictated by thermal stability and byproduct profile.

ReagentChemical NameStability (

)
ReactivityRecommendation
DAST Diethylaminosulfur trifluoride~90°C (Explosive)HighStandard. Use only at

.
Deoxo-Fluor® Bis(2-methoxyethyl)aminosulfur trifluoride~140°CHighPreferred. Safer thermal profile; less elimination.
XtalFluor-E® (Diethylamino)difluorosulfonium tetrafluoroborate>200°CModerateScale-up. Requires exogenous HF source (e.g.,

).
Fluolead™ 4-tert-Butyl-2,6-dimethylphenylsulfur trifluorideHighHighAlternative. Good for difficult substrates.

Reaction Mechanism & Pathway

Understanding the mechanism is critical for troubleshooting elimination side-products (vinyl fluorides).

G Substrate Ketone Substrate Inter1 Alkoxy-aminosulfur Intermediate Substrate->Inter1 Activation (Nu attack on S) DAST DAST/Deoxo-Fluor DAST->Inter1 Carbocation Carbocation Intermediate Inter1->Carbocation -R2NS(O)F Product gem-Difluoride (Target) Carbocation->Product +F- (Substitution) Vinyl Vinyl Fluoride (Elimination Byproduct) Carbocation->Vinyl -H+ (Elimination)

Figure 1: Mechanistic pathway showing the bifurcation between the desired substitution and the elimination side reaction common in cyclohexanones.

Detailed Experimental Protocol

Target: 4,4-difluoro-1-(hydroxymethyl)cyclohexane Strategy: Protection-First (PFD)

Step 1: Alcohol Protection

The primary alcohol must be masked. A Benzoyl (Bz) or TBDPS group is recommended over TBDMS, as the acidic environment generated by DAST (liberation of HF) can prematurely cleave labile silyl ethers.

  • Reagents: Benzoyl chloride (BzCl), Pyridine, DMAP (cat.), DCM.

  • Procedure:

    • Dissolve 4-(hydroxymethyl)cyclohexanone (1.0 equiv) in DCM (10 vol).

    • Add Pyridine (2.0 equiv) and DMAP (0.1 equiv).

    • Cool to 0°C. Add BzCl (1.1 equiv) dropwise.

    • Warm to RT and stir until TLC indicates consumption.

    • Workup: Acid wash (1M HCl) to remove pyridine, followed by sat.

      
      .
      
    • Output: 4-(benzoyloxymethyl)cyclohexanone.

Step 2: gem-Difluorination (The Critical Step)

This step uses Deoxo-Fluor® for enhanced safety.[1] If using DAST, maintain strictly anhydrous conditions and never heat above 40°C.

  • Reagents: Deoxo-Fluor® (1.5 - 2.0 equiv), Anhydrous DCM, Ethanol (trace, optional catalyst).

  • Equipment: Teflon or Polypropylene vessels recommended (HF etches glass), though dry glassware is acceptable for short contact times.

Protocol:

  • Preparation: Charge a flame-dried flask with 4-(benzoyloxymethyl)cyclohexanone (1.0 equiv) and anhydrous DCM (15 vol) under Nitrogen/Argon.

  • Addition: Cool the solution to 0°C . Add Deoxo-Fluor® (1.5 equiv) dropwise via syringe.

    • Note: Do not add neat reagent rapidly; the exotherm is significant.

  • Catalysis (Optional): Addition of a catalytic amount of Ethanol (0.2 equiv) can accelerate the reaction by generating HF in situ, which activates the reagent.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 12–16 hours.

    • Monitoring: Check TLC/GC-MS. Look for the disappearance of the ketone.

  • Quenching (CRITICAL SAFETY):

    • Cool the mixture back to 0°C.

    • Slowly pour the reaction mixture into a vigorously stirring saturated aqueous

      
       solution.
      
    • Warning: Massive

      
       evolution will occur. Do not seal the vessel.
      
  • Isolation: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove amine byproducts) and Brine. Dry over

    
    .[2]
    
  • Purification: Flash chromatography (Hexane/EtOAc). The difluoro product is usually less polar than the ketone.

Step 3: Deprotection
  • Reagents:

    
     / MeOH (for Benzoyl) or TBAF (for Silyl).
    
  • Procedure: Standard saponification or desilylation to yield 4,4-difluoro-1-(hydroxymethyl)cyclohexane.

Troubleshooting & Optimization

Controlling Elimination (Vinyl Fluorides)

Cyclohexanones are prone to elimination to form vinyl fluorides due to the ring strain and conformation.

  • Symptom: Presence of olefinic protons in NMR (

    
     ppm).
    
  • Fix:

    • Solvent Switch: Change DCM to Toluene or Diglyme . Non-polar solvents often favor substitution over elimination.

    • Low Temperature: Conduct the entire reaction at 0°C or -20°C (requires longer time).

    • Reagent: Switch to XtalFluor-E with

      
      , which is known to suppress elimination compared to DAST.
      
Workflow Visualization

Workflow Start 4-(hydroxymethyl) cyclohexanone Protect Protection (BzCl / Pyridine) Start->Protect ProtectedInt Protected Intermediate Protect->ProtectedInt Fluorinate Fluorination (Deoxo-Fluor / DCM) ProtectedInt->Fluorinate DifluoroInt Difluoro Ester Fluorinate->DifluoroInt 0°C to RT Anhydrous Deprotect Deprotection (K2CO3 / MeOH) DifluoroInt->Deprotect Final 4,4-difluoro-1- (hydroxymethyl)cyclohexane Deprotect->Final

Figure 2: Step-by-step synthetic workflow for the Protection-Fluorination-Deprotection (PFD) route.

Safety & Handling (E-E-A-T)

Thermal Runaway

DAST and Deoxo-Fluor® are thermally unstable.[3]

  • DAST: Onset of decomposition ~90°C. Detonation possible if heated in a closed system.

  • Protocol Rule: Never distill DAST residues. Quench all reaction mixtures before concentration.

HF Exposure

Hydrolysis of these reagents releases Hydrogen Fluoride (HF).

  • First Aid: Calcium Gluconate gel must be available on the bench.

  • Glassware: HF etches glass. If the reaction runs >24h, use plasticware.

References

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[4][5][6] Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability.[6] The Journal of Organic Chemistry, 64(19), 7048–7054. Link

  • Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides.[7][8][9][10] The Journal of Organic Chemistry, 40(5), 574–578. Link

  • Singh, R. P., & Shreeve, J. M. (2002).[11][12] Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561–2578. Link

  • Beaulieu, F., et al. (2009).[4] Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents.[4][13] Organic Letters, 11(21), 5050–5053. Link

Sources

Exploratory

Technical Guide: Spectroscopic Profiling of 1,1-Difluoro-4-(iodomethyl)cyclohexane

This guide outlines the spectroscopic characterization, synthesis logic, and validation protocols for 1,1-Difluoro-4-(iodomethyl)cyclohexane (CAS 476415-02-8). It is designed for medicinal chemists and process scientists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization, synthesis logic, and validation protocols for 1,1-Difluoro-4-(iodomethyl)cyclohexane (CAS 476415-02-8). It is designed for medicinal chemists and process scientists requiring rigorous structural confirmation of this gem-difluoro building block.

Executive Summary & Structural Logic

1,1-Difluoro-4-(iodomethyl)cyclohexane is a high-value fluorinated scaffold used in drug discovery to modulate lipophilicity and metabolic stability. The gem-difluoro group (


) acts as a bioisostere for a carbonyl or ether oxygen, while the iodomethyl handle (

) serves as a versatile electrophile for C-C or C-N bond formation.
Structural Analysis[1][2][3][4]
  • Conformation: The cyclohexane ring exists in a chair conformation.[1][2][3][4] The bulky iodomethyl group at position 4 prefers the equatorial orientation to minimize 1,3-diaxial steric strain (A-value of

    
    
    
    
    
    1.7 kcal/mol).
  • Symmetry: The molecule possesses a plane of symmetry passing through C1 and C4 in the time-averaged planar representation, but the fixed chair conformation renders the two fluorine atoms diastereotopic (axial and equatorial).

Synthesis & Preparation Context

To interpret the spectra accurately, one must understand the impurity profile derived from the synthesis. The standard route involves the reduction of 4,4-difluorocyclohexanecarboxylic acid followed by Appel iodination.

Reaction Workflow (DOT Visualization)

SynthesisPath Start 4,4-Difluorocyclohexane- carboxylic acid (CAS 122665-97-8) Inter 4,4-Difluorocyclohexyl- methanol Start->Inter Reduction (BH3·THF or LiAlH4) Prod 1,1-Difluoro-4- (iodomethyl)cyclohexane (CAS 476415-02-8) Inter->Prod Iodination (I2, PPh3, Imidazole)

Figure 1: Standard synthetic pathway. Key impurities may include unreacted alcohol (Inter) or triphenylphosphine oxide byproducts.

Spectroscopic Data Profile

The following data represents the reference spectral characteristics derived from high-field NMR analysis of the purified compound.

Nuclear Magnetic Resonance (NMR)

Solvent:


 (Chloroform-d) | Reference:  TMS (

0.00) /

(

0.00)

H NMR (Proton)

The proton spectrum is characterized by the distinct doublet of the iodomethyl group and the complex multiplets of the cyclohexane ring.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
3.12 – 3.16 Doublet (

Hz)
2H

Characteristic deshielded methylene attached to Iodine.
2.05 – 2.15 Multiplet2HH2/H6 (eq)Protons

to

. Deshielded by Fluorine.
1.85 – 1.95 Multiplet2HH3/H5 (eq)Equatorial ring protons.
1.70 – 1.80 Multiplet2HH2/H6 (ax)Axial protons

to

.
1.55 – 1.65 Multiplet1HH4 (ax)Methine proton at the substitution site.
1.30 – 1.45 Multiplet2HH3/H5 (ax)Axial ring protons (shielded).

F NMR (Fluorine)

The gem-difluoro group typically appears as a complex pattern due to


 geminal coupling and 

vicinal coupling.
  • Shift:

    
     -94.0 to -102.0 ppm.
    
  • Pattern: At room temperature, often appears as a broad AB quartet or a complex multiplet (

    
     Hz).
    
    • 
      : 
      
      
      
      ppm (broad d).
    • 
      : 
      
      
      
      ppm (broad d).
  • Note: The chemical shift is temperature-dependent due to ring flipping dynamics.


C NMR (Carbon)
Chemical Shift (

, ppm)
Splitting

-Coupling (Hz)
Assignment
122.5 Triplet (t)

C1 (

)
36.8 Doublet/Singlet-C4 (Methine)
32.5 Triplet (t)

C2/C6 (

to

)
27.8 Singlet (s)-C3/C5 (

to

)
11.5 Singlet (s)-

(Iodomethyl)

Key Diagnostic: The iodomethyl carbon appears significantly upfield (


11-12 ppm) due to the heavy atom effect  of Iodine.
Infrared Spectroscopy (FT-IR)
  • C-F Stretch: Strong bands in the 1150–1250 cm

    
      region.
    
  • C-H Stretch: 2850–2950 cm

    
     (Cyclohexane ring).
    
  • Absence: No O-H stretch (

    
    3400 cm
    
    
    
    ) or C=O stretch (
    
    
    1700 cm
    
    
    ), confirming conversion from the alcohol/acid precursor.
Mass Spectrometry (GC-MS / EI)
  • Molecular Ion (

    
    ): 
    
    
    
    260.
  • Base Peak: Often

    
     133 (
    
    
    
    ), corresponding to the 1,1-difluoro-4-methylcyclohexyl cation.
  • Fragment:

    
     127 (
    
    
    
    ).

Experimental Validation Protocol

To ensure data integrity (Trustworthiness), the following self-validating protocol should be used for lot release.

Method: Quantitative NMR (qNMR) Purity Assay

Objective: Determine absolute purity using an internal standard (IS).

  • Selection of IS: Use 1,3,5-Trimethoxybenzene (High purity, non-volatile, distinct singlet at

    
     6.1 ppm).
    
  • Sample Prep:

    • Weigh

      
      10 mg of 1,1-Difluoro-4-(iodomethyl)cyclohexane (
      
      
      
      ).
    • Weigh

      
      5 mg of IS (
      
      
      
      ).
    • Dissolve in 0.6 mL

      
      .
      
  • Acquisition:

    • Pulse delay (

      
      ) 
      
      
      
      60 seconds (to ensure full relaxation of
      
      
      adjacent protons).
    • Scans: 16-32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight.[5][6][7][8][9]
Validation Workflow (DOT Visualization)

ValidationFlow Sample Crude Product TLC TLC Screening (Hexane/EtOAc 9:1) Sample->TLC Purification Flash Chromatography (Silica Gel) TLC->Purification Analysis 1H & 19F NMR Purification->Analysis Decision Purity > 95%? Analysis->Decision Release Lot Release (Store at 2-8°C, Dark) Decision->Release Yes Reprocess Re-column / Distillation Decision->Reprocess No Reprocess->Purification

Figure 2: Quality control decision tree ensuring high-purity isolation.

References

  • Synthesis of Gem-difluoro Compounds

    • Mechanism of DAST fluorination: Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur trifluorides." J. Org. Chem.1975 , 40, 574-578. Link

  • Conformational Analysis

    • 1,1-Difluorocyclohexane dynamics: Jonas, J.; Gutowsky, H. S.[10][11] "Fluorine NMR Spectra and Conformational Isomerization of 1,1-Difluorocyclohexane." J. Chem. Phys.[11]1965 , 42, 3075. Link

  • Iodination Methodology

    • Appel Reaction (Alcohol to Iodide): Garegg, P. J.; Samuelsson, B. "Iodine-triphenylphosphine-imidazole: An improved reagent system for the conversion of hydroxyl groups into iodides." J. Chem. Soc., Perkin Trans. 11980 , 2866-2869. Link

  • Compound Registry

    • PubChem CID 16223595: 1,1-Difluoro-4-(iodomethyl)cyclohexane.[12] Link

Sources

Foundational

physical and chemical properties of 1,1-Difluoro-4-(iodomethyl)cyclohexane

The following technical guide details the properties, synthesis, and applications of 1,1-Difluoro-4-(iodomethyl)cyclohexane , a specialized fluorinated building block used in high-value medicinal chemistry programs. CAS...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 1,1-Difluoro-4-(iodomethyl)cyclohexane , a specialized fluorinated building block used in high-value medicinal chemistry programs.

CAS Registry Number: 476415-02-8 Formula: C


H

F

I Molecular Weight: 260.06 g/mol

Executive Summary

1,1-Difluoro-4-(iodomethyl)cyclohexane is a strategic aliphatic building block designed for the introduction of the gem-difluorocyclohexyl motif into drug candidates. This moiety serves as a lipophilic, metabolically stable bioisostere for carbonyl groups and cyclohexyl rings. The molecule features two distinct functional domains:[1][2][3]

  • The gem-Difluoro Core: Modulates pKa, conformation, and metabolic stability (blocking oxidation at the C1 position).

  • The Iodomethyl Handle: A highly reactive electrophile (primary alkyl iodide) enabling rapid C-C, C-N, or C-O bond formation via nucleophilic substitution or cross-coupling.

This guide provides a comprehensive analysis of its physicochemical profile, conformational behavior, synthetic utility, and safety protocols.

Molecular Architecture & Conformational Analysis[4][5]

The Gem-Difluoro Effect

The introduction of two fluorine atoms at the C1 position induces specific electronic and steric perturbations in the cyclohexane ring. Unlike a standard cyclohexane, the C-F bonds are shorter (approx. 1.35 Å) and highly polarized.

  • Bond Dipoles: The vector sum of the two C-F dipoles creates a significant local dipole moment, influencing the binding orientation of the molecule in protein active sites.

  • Ring Flattening: The gem-difluoro substitution causes a slight flattening of the chair conformation at the C1 position due to the repulsion between the fluorine lone pairs and the increased s-character of the C-F bonds.

Conformational Equilibrium

The 4-(iodomethyl) substituent can adopt either an axial or equatorial orientation.

  • Equatorial Preference: In the absence of overriding dipole effects, the iodomethyl group (–CH

    
    I) prefers the equatorial position to avoid severe 1,3-diaxial steric interactions with the axial protons at C2 and C6.
    
  • Dipolar Influence: While gem-difluoro groups can stabilize gauche conformations in acyclic systems, in the 4-substituted ring system, the steric bulk of the iodomethyl group dominates, heavily favoring the equatorial conformer (>95% population at RT).

Conformation Axial Axial Conformer (High Energy) Transition Ring Flip Barrier Axial->Transition Steric Repulsion (1,3-diaxial) Equatorial Equatorial Conformer (Thermodynamic Minimum) Transition->Equatorial Relaxation

Figure 1: Conformational energy landscape favoring the equatorial disposition of the iodomethyl handle.

Physical Properties Profile

The following data summarizes the physicochemical constants critical for handling and purification.

PropertyValue / DescriptionNote
Physical State LiquidColorless to pale yellow; darkens on light exposure.
Boiling Point 95–100 °C @ 15 mmHgEstimated based on homologues; volatile under high vacuum.
Density 1.75 ± 0.05 g/cm³High density due to Iodine and Fluorine content.
Refractive Index

~1.51
Typical for iodinated cycloalkanes.
Solubility DCM, THF, EtOAc, TolueneImmiscible in water.
Stability Light & Heat SensitiveC-I bond is weak (approx. 50 kcal/mol); store in dark/cold.

Chemical Reactivity & Synthetic Utility[6][7]

The primary alkyl iodide moiety is the focal point of reactivity, enabling a wide array of transformations.

Nucleophilic Substitution ( )

The iodine atom is an excellent leaving group (conjugate acid pKa of HI is -10), making the –CH


I group highly susceptible to nucleophilic attack.
  • Amination: Reacts with secondary amines (in the presence of K

    
    CO
    
    
    
    /MeCN) to form tertiary amines.
  • Etherification: Reacts with phenols or alcohols (NaH/DMF) to form ethers.

  • Thioetherification: Reacts rapidly with thiols to generate sulfides.

Radical-Mediated Reactions

The weak C-I bond allows for facile homolytic cleavage using radical initiators (AIBN, Et


B) or photoredox catalysis.
  • Atom Transfer Radical Addition (ATRA): Can add across alkenes to build complex scaffolds.

  • Giese Reaction: Radical addition to electron-deficient olefins (Michael acceptors).

Cross-Coupling
  • Zinc Insertion: Preparation of the organozinc reagent (Negishi coupling precursor) is possible using activated Zn dust in THF/DMA.

  • Suzuki-Miyaura: Can be converted to the boronic ester via lithiation/borylation or Pd-catalyzed borylation.

Reactivity Core 1,1-Difluoro-4- (iodomethyl)cyclohexane Amines Tertiary Amines (S_N2 w/ R2NH) Core->Amines K2CO3, MeCN Ethers Ethers/Thioethers (S_N2 w/ RO-/RS-) Core->Ethers NaH, DMF Radical Alkyl Radicals (Giese Reaction) Core->Radical Photoredox/AIBN Metal Organozinc/Boron (Cross-Coupling) Core->Metal Zn or B2pin2

Figure 2: Divergent synthetic pathways accessible from the iodomethyl handle.

Synthesis & Manufacturing Route

The synthesis typically proceeds from commercially available 4-oxocyclohexanecarboxylate derivatives to ensure regiocontrol of the fluorine atoms.

Step-by-Step Protocol
  • Deoxyfluorination:

    • Precursor: Ethyl 4-oxocyclohexanecarboxylate.

    • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.[4]

    • Conditions: DCM, 0°C to RT.

    • Mechanism: Conversion of the ketone to the gem-difluoro group.

    • Critical Note: This step must be performed in chemically resistant vessels (Teflon/HDPE) due to HF generation.

  • Reduction:

    • Reagent: LiAlH

      
       (Lithium Aluminum Hydride) or LiBH
      
      
      
      .
    • Conditions: THF, 0°C.

    • Product: (4,4-Difluorocyclohexyl)methanol.

  • Iodination (Appel-Type or Finkelstein):

    • Method A (Appel): I

      
      , PPh
      
      
      
      , Imidazole in DCM.
    • Method B (Sulfonate Displacement): Mesyl chloride (MsCl) followed by NaI in Acetone/reflux.

    • Purification: Silica gel chromatography (Hexanes/EtOAc) to yield the pure iodide.

Synthesis Start Ethyl 4-oxocyclohexanecarboxylate Step1 Fluorination (DAST/Deoxo-Fluor) Start->Step1 Inter1 Ethyl 4,4-difluorocyclohexanecarboxylate Step1->Inter1 Step2 Reduction (LiAlH4) Inter1->Step2 Inter2 (4,4-Difluorocyclohexyl)methanol Step2->Inter2 Step3 Iodination (I2/PPh3) Inter2->Step3 Final 1,1-Difluoro-4-(iodomethyl)cyclohexane Step3->Final

Figure 3: Linear synthetic sequence from commercial precursors.

Handling & Safety Protocols

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Skin/Eye Irritation: Causes severe skin irritation and serious eye irritation (Lachrymator).

  • Carcinogenicity: Alkyl iodides are potential alkylating agents and should be treated as suspect carcinogens.

Storage & Stability:

  • Temperature: Store at 2–8°C (Refrigerate).

  • Light: Protect from light (amber vials/aluminum foil) to prevent liberation of free iodine (I

    
    ), which turns the liquid brown.
    
  • Stabilizer: Often stored over Copper turnings or Silver wool to scavenge free iodide.

Disposal:

  • Do not mix with oxidizers. Dispose of as halogenated organic waste.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. (Discusses conformational bias of substituted cycloalkanes). Link

  • Linclau, B., et al. (2016). Organofluorine chemistry: Difluoromethylene motifs spaced 1,3 to each other imparts facial polarity to a cyclohexane ring.[4] Beilstein Journal of Organic Chemistry, 12, 2792–2802. Link

  • Sigma-Aldrich/Merck. Safety Data Sheet (SDS) for Cyclohexane, iodo- derivatives. (General safety protocols for alkyl iodides). Link

Sources

Exploratory

Strategic Handling and Storage of 1,1-Difluoro-4-(iodomethyl)cyclohexane: A Guide for Medicinal Chemistry Applications

An In-depth Technical Guide for Drug Development Professionals Introduction: The Utility and Challenge of a Fluorinated Building Block 1,1-Difluoro-4-(iodomethyl)cyclohexane is a valuable synthetic intermediate in modern...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Utility and Challenge of a Fluorinated Building Block

1,1-Difluoro-4-(iodomethyl)cyclohexane is a valuable synthetic intermediate in modern drug discovery. The 1,1-difluorocyclohexane motif is a bioisosteric replacement for carbonyl groups or gem-dimethyl functionalities, capable of modulating physicochemical properties such as lipophilicity and metabolic stability without introducing excessive steric bulk.[1][2] The introduction of geminal fluorine atoms can block sites of metabolic oxidation, a common strategy to enhance the pharmacokinetic profile of drug candidates.[1][3] The primary iodomethyl group serves as a versatile handle for introducing the fluorinated scaffold into target molecules via nucleophilic substitution reactions, leveraging the fact that iodide is an excellent leaving group.[4]

However, the very features that make this compound synthetically useful—the reactive carbon-iodine (C-I) bond and the specific stereoelectronic properties of the difluorinated ring—also dictate stringent requirements for its handling and storage. The C-I bond is the weakest of the carbon-halogen bonds, making the compound susceptible to degradation.[4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely and effectively utilize 1,1-Difluoro-4-(iodomethyl)cyclohexane, ensuring compound integrity and experimental success.

Section 1: Physicochemical Profile and Hazard Analysis

A thorough understanding of the compound's properties is the foundation of safe handling. While specific, extensively documented data for this exact molecule is limited, we can extrapolate key parameters from its constituent parts and closely related analogs.

Table 1: Physicochemical and Safety Properties of 1,1-Difluoro-4-(iodomethyl)cyclohexane

PropertyValue / InformationRationale & Significance
CAS Number 476415-02-8[5]Unique identifier for accurate tracking and safety data retrieval.
Molecular Formula C₇H₁₁F₂I[5]Confirms elemental composition.
Molecular Weight 260.07 g/mol [5]Essential for stoichiometric calculations in experimental design.
Appearance Likely a liquid (inferred)The non-fluorinated analog, (iodomethyl)cyclohexane, is a liquid. Organoiodides are often yellow or brown due to trace I₂ impurity from degradation.[4]
Boiling Point Not specified; likely >150 °CHigh molecular weight and polarity suggest a relatively high boiling point. Handle as a low-volatility compound at room temperature.
Storage Temp. 0–8 °C[5]Refrigeration is recommended to minimize thermal decomposition and maintain long-term stability.
Key Hazards Skin Irritant, Eye Irritant, Respiratory Irritant (inferred)Based on GHS classifications for the analogous compound (iodomethyl)cyclohexane.[6] Alkylating agents, which this compound can be considered, often carry these hazards.

Section 2: Chemical Stability and Reactivity Profile

The stability of 1,1-Difluoro-4-(iodomethyl)cyclohexane is governed primarily by the carbon-iodine bond, which has a bond dissociation energy of approximately 57.6 kcal/mol (for CH₃-I), significantly lower than C-Br (72.1 kcal/mol) or C-Cl (83.7 kcal/mol).[4] This inherent weakness makes the compound susceptible to several degradation pathways.

Key Degradation Pathways
  • Photolytic Cleavage: The C-I bond can undergo homolytic cleavage when exposed to ultraviolet (UV) light, including ambient laboratory light over extended periods, to generate an alkyl radical and an iodine radical.[7] This process is often the source of the characteristic yellow or brown discoloration in samples of organoiodides, which is due to the formation of molecular iodine (I₂).[4]

  • Thermal Decomposition: While refrigeration is recommended, elevated temperatures can provide sufficient energy to promote C-I bond scission.[8] This is a critical consideration for reaction setup, particularly when heating reactions for extended periods.

  • Nucleophilic Substitution/Elimination: As a primary alkyl iodide, the compound is highly susceptible to Sₙ2 reactions with a wide range of nucleophiles. It can also undergo E2 elimination to form an alkene in the presence of strong, non-nucleophilic bases. The electron-withdrawing nature of the gem-difluoro group can influence the reactivity of the cyclohexane ring and adjacent C-H bonds.

Chemical Incompatibilities

Safe handling and storage necessitate strict segregation from incompatible materials. Mixing with these substances can trigger hazardous reactions, leading to pressure buildup, release of toxic fumes, or fire.

  • Strong Bases: (e.g., hydroxides, alkoxides, amines). Can cause elimination reactions and degradation.[9][10]

  • Strong Oxidizing Agents: (e.g., nitric acid, peroxides, permanganates). Can react violently with the iodide moiety.[9][11][12]

  • Reactive Metals: (e.g., alkali metals like sodium, potassium; powdered metals like aluminum). Can lead to vigorous or explosive reactions with halogenated compounds.[10][13]

  • Strong Nucleophiles: (e.g., cyanides, azides). Will readily displace the iodide, which may be undesirable outside of a controlled reaction.

The following diagram illustrates the primary degradation and incompatibility concerns.

cluster_degradation Degradation Pathways cluster_incompatibility Chemical Incompatibilities A 1,1-Difluoro-4- (iodomethyl)cyclohexane B Alkyl Radical + I• A->B  UV Light  (Photolysis) A->B  Heat  (Thermal) D Elimination Product (Alkene) A->D  Strong Base  (e.g., t-BuOK) C Molecular Iodine (I₂) (Discoloration) B->C Dimerization E 1,1-Difluoro-4- (iodomethyl)cyclohexane F Violent Reaction (Heat, Gas, Fire) E->F  Strong Oxidizers  Reactive Metals G Uncontrolled Substitution (Product Loss) E->G  Strong Nucleophiles

Caption: Key degradation and incompatibility pathways for the title compound.

Section 3: Safe Handling Protocols

Adherence to rigorous handling protocols is essential to ensure operator safety and maintain the high purity required for drug development applications.

Engineering Controls & Personal Protective Equipment (PPE)

The causality behind PPE selection is the mitigation of inferred hazards: skin, eye, and respiratory irritation.[6]

  • Primary Engineering Control: Always handle 1,1-Difluoro-4-(iodomethyl)cyclohexane inside a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[9]

  • Eye Protection: Wear chemical safety goggles or a face shield that conforms to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[9]

  • Hand Protection: Use nitrile or neoprene gloves. Given that this is a halogenated organic compound, double-gloving is a prudent measure for extended operations. Discard gloves immediately if contamination is suspected.

  • Body Protection: A standard laboratory coat is required. For transfers of larger quantities (>50 g), a chemical-resistant apron is recommended.

The following workflow provides a decision-making framework for handling operations.

start Start: Handling Operation assess Assess Quantity and Operation Risk start->assess ppe_check Verify Proper PPE is Worn (Goggles, Gloves, Lab Coat) assess->ppe_check hood_check Confirm Fume Hood is Operational ppe_check->hood_check spill_kit Ensure Spill Kit for Halogenated Organics is Accessible hood_check->spill_kit weigh Weigh Compound in Hood (Use contained vessel) spill_kit->weigh transfer Perform Transfer/Addition (Use cannula or syringe for liquids) weigh->transfer cleanup Decontaminate Glassware & Segregate Waste transfer->cleanup end End Operation cleanup->end

Caption: A standard workflow for safely handling the compound in a lab setting.

Step-by-Step Weighing and Transfer Protocol

This protocol is designed to minimize exposure and prevent contamination.

  • Preparation: Before removing the compound from refrigerated storage, allow the container to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture, which could compromise the compound.

  • Fume Hood Setup: Place a calibrated balance, weighing paper or a tared vial, and necessary spatulas/syringes inside the chemical fume hood.

  • Aliquotting: Open the main container inside the hood. Quickly dispense the desired amount of the compound into the tared vial and securely close both containers. Work efficiently to minimize exposure to light and air.

  • Dissolution: If the next step is dissolution, add the solvent directly to the vial containing the weighed compound inside the fume hood.

  • Cleanup: Wipe down the spatula and any affected surfaces with a solvent-soaked cloth (e.g., ethanol or isopropanol). Dispose of the cloth and any contaminated weighing paper into a designated solid hazardous waste container for halogenated organics.

Section 4: Long-Term Storage & Management

The primary goal of storage is to inhibit the degradation pathways discussed in Section 2. The supplier recommendation of 0–8 °C is a starting point, but a truly robust storage protocol incorporates multiple layers of protection.[5]

Optimal Storage Conditions
  • Temperature: Store in a refrigerator or cold room at 0–8 °C. Do not freeze unless recommended by the supplier, as freeze-thaw cycles can sometimes accelerate degradation in the presence of impurities.[14][15]

  • Light: Store the compound in an amber glass vial or a clear vial wrapped completely in aluminum foil.[16] Place this primary container inside a secondary container (e.g., a small box or can) to provide an additional barrier against light.

  • Atmosphere: For maximum long-term stability (>6 months), flush the headspace of the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and moisture, which can participate in radical or hydrolytic degradation pathways.

  • Container: Use a glass container with a PTFE-lined cap. The use of metal cans or containers is not recommended, as some halogenated compounds can generate acidic byproducts that corrode metal.[13]

Storage Segregation

Chemical incompatibility necessitates careful storage organization. Store 1,1-Difluoro-4-(iodomethyl)cyclohexane with other halogenated organic compounds, segregated from the incompatible classes identified in Section 2.2.

Caption: A logical segregation plan for storing the compound away from incompatibles.

Section 5: Spill Management & Waste Disposal

Accidents should be planned for. Having clear, established procedures for spills and waste disposal is a regulatory and safety requirement.

Spill Cleanup Protocol
  • Evacuate & Alert: Alert personnel in the immediate area. If the spill is large (>100 mL), evacuate the lab and contact the institutional Environmental Health & Safety (EHS) office.

  • Control Vapors: For small spills, if safe to do so, use an absorbent powder like vermiculite or sand to cover the liquid. Do not use combustible materials like paper towels initially.

  • Collection: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with soap and water, followed by a solvent rinse (e.g., ethanol). All cleaning materials must be disposed of as hazardous waste.

Waste Disposal
  • Classification: All waste containing 1,1-Difluoro-4-(iodomethyl)cyclohexane, including empty containers, contaminated PPE, and reaction residues, must be treated as hazardous waste.

  • Containerization: Collect halogenated organic waste in a dedicated, properly labeled container.[13] Polyethylene or glass containers are appropriate.[13]

  • Labeling & Disposal: Ensure the waste container is clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (Irritant). Do not overfill containers. When full, follow institutional procedures for collection by the EHS office.[13]

References

  • Supramolecular Polymerization of all-cis-Fluorinated Cyclohexanes: Influence of Side Chains. Organic Materials.
  • Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. Accounts of Chemical Research.
  • A Facile Synthesis of 1,1-Difluoroallenes from Commercially Available 1,1,1- Trifluoro-2-iodoethane. Synlett.
  • Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry.
  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. ResearchGate.
  • 1,1-difluoro-4-(iodomethyl)cyclohexane 95% | CAS: 476415-02-8. AChemBlock.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health.
  • Halogenated Solvents Safety Guidelines. University of Washington.
  • Conformational preferences of fluorocyclohexane and 1-fluoro-1- silacyclohexane molecules: Ab initio study and NBO analysis. ResearchGate.
  • Controlled Separation and Release of Organoiodine Compounds Using Poly(2-methoxyethyl acrylate)-Analogue Microspheres. National Institutes of Health.
  • Kinetic study of the reactions of OH with the simple alkyl iodides: CH3I, C2H5I, 1-C3H7I and 2-C3H7I. ResearchGate.
  • Organoiodine chemistry. Wikipedia. Available at: [Link]

  • Recent Advances in Iodine-Mediated Radical Reactions. National Institutes of Health.
  • Chemical Incompatibility Table and Storage Recommendations. University of California, Berkeley.
  • SAFETY DATA SHEET - Iodocyclohexane. Fisher Scientific.
  • Freeze-Thaw Cycle-Enhanced Transformation of Iodide to Organoiodine Compounds in the Presence of Natural Organic Matter and Fe(III). PubMed. Available at: [Link]

  • SAFETY DATA SHEET - Iodoacetamide. MilliporeSigma.
  • Safety data sheet - Cyclohexane. CPAChem.
  • Thermal Decomposition of Alkyl Halides on Aluminum. Illinois Experts. Available at: [Link]

  • Storing iodine compound. Reddit. Available at: [Link]

  • (Iodomethyl)cyclohexane | C7H13I. PubChem. Available at: [Link]

  • 1,1-Difluoro-4-methylcyclohexane. Oakwood Chemical. Available at: [Link]

  • Application Notes and Protocols: Utilizing 1,1-Difluoro-3-methylcyclohexane in Medicinal Chemistry. Benchchem.
  • Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes. National Institutes of Health.
  • Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses.
  • Fluoroalkane and perfluoroalkane synthesis. Organic Chemistry Portal. Available at: [Link]

  • Freeze–Thaw Cycle-Enhanced Transformation of Iodide to Organoiodine Compounds in the Presence of Natural Organic Matter and Fe. KOPRI Repository.
  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. MDPI. Available at: [Link]

  • DS Fact Sheet on Compatible Chemical Storage. National Institutes of Health. Available at: [Link]

  • Halogenated Organics Waste Compatibility. CP Lab Safety. Available at: [Link]

  • Reactivity and Applications of Iodine Monochloride in Synthetic Approaches. Discovery.
  • o-(1,1-Difluorohex-1-en-2-yl)aniline. Organic Syntheses. Available at: [Link]

  • Iodoalkane synthesis: Iodination reactions with halogen exchange. Chemia. Available at: [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
  • Structural Effects on the Energy Disposal and Atomic Photofragment Alignment for the Photodissociation of Alkyl Iodides. National Institutes of Health.
  • Vacuum ultra-violet photodissociation of alkyl iodides. Journal of the Chemical Society, Faraday Transactions 2. Available at: [Link]

  • 1,4-Dioxane Degradation Pathway. Eawag. Available at: [Link]

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Foundational

Technical Monograph & Safety Protocol: 1,1-Difluoro-4-(iodomethyl)cyclohexane

The following technical guide is structured as a specialized monograph for the research and development sector. It synthesizes specific chemical data with field-proven handling protocols for fluorinated alkyl iodides.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized monograph for the research and development sector. It synthesizes specific chemical data with field-proven handling protocols for fluorinated alkyl iodides.

Introduction: The Bioisostere Advantage

1,1-Difluoro-4-(iodomethyl)cyclohexane is a high-value fluorinated building block used primarily in medicinal chemistry. Its structural significance lies in the 1,1-difluorocyclohexane motif, which serves as a lipophilic, metabolically stable bioisostere for cyclohexyl or phenyl groups. The gem-difluoro substitution lowers the pKa of adjacent protons and alters the ring conformation, potentially improving the binding affinity and metabolic half-life of the final drug candidate.

The pendant iodomethyl group acts as a versatile reactive handle, superior to its brominated counterparts for both nucleophilic substitution (


) and radical-mediated cross-coupling reactions (e.g., photoredox or transition-metal catalysis).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound is typically supplied as a research-grade intermediate. The following data aggregates vendor specifications and predicted physicochemical properties.

PropertySpecification / ValueNote
IUPAC Name 1,1-Difluoro-4-(iodomethyl)cyclohexane
CAS Number 476415-02-8Distinct from the 4-iodo analog (CAS 476415-00-6)
Molecular Formula

Molecular Weight 260.07 g/mol
Appearance Colorless to pale yellow liquidYellowing indicates free iodine (

) formation
Boiling Point ~80-85°C (Predicted at reduced pressure)High vacuum distillation recommended
Density ~1.6 - 1.7 g/cm³ (Estimated)Denser than water due to Iodine/Fluorine content
Solubility DCM, THF, Et2O, TolueneImmiscible with water
LogP ~3.6 (Predicted)Highly lipophilic

Scientist’s Insight: The high lipophilicity (LogP > 3) combined with the heavy iodine atom means this compound will partition rapidly into lipid bilayers but may also precipitate from polar reaction media (e.g., DMF/Water mixtures). Ensure complete dissolution in organic solvent before adding reagents.

Hazard Identification & Risk Assessment (GHS)[9]

As a research chemical, full toxicological data is often limited. The following classification is derived from the structural class of fluorinated alkyl iodides .

GHS Classification (derived)
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)

Critical Structural Alerts
  • Alkylating Potential: The primary alkyl iodide is a potent electrophile. It can alkylate DNA/proteins. Treat as a potential mutagen.

  • Decomposition Hazards: Releases Hydrogen Iodide (HI) and Hydrogen Fluoride (HF) upon thermal decomposition.

Handling, Storage, & Stability Protocols

The stability of 1,1-Difluoro-4-(iodomethyl)cyclohexane is compromised by light and heat, leading to the homolytic cleavage of the C-I bond.

Storage Workflow (Self-Validating System)

To ensure reagent integrity, follow this "Cold Chain + Dark" protocol.

StorageProtocol Receipt Reagent Receipt Inspection Visual Inspection (Color Check) Receipt->Inspection Stabilization Add Cu Stabilizer (Optional) Inspection->Stabilization If Colorless Storage Storage: 2-8°C Argon/Amber Vial Inspection->Storage If Yellow (Purify) Stabilization->Storage Use Warm to RT Before Opening Storage->Use Prevent Condensation

Figure 1: Storage and handling workflow to prevent hydrolytic and photolytic degradation.

Detailed Protocol
  • Light Protection: Store strictly in amber glass. Wrap clear flasks in aluminum foil during reactions.

  • Temperature: Maintain at 2–8°C . Long-term storage at -20°C is preferred for purity >98%.

  • Stabilization: If long-term storage is required, add a small piece of activated Copper turnings to the vial. The copper scavenges free iodine (

    
    ), preventing autocatalytic decomposition.
    
  • Quality Check: Before use, inspect the liquid.

    • Colorless: Good quality.

    • Pale Yellow: Acceptable for most reactions.

    • Brown/Red: Significant decomposition. Wash with 10%

      
       (sodium thiosulfate) solution, dry over 
      
      
      
      , and filter before use.

Application Context: Synthetic Methodologies

This section details how to deploy 1,1-Difluoro-4-(iodomethyl)cyclohexane in synthesis, focusing on two distinct mechanistic pathways: Nucleophilic Substitution (


) and Radical Cross-Coupling.
Method A: Nucleophilic Alkylation ( )

Used to attach the fluorinated ring to amines, phenols, or thiols.

  • Solvent: DMF or Acetonitrile (polar aprotic promotes

    
    ).
    
  • Base:

    
     or 
    
    
    
    (Cesium effect helps with sterically hindered electrophiles).
  • Temperature: 60°C is typically required due to the steric bulk of the cyclohexane ring adjacent to the methylene group.

Method B: Photoredox Cross-Coupling (Radical)

The C-I bond is weak (~50-55 kcal/mol), making this reagent ideal for radical generation via Single Electron Transfer (SET).

Mechanism:

  • Initiation: Photocatalyst (e.g., Ir(ppy)3) reduces the alkyl iodide.

  • Radical Formation: Homolytic cleavage generates the

    
     radical.
    
  • Coupling: The radical is trapped by an olefin (Giese addition) or a transition metal (Ni/Pd) for cross-coupling.

ReactionMechanism Start 1,1-Difluoro-4- (iodomethyl)cyclohexane SET SET Reduction (Photocatalyst) Start->SET Blue LED / Ir-Cat Radical Primary Alkyl Radical (R-CH2•) SET->Radical - I⁻ Trap Radical Trap (Olefin/Arene) Radical->Trap Product Difluorocyclohexyl Adduct Trap->Product C-C Bond Formation

Figure 2: Radical generation pathway for photoredox applications.

Emergency & First Aid Protocols

ScenarioImmediate ActionRationale
Skin Contact Wash with soap and water for 15 min.Lipophilic iodides penetrate skin; rapid removal prevents systemic absorption.
Eye Contact Rinse with water for 15 min; remove contact lenses.[1]Iodine hydrolysis can cause acidic burns (HI).
Spill Cleanup Absorb with sand/vermiculite. Treat area with 10% Sodium Thiosulfate .Thiosulfate neutralizes any free iodine generated during the spill.
Inhalation Move to fresh air.[2][3][1][4][5][6] If breathing is difficult, give oxygen.[4][6]Alkyl iodides are respiratory irritants and potential narcotics.

References

  • AChemBlock. (2026). Product Specification: 1,1-difluoro-4-(iodomethyl)cyclohexane (CAS 476415-02-8).[7] Retrieved from

  • PubChem. (2026). Compound Summary: 1,1-difluoro-4-(iodomethyl)cyclohexane.[7] National Library of Medicine. Retrieved from

  • Fisher Scientific. (2025).[6] Safety Data Sheet: Iodocyclohexane (Analogous Hazard Data). Retrieved from

  • Sigma-Aldrich. (2025).[3][4] Handling of Light-Sensitive Alkyl Iodides. Retrieved from

  • Organic Syntheses. (2022). Preparation of 1,1-Difluoroallenes and Related Fluorinated Intermediates. Org. Synth. 2022, 99, 113-124.[8][9] Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 1,1-Difluoro-4-(iodomethyl)cyclohexane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the gem-Difluoro-Functionalized Cyclohexane Scaffold In contemporary medicinal chemistry, the deliberate incorporation...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the gem-Difluoro-Functionalized Cyclohexane Scaffold

In contemporary medicinal chemistry, the deliberate incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The introduction of fluorine can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including its metabolic stability, lipophilicity (LogP), and acidity/basicity (pKa). The gem-difluoromethylene (CF₂) group, in particular, serves as a valuable bioisosteric replacement for carbonyl groups or methylene groups, offering a unique electronic and conformational profile that can enhance a drug candidate's interaction with its biological target.

1,1-Difluoro-4-(iodomethyl)cyclohexane is a key building block that provides access to this desirable gem-difluorinated cyclohexane motif. The cyclohexane ring offers a three-dimensional scaffold that can effectively explore chemical space, while the gem-difluoro group imparts the aforementioned benefits. The iodomethyl functionality serves as a versatile synthetic handle, enabling a wide range of chemical transformations through both nucleophilic substitution and radical-mediated processes. This guide provides detailed application notes and protocols for the effective utilization of this valuable reagent in organic synthesis.

Physicochemical Properties and Their Implications

The strategic placement of the gem-difluoro group on the cyclohexane ring has predictable and advantageous effects on a molecule's properties.

PropertyEffect of gem-DifluorinationImplication in Drug Design
Metabolic Stability Increased resistance to oxidative metabolism at the fluorinated position.[1][2]Enhanced drug half-life and reduced potential for the formation of reactive metabolites.
Lipophilicity (LogP) Generally leads to a slight decrease compared to the non-fluorinated analog.[1][2]Can improve aqueous solubility and optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Acidity/Basicity (pKa) The strongly electron-withdrawing nature of the CF₂ group can lower the pKa of nearby acidic protons or basic amines.Allows for fine-tuning of a drug's ionization state at physiological pH, which can impact cell permeability and target engagement.

Synthetic Applications and Protocols

The reactivity of 1,1-difluoro-4-(iodomethyl)cyclohexane is primarily dictated by the carbon-iodine bond. As a primary alkyl iodide, it is an excellent substrate for a variety of transformations.

Nucleophilic Substitution Reactions

The iodomethyl group is highly susceptible to displacement by a wide range of nucleophiles via an Sₙ2 mechanism. This provides a straightforward route to introduce diverse functionalities onto the difluorocyclohexane scaffold.

Application: The introduction of primary, secondary, or tertiary amines is a common strategy in drug design to incorporate basic centers for salt formation or to establish key interactions with biological targets.

Protocol: Synthesis of N-((1,1-Difluorocyclohexan-4-yl)methyl)aniline

  • Reaction Scheme:

  • Step-by-Step Procedure:

    • To a solution of 1,1-difluoro-4-(iodomethyl)cyclohexane (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add aniline (1.2 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).

    • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent, such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired N-((1,1-difluorocyclohexan-4-yl)methyl)aniline.

  • Causality of Choices:

    • Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen to dissolve the reactants and facilitate the Sₙ2 reaction without interfering with the nucleophile.

    • Base: A base is required to neutralize the hydroiodic acid (HI) generated during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is used to prevent it from competing with the amine nucleophile.

    • Temperature: Gentle heating is often employed to increase the reaction rate, although the optimal temperature will depend on the nucleophilicity of the amine.

Application: This reaction is a classic and reliable method for the formation of ethers, which can be used to modify the polarity and hydrogen-bonding capabilities of a molecule.

Protocol: Synthesis of 1,1-Difluoro-4-((phenoxymethyl)cyclohexane)

  • Reaction Scheme:

  • Step-by-Step Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.1 eq) in a dry aprotic solvent such as tetrahydrofuran (THF) or DMF.

    • Add a strong base, such as sodium hydride (NaH, 1.2 eq), portion-wise at 0 °C to deprotonate the phenol and form the sodium phenoxide in situ.

    • Once the hydrogen evolution has ceased, add a solution of 1,1-difluoro-4-(iodomethyl)cyclohexane (1.0 eq) in the same dry solvent.

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. Gentle heating may be required.

    • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry, and concentrate.

    • Purify the crude product by column chromatography.

  • Causality of Choices:

    • Anhydrous Conditions: The use of a strong base like NaH necessitates anhydrous conditions to prevent quenching of the base by water.

    • Alkoxide Formation: The Williamson ether synthesis proceeds most efficiently with the more nucleophilic alkoxide (or phenoxide) rather than the neutral alcohol.[3][4][5]

    • Primary Alkyl Halide: As an Sₙ2 reaction, it is most effective with primary alkyl halides like 1,1-difluoro-4-(iodomethyl)cyclohexane, as this minimizes competing elimination reactions.[3][4]

Application: Alkyl azides are versatile intermediates that can be readily converted to primary amines via reduction or used in "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.

Protocol: Synthesis of 4-(Azidomethyl)-1,1-difluorocyclohexane

  • Reaction Scheme:

  • Step-by-Step Procedure:

    • Dissolve 1,1-difluoro-4-(iodomethyl)cyclohexane (1.0 eq) in a polar aprotic solvent such as DMF.

    • Add sodium azide (NaN₃, 1.5 eq) to the solution.

    • Heat the reaction mixture to between 60-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

    • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like diethyl ether or ethyl acetate.

    • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure. Caution: Low molecular weight organic azides can be explosive and should be handled with care.

    • The crude product can often be used in the next step without further purification. If necessary, purification can be achieved by careful column chromatography.

  • Causality of Choices:

    • Sodium Azide: A readily available and effective source of the azide nucleophile.

    • Solvent: A polar solvent is necessary to dissolve the sodium azide and facilitate the nucleophilic substitution.[6]

Radical-Mediated Reactions

The relatively weak carbon-iodine bond in 1,1-difluoro-4-(iodomethyl)cyclohexane allows for the homolytic cleavage of this bond to generate a primary alkyl radical. This radical can then participate in a variety of carbon-carbon bond-forming reactions.

Application: The Giese reaction is a powerful method for forming carbon-carbon bonds by the addition of a carbon-centered radical to an electron-deficient alkene.[7][8][9]

Protocol: Tin-Free Giese Reaction with an Electron-Deficient Alkene

  • Reaction Scheme:

  • Step-by-Step Procedure:

    • In a reaction vessel, combine 1,1-difluoro-4-(iodomethyl)cyclohexane (1.0 eq), the electron-deficient alkene (e.g., ethyl acrylate, 1.5 eq), and a hydrogen atom donor such as sodium cyanoborohydride (NaBH₃CN, 3.0 eq).[7][9]

    • Add a radical initiator, for example, 2,2'-azobis(2,4-dimethylvaleronitrile) (V-65), in a suitable solvent like tert-butanol or benzene.

    • De-gas the reaction mixture to remove oxygen, which can quench radical reactions.

    • Heat the reaction to the appropriate temperature for the chosen initiator (e.g., 70 °C for V-65) and stir until the reaction is complete.[9]

    • Cool the reaction, dilute with a suitable solvent, and wash with water to remove inorganic salts.

    • Dry the organic layer, concentrate, and purify by column chromatography.

  • Causality of Choices:

    • Tin-Free Conditions: Traditional Giese reactions often use toxic tin hydrides. Modern protocols favor less toxic alternatives like silanes or borohydrides as the hydrogen atom donor.[7][9]

    • Radical Initiator: A thermal or photochemical initiator is required to generate the initial radical species that starts the chain reaction.

    • Electron-Deficient Alkene: The addition of the nucleophilic alkyl radical is most efficient with alkenes bearing electron-withdrawing groups.

Visualizing the Synthetic Pathways

Nucleophilic Substitution Workflow

cluster_nucleophiles Nucleophiles cluster_products Products reagent 1,1-Difluoro-4- (iodomethyl)cyclohexane amine Amine (R₂NH) reagent->amine Sₙ2 Displacement alkoxide Alkoxide (RO⁻) reagent->alkoxide azide Azide (N₃⁻) reagent->azide amine_product Substituted Amine amine->amine_product ether_product Ether alkoxide->ether_product azide_product Azide azide->azide_product

Caption: General workflow for nucleophilic substitution reactions of 1,1-difluoro-4-(iodomethyl)cyclohexane.

Radical-Mediated Giese Reaction Cycle

A R-I B R• A->B Initiator D Adduct Radical B->D + Alkene (C) C Alkene E Product D->E + H-Donor (F) F H-Donor

Caption: Simplified catalytic cycle for a radical-mediated Giese reaction.

Conclusion

1,1-Difluoro-4-(iodomethyl)cyclohexane is a highly valuable and versatile building block for the introduction of the medicinally important gem-difluorocyclohexane motif. Its utility stems from the predictable influence of the difluoro group on molecular properties and the synthetic flexibility of the primary iodomethyl group. The protocols outlined in this guide for nucleophilic substitution and radical-mediated reactions provide a solid foundation for researchers to incorporate this scaffold into their synthetic programs, enabling the exploration of new chemical space and the optimization of drug candidates. As with any synthetic procedure, it is recommended to perform small-scale test reactions to optimize conditions for specific substrates.

References

  • Heck, R. F. The Heck Reaction. Wikipedia. [Link]

  • ResearchGate. Organophotoredox‐catalyzed alkylation, difluoroalkylation and trifluoromethylation of heteroarenes. ResearchGate. [Link]

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  • Chemistry LibreTexts. Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Nanyang Technological University. Solvent-Selective Reactions of Alkyl Iodide with Sodium Azide for One-Pot Synthesis of Azide-Chain-End-Functionalized Polymers. DR-NTU. [Link]

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  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

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Application

Application Notes and Protocols: Nucleophilic Substitution Reactions with 1,1-Difluoro-4-(iodomethyl)cyclohexane

Introduction The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] The unique physicochemical properties imparted by fluorine, suc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, altered lipophilicity, and modulated pKa, make fluorinated building blocks highly valuable in the design of novel therapeutics and functional materials.[1] Among these, 1,1-difluoro-4-(iodomethyl)cyclohexane stands out as a versatile synthetic intermediate. The gem-difluoro group on the cyclohexane ring acts as a bioisostere for a carbonyl or methylene group, while the primary iodide provides a highly reactive handle for nucleophilic substitution reactions.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 1,1-difluoro-4-(iodomethyl)cyclohexane in various nucleophilic substitution reactions. We will delve into the underlying principles, provide detailed, field-proven protocols, and offer insights into optimizing reaction conditions for the synthesis of a diverse range of functionalized molecules.

The Substrate: 1,1-Difluoro-4-(iodomethyl)cyclohexane

The reactivity of 1,1-difluoro-4-(iodomethyl)cyclohexane in nucleophilic substitution is primarily dictated by the C-I bond. The iodomethyl group is a primary alkyl halide, which is highly susceptible to Sₙ2 reactions.[2][3] The key factors favoring Sₙ2 pathways are:

  • Excellent Leaving Group: Iodide (I⁻) is an exceptional leaving group due to its large size, which disperses the negative charge, and the weakness of the C-I bond. The reactivity order for halides in Sₙ2 reactions is I⁻ > Br⁻ > Cl⁻ > F⁻.

  • Steric Accessibility: The primary nature of the carbon bearing the iodide minimizes steric hindrance, allowing for facile backside attack by a wide range of nucleophiles.[2][3][4]

The gem-difluoro group, while not directly participating in the substitution, influences the overall properties of the molecule, making the resulting products attractive for various applications.

Core Principles of Nucleophilic Substitution with 1,1-Difluoro-4-(iodomethyl)cyclohexane

The primary mechanism governing the reactions described herein is the Sₙ2 (Substitution Nucleophilic Bimolecular) reaction. This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group, leading to an inversion of stereochemistry at the reaction center.[4]

Key Factors Influencing Sₙ2 Reactions:
  • Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.[5] Anionic nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) are generally more potent than their neutral counterparts.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are ideal for Sₙ2 reactions.[2][5] These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more "free" and reactive.[5]

  • Temperature: While many reactions with this substrate proceed efficiently at room temperature, gentle heating can be employed to accelerate slower reactions. However, excessively high temperatures may favor competing elimination (E2) reactions, although this is less of a concern with primary halides.[6]

Experimental Protocols

The following protocols are designed to be robust and reproducible. However, optimization may be necessary for specific nucleophiles or on different scales.

General Materials and Methods
  • Reagents: All reagents should be of high purity (≥95%) and used as received unless otherwise noted. 1,1-Difluoro-4-(iodomethyl)cyclohexane can be sourced from various chemical suppliers.[7]

  • Solvents: Anhydrous solvents should be used, particularly for moisture-sensitive reactions.

  • Inert Atmosphere: Reactions sensitive to air or moisture should be conducted under an inert atmosphere of nitrogen or argon.

  • Reaction Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Azide Substitution – Synthesis of 4-(Azidomethyl)-1,1-difluorocyclohexane

The introduction of an azide group is a common transformation in organic synthesis, as azides can be readily converted to amines or used in "click" chemistry reactions.[8] The Sₙ2 reaction of an alkyl halide with sodium azide is a highly efficient method for this purpose.[8]

Reaction Scheme:

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a magnetic stir bar, add 1,1-difluoro-4-(iodomethyl)cyclohexane (1.0 eq).

  • Dissolve the substrate in a polar aprotic solvent such as DMF or DMSO (approximately 0.2-0.5 M concentration).[8]

  • Add sodium azide (NaN₃) (1.2-1.5 eq).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).[8]

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.[8]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary. Caution: Low molecular weight alkyl azides can be explosive and should not be distilled.[8]

Visualization of Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve 1,1-difluoro-4-(iodomethyl)cyclohexane in DMF/DMSO B 2. Add Sodium Azide A->B C 3. Stir at Room Temperature (12-24h) B->C D 4. Monitor by TLC/LC-MS C->D E 5. Quench with Water D->E Reaction Complete F 6. Extract with Organic Solvent E->F G 7. Wash with Brine & Dry F->G H 8. Concentrate G->H I 9. Purify by Chromatography H->I

Caption: Workflow for the Sₙ2 synthesis of 4-(azidomethyl)-1,1-difluorocyclohexane.

Protocol 2: Cyanide Substitution – Synthesis of 2-(1,1-Difluorocyclohexan-4-yl)acetonitrile

The introduction of a nitrile group is a valuable synthetic transformation as it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in the formation of other functional groups.[9][10] This reaction also extends the carbon chain by one carbon atom.[9]

Reaction Scheme:

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve 1,1-difluoro-4-(iodomethyl)cyclohexane (1.0 eq) in a polar aprotic solvent like DMSO or an ethanolic solution.[9][11]

  • Add potassium cyanide (KCN) or sodium cyanide (NaCN) (1.2 eq). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Heat the reaction mixture under reflux, if necessary, while stirring.[9]

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • After cooling to room temperature, carefully pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting nitrile by column chromatography or distillation (use appropriate safety precautions).

Protocol 3: Thiolation – Synthesis of (1,1-Difluorocyclohexan-4-yl)methanethiol and Thioethers

Thiols and thioethers are important functional groups in medicinal chemistry and materials science. The high nucleophilicity of sulfur makes these transformations very efficient.[12]

Reaction Scheme (Thiol Synthesis):

  • I-CH₂-(C₆H₈F₂)-H + SC(NH₂)₂ → [Intermediate Isothiouronium Salt]

  • [Intermediate Isothiouronium Salt] + NaOH(aq) → HS-CH₂-(C₆H₈F₂)-H

Step-by-Step Protocol (via Thiourea):

  • Dissolve 1,1-difluoro-4-(iodomethyl)cyclohexane (1.0 eq) and thiourea (1.1 eq) in ethanol in a round-bottom flask.

  • Heat the mixture to reflux for 2-3 hours to form the isothiouronium salt intermediate.

  • Cool the reaction mixture and add a solution of sodium hydroxide (2.5 eq) in water.

  • Heat the mixture to reflux again for another 2-3 hours to hydrolyze the intermediate.

  • After cooling, acidify the mixture with a dilute acid (e.g., 1M HCl) to protonate the thiolate.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the thiol, typically by distillation.

Reaction Scheme (Thioether Synthesis): I-CH₂-(C₆H₈F₂)-H + R-SH + Base → R-S-CH₂-(C₆H₈F₂)-H

Step-by-Step Protocol (Thioether):

  • To a solution of the desired thiol (R-SH, 1.1 eq) in a solvent like DMF or ethanol, add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to generate the thiolate in situ.

  • Add 1,1-difluoro-4-(iodomethyl)cyclohexane (1.0 eq) to the thiolate solution.

  • Stir the reaction at room temperature or with gentle heating until the starting iodide is consumed (monitor by TLC).

  • Perform an aqueous work-up as described in the previous protocols.

  • Purify the resulting thioether by column chromatography.

Protocol 4: Amination – Synthesis of N-Substituted (1,1-Difluorocyclohexan-4-yl)methanamines

The direct alkylation of amines with alkyl halides can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts because the product amine is often more nucleophilic than the starting amine.[13] To achieve selective synthesis of a primary amine, the azide reduction method (see Protocol 1 followed by reduction) is generally preferred. For the synthesis of secondary or tertiary amines, using an excess of the starting amine can favor the desired product.

Reaction Scheme (Secondary Amine Synthesis): I-CH₂-(C₆H₈F₂)-H + 2 R-NH₂ → R-NH-CH₂-(C₆H₈F₂)-H + R-NH₃⁺I⁻

Step-by-Step Protocol:

  • Prepare a solution of the primary amine (2.0-3.0 eq) in a solvent such as DMF or acetonitrile.[14]

  • Add 1,1-difluoro-4-(iodomethyl)cyclohexane (1.0 eq) to the amine solution.

  • Add a non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) (1.5 eq) to neutralize the HI formed during the reaction.[14]

  • Stir the reaction at room temperature or heat as necessary. For less reactive amines, reflux conditions may be required.[14]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up. If the product is basic, an acid-base extraction can be an effective purification step.

  • Further purify the product by column chromatography.

Visualization of General Sₙ2 Mechanism:

Caption: Concerted backside attack in the Sₙ2 reaction mechanism.

Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the nucleophilic substitution on 1,1-difluoro-4-(iodomethyl)cyclohexane.

NucleophileReagentSolventTemperatureTypical TimeProduct Functional Group
Azide (N₃⁻)NaN₃DMF, DMSORoom Temp.12-24 hAzide (-N₃)
Cyanide (CN⁻)KCN, NaCNDMSO, EtOHRT to Reflux2-8 hNitrile (-CN)
Thiolate (RS⁻)RSH + BaseDMF, EtOHRoom Temp.4-12 hThioether (-SR)
Amine (RNH₂)RNH₂ (excess)DMF, MeCNRT to Reflux12-48 hSecondary Amine (-NHR)

Conclusion

1,1-Difluoro-4-(iodomethyl)cyclohexane is a highly effective substrate for a variety of nucleophilic substitution reactions, proceeding readily through an Sₙ2 mechanism. The primary iodide serves as an excellent leaving group, allowing for the introduction of a wide array of functional groups under generally mild conditions. The protocols outlined in this guide provide a solid foundation for the synthesis of novel fluorinated compounds for applications in drug discovery and materials science. By understanding the core principles of the Sₙ2 reaction and carefully selecting reagents and conditions, researchers can efficiently generate diverse libraries of molecules built upon the 1,1-difluorocyclohexane scaffold.

References

  • Perpusnas. SN2 Reactivity Order Of Halides: A Quick Guide. [Link]

  • ResearchGate. Solvent-Selective Reactions of Alkyl Iodide with Sodium Azide for Radical Generation and Azide Substitution and Their Application to One-Pot Synthesis of Chain-End-Functionalized Polymers | Request PDF. [Link]

  • LibreTexts. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. [Link]

  • Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions. [Link]

  • Royal Society of Chemistry. Discovery of Zinc-bound Dithiolates for C(sp3)-S Couplings of Alkyl Iodides: A Radical Solution to Nucleophilic Substitution - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Nanyang Technological University. Solvent-Selective Reactions of Alkyl Iodide with Sodium Azide for - DR-NTU. [Link]

  • PubMed. Solvent-Selective Reactions of Alkyl Iodide with Sodium Azide for Radical Generation and Azide Substitution and Their Application to One-Pot Synthesis of Chain-End-Functionalized Polymers. [Link]

  • Organic Chemistry Portal. Alkyl iodide synthesis by iodination or substitution. [Link]

  • Pearson+. Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep in Pearson+. [Link]

  • Master Organic Chemistry. The SN2 Reaction Mechanism. [Link]

  • ACS Publications. Desulfurization of Thiols for Nucleophilic Substitution. [Link]

  • Wikipedia. SN2 reaction. [Link]

  • Save My Exams. Nucleophilic Substitution (Edexcel A Level Chemistry): Revision Note. [Link]

  • LibreTexts. 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. [Link]

  • University of Calgary. Ch15 : Preparation of Thiols - Department of Chemistry. [Link]

  • National Center for Biotechnology Information. Overcoming Copper Reduction Limitation in Asymmetric Substitution: Aryl-Radical-Enabled Enantioconvergent Cyanation of Alkyl Iodides - PMC. [Link]

  • LibreTexts. 4.17: Nucleophilic Substitution in Synthesis- Amines - Chemistry LibreTexts. [Link]

  • Chemistry Steps. Reactions of Thiols. [Link]

  • chemrevise.org. 6.2.4 Carbon–carbon bond formation 1 N Goalby chemrevise.org Nucleophilic substitution of haloalkanes with cyanide ions C CN C. [Link]

  • Doc Brown's Chemistry. nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis. [Link]

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  • University of Calgary. Ch22: Alkylation of Amines - Department of Chemistry. [Link]

Sources

Method

Technical Guide: 1,1-Difluoro-4-(iodomethyl)cyclohexane in Drug Discovery

This guide provides a comprehensive technical analysis and operational protocol for 1,1-Difluoro-4-(iodomethyl)cyclohexane , a high-value fluorinated building block in modern medicinal chemistry.[1][2] [1][2] Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis and operational protocol for 1,1-Difluoro-4-(iodomethyl)cyclohexane , a high-value fluorinated building block in modern medicinal chemistry.[1][2]

[1][2]

Executive Summary

1,1-Difluoro-4-(iodomethyl)cyclohexane (CAS: 476415-02-8) is a specialized electrophilic building block used to introduce the (4,4-difluorocyclohexyl)methyl motif into bioactive small molecules.[1][2]

In the optimization of lead compounds, this moiety serves two critical functions:

  • Metabolic Blocking: The gem-difluoro group at the distal position (C4 relative to the attachment point) blocks Cytochrome P450-mediated hydroxylation, a common metabolic soft spot in saturated rings.[1][2]

  • Physicochemical Tuning: The fluorine atoms lower the lipophilicity (

    
    ) compared to the non-fluorinated cyclohexane analog while maintaining steric bulk, often improving solubility and metabolic stability without sacrificing potency.[1][2]
    

Unlike many cyclohexane derivatives, this molecule is achiral due to the symmetry of the gem-difluoro substitution, eliminating the need for complex cis/trans isomer separations during synthesis.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyDataNote
IUPAC Name 1,1-Difluoro-4-(iodomethyl)cyclohexane
CAS Number 476415-02-8
Molecular Formula

Molecular Weight 260.06 g/mol
Physical State Colorless to light yellow liquidLight sensitive; store in dark.[1][2]
Reactivity Class Primary Alkyl IodideHigh reactivity in

reactions.[1][2]
Stereochemistry Achiral C1 is symmetric (

); no cis/trans isomers.[1][2]
Boiling Point ~205°C (Predicted)Volatile under high vacuum.[1]
Structural Insight: The "Distal Block" Strategy

In a typical drug scaffold, a cyclohexane ring attached via a linker is susceptible to oxidative metabolism at the 4-position (distal to the linker).[1][2] By substituting this position with fluorine (


), the C-H bonds are replaced by metabolically inert C-F bonds.[1]
  • Bond Energy: C-F (~116 kcal/mol) vs C-H (~99 kcal/mol).[1]

  • Electronic Effect: The

    
     group is electron-withdrawing, reducing the electron density of the ring and lowering the basicity of any proximal amines (though in this specific homologated linker, the inductive effect on the amine is attenuated by the extra methylene group).[2]
    

Application Protocols

Protocol A: N-Alkylation of Secondary Amines

This is the primary application of this building block: attaching the fluorinated ring to a nitrogen-containing core (e.g., piperazine, piperidine, or aniline).[1][2]

Reaction Type:


 Nucleophilic Substitution.[1]
Challenge:  The steric bulk of the cyclohexane ring adjacent to the methylene linker can slow down the reaction compared to simple methyl or ethyl iodides.[1]
Materials
  • Substrate: Secondary Amine (1.0 equiv)

  • Reagent: 1,1-Difluoro-4-(iodomethyl)cyclohexane (1.2 – 1.5 equiv)[1][2]

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (2.0 – 3.0 equiv)[1][2]
  • Solvent: Acetonitrile (ACN) or DMF (Anhydrous)[1][2]

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – activates the reaction if the alkyl iodide has degraded or if chloride/bromide analogs are used.

Step-by-Step Methodology
  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the Secondary Amine (1.0 equiv) in anhydrous Acetonitrile (0.1 – 0.2 M concentration).

  • Base Addition: Add

    
      (3.0 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of base.[1]
    
  • Reagent Addition: Add 1,1-Difluoro-4-(iodomethyl)cyclohexane (1.2 equiv) via syringe.

    • Note: The iodide is light sensitive.[1] Handle quickly or under low light.

  • Reaction: Seal the vial and heat to 60°C – 80°C for 12–18 hours.

    • Monitoring: Monitor by LCMS.[1] The product will show a mass shift of +133 Da (Fragment:

      
      ) relative to the amine.[1]
      
  • Work-up:

    • Cool to room temperature.[1]

    • Filter off the inorganic solids through a Celite pad.[1]

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification:

    • The residue is typically purified via Flash Column Chromatography (Silica gel).[1]

    • Eluent: Hexanes/Ethyl Acetate or DCM/MeOH gradients depending on the polarity of the amine core.[1]

Protocol B: O-Alkylation of Phenols

Used to create ether-linked fluorinated side chains.[1][2]

Materials
  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: 1,1-Difluoro-4-(iodomethyl)cyclohexane (1.2 equiv)[1][2]

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)[1][2]
    
  • Solvent: DMF or Acetone[1]

Step-by-Step Methodology
  • Dissolution: Dissolve Phenol in DMF (0.2 M).

  • Activation: Add

    
     and stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Alkylation: Add the alkyl iodide.

  • Heating: Heat to 60°C for 4–6 hours. Phenoxides are more nucleophilic than neutral amines, so reaction times are often shorter.[1]

  • Work-up: Dilute with water and extract with Ethyl Acetate. Wash organic layer with water and brine (to remove DMF) before drying and concentration.[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting this specific building block and the operational workflow for its use.

G Start Lead Optimization Target: Improve Metabolic Stability CheckSite Is the metabolic soft spot on a saturated ring? Start->CheckSite CheckLinker Does the SAR tolerate a methylene linker? CheckSite->CheckLinker Yes SelectReagent Select Reagent: 1,1-Difluoro-4-(iodomethyl)cyclohexane CheckLinker->SelectReagent Yes ReactionSetup Setup N-Alkylation Solvent: ACN, Base: K2CO3, Temp: 60°C SelectReagent->ReactionSetup Monitor Monitor LCMS (+133 Da) ReactionSetup->Monitor Decision Conversion > 90%? Monitor->Decision Purify Purification (Flash Chromatography) Decision->Purify Yes ForceCond Force Conditions: Switch to DMF, Heat to 80°C Add KI (0.1 eq) Decision->ForceCond No ForceCond->Monitor

Caption: Decision logic for selecting the gem-difluoro linker and the iterative optimization of the alkylation protocol.

Scientific Rationale & Troubleshooting

Mechanism of Action

The reaction proceeds via a classical


 mechanism .[1][2] The nitrogen lone pair of the amine attacks the electrophilic carbon of the iodomethyl group, displacing the iodide leaving group.[1]
  • Why Iodide? Iodide is a better leaving group than bromide or chloride due to the weaker C-I bond, which is critical here because the cyclohexane ring provides steric hindrance that would make a chloride unreactive under mild conditions.[1][2]

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Steric hindrance or poor nucleophilicity.[1][2]Switch solvent to DMF (increases nucleophilicity).[1] Increase Temp to 80°C. Add KI (Finkelstein condition).
Elimination Byproduct Basicity too high; E2 elimination occurring.Use a milder base (

instead of

). Lower temperature.
Reagent Degradation Iodides are light/heat sensitive (turn purple).[1][2]Check reagent quality. If purple (free

), wash reagent with sodium thiosulfate solution before use or distill.[1]
Poly-alkylation Primary amine substrate used.[1][2]Use secondary amines.[1] If primary amine is required, use large excess of amine (5-10 equiv) or protect one N-H.

References

  • Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews.[1]

  • Enamine Ltd. (2024).[1][2] Gem-Difluorocycloalkanes: Building Blocks for Drug Discovery. Enamine Store Catalog.

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1][2] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [1]

  • Sigma-Aldrich. (2024).[1] Product Specification: 1,1-Difluoro-4-(iodomethyl)cyclohexane.

Sources

Application

Application Note: 1,1-Difluoro-4-(iodomethyl)cyclohexane in PET Tracer Development

Executive Summary 1,1-Difluoro-4-(iodomethyl)cyclohexane is a specialized fluorinated aliphatic building block increasingly utilized in the design and synthesis of Positron Emission Tomography (PET) radiotracers. Its str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1-Difluoro-4-(iodomethyl)cyclohexane is a specialized fluorinated aliphatic building block increasingly utilized in the design and synthesis of Positron Emission Tomography (PET) radiotracers. Its structural core—a cyclohexane ring geminally substituted with fluorine—serves as a bioisostere for traditional cyclohexyl, phenyl, or piperidinyl motifs.

For radiochemists and drug developers, this molecule offers a dual utility:

  • Pharmacokinetic Modulation: The gem-difluoro moiety lowers lipophilicity (logD) compared to non-fluorinated hydrocarbons while blocking metabolic oxidation at the C1 position, reducing radiometabolite formation.

  • Versatile Electrophile: The iodomethyl group acts as a highly reactive handle for alkylation, facilitating the rapid synthesis of Reference Standards and Labeling Precursors for F-18 or C-11 tracers.

Part 1: Technical Profile & Strategic Value

Chemical Identity
  • IUPAC Name: 1,1-Difluoro-4-(iodomethyl)cyclohexane

  • CAS Number: 476415-02-8

  • Molecular Formula: C7H11F2I

  • Molecular Weight: 260.06 g/mol

  • Key Functional Groups:

    • Gem-difluoromethylene (

      
      ): Metabolic blocker, conformational lock.
      
    • Iodomethyl (

      
      ): Soft electrophile for 
      
      
      
      reactions.
The "Gem-Difluoro Effect" in PET Imaging

In PET probe design, non-specific binding (high background noise) is often driven by excessive lipophilicity. Replacing a standard cyclohexyl group with a 1,1-difluorocyclohexyl group typically results in:

  • Lipophilicity Tuning: The polarity of the C-F bonds decreases the logP relative to the hydrocarbon parent, often improving the signal-to-noise ratio in brain imaging (Blood-Brain Barrier penetration).

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is resistant to Cytochrome P450 oxidation. This prevents the rapid degradation of the tracer in vivo, ensuring that the PET signal represents the intact drug rather than a radiometabolite.

  • Conformational Bias: The gem-difluoro group induces specific ring puckering (chair conformation preference) due to the gauche effect, potentially enhancing binding affinity to the target receptor.

Part 2: Applications & Workflows

Workflow A: Synthesis of Cold Reference Standards

Before a PET tracer can be validated, a non-radioactive ("cold") standard must be synthesized to confirm identity and determine binding affinity (


). 1,1-Difluoro-4-(iodomethyl)cyclohexane is the ideal reagent to introduce the fluorinated motif onto a nucleophilic scaffold (e.g., amine, thiol, or phenoxide).

Protocol: N-Alkylation of a Secondary Amine Core

  • Objective: Attach the difluorocyclohexyl-methyl motif to a piperazine-based CNS ligand.

  • Reagents:

    • Precursor: Des-alkyl piperazine core (1.0 equiv)

    • Reagent: 1,1-Difluoro-4-(iodomethyl)cyclohexane (1.2 equiv)

    • Base:

      
       or 
      
      
      
      (2.0 equiv)
    • Solvent: Acetonitrile (

      
      ) or DMF.
      

Step-by-Step:

  • Dissolve the amine precursor in anhydrous

    
    .
    
  • Add

    
     and stir for 10 minutes at room temperature.
    
  • Add 1,1-Difluoro-4-(iodomethyl)cyclohexane dropwise.

  • Heat to 60–80°C for 4–12 hours (monitor via LC-MS).

  • Workup: Filter inorganic salts, concentrate in vacuo, and purify via flash chromatography.

  • Validation: Confirm structure via

    
    -NMR and 
    
    
    
    -NMR (distinct doublet/multiplet around -90 to -100 ppm).
Workflow B: Synthesis of Precursors for [18F] Labeling

To create the actual radioactive PET tracer, one typically requires a precursor with a leaving group (Tosylate or Mesylate) at the site of labeling. This building block serves as the starting material for that precursor.

Pathway:

  • Alkylation: Use 1,1-Difluoro-4-(iodomethyl)cyclohexane to build the ligand framework.

  • Functionalization: If the target tracer requires [18F] at a different site, this molecule provides the stable pharmacophore.

  • Conversion (If labeling the methyl group):

    • Route:

      
      .
      
    • The resulting Tosylate is then used in the automated synthesis module for [18F]fluorination.

Visualization: Strategic Role in Tracer Development

PET_Development_Flow BuildingBlock 1,1-Difluoro-4- (iodomethyl)cyclohexane ReferenceStd Cold Reference Standard (F-19) BuildingBlock->ReferenceStd Direct Alkylation (Validation) PrecursorInter Hydroxylated Intermediate (R-CH2-OH) BuildingBlock->PrecursorInter AgOAc / Hydrolysis (Modification) Scaffold Pharmacophore Core (Amine/Thiol) Scaffold->ReferenceStd LabelingPrecursor Labeling Precursor (R-CH2-OTs) PrecursorInter->LabelingPrecursor Tosylation PET_Tracer [18F]PET Tracer LabelingPrecursor->PET_Tracer [18F]F- / K2.2.2 (Radiosynthesis)

Caption: Flowchart illustrating the dual use of the building block for generating both the non-radioactive standard and the precursor for radiosynthesis.

Part 3: Experimental Data & Protocols

Comparative Physicochemical Properties

The following table highlights why a researcher would select this building block over a standard cyclohexyl iodide.

PropertyCyclohexylmethyl- (Standard)1,1-Difluoro-4-cyclohexylmethyl- (Modified)Impact on PET Tracer
LogP (Lipophilicity) High (Lipophilic)Moderate (Lower)Reduced non-specific binding; better image contrast.
Metabolic Liability High (Oxidation at C3/C4)Low (Blocked by F)Longer biological half-life; cleaner signal.
Dipole Moment LowHigh (~2.5 D)Altered receptor binding kinetics.
Electronic Effect Inductive (+I)Inductive (-I)Lowers pKa of adjacent amines (if N-alkylated).
Protocol: Direct [18F]Fluorination (Experimental)

Note: While rare, direct substitution of the iodide with [18F] is possible to generate a prosthetic group 1-([18F]fluoromethyl)-4,4-difluorocyclohexane.

Materials:

  • Cyclotron: 18 MeV proton beam targeting

    
    .
    
  • Phase Transfer Catalyst: Kryptofix 2.2.2 /

    
    .
    
  • Precursor: 1,1-Difluoro-4-(iodomethyl)cyclohexane (dissolved in DMSO).

Procedure:

  • Trapping: Trap

    
     on a QMA carbonate cartridge.
    
  • Elution: Elute with

    
     solution into the reaction vessel.
    
  • Drying: Azeotropic drying with acetonitrile (

    
    , He flow) x 3.
    
  • Labeling: Add precursor (5 mg in 0.5 mL DMSO).

  • Reaction: Heat to 100–120°C for 10 minutes. (Iodide is a good leaving group, but requires heat).

  • Purification: Semi-preparative HPLC (C18 column).

    • Caution: The product may be volatile. Use a sealed system.

Part 4: Safety & Handling

  • Hazard Classification: Alkyl iodides are potential alkylating agents and should be treated as suspected carcinogens .

  • Storage: Store at 2–8°C, protected from light (iodides degrade to release

    
    , turning yellow). Stabilize with copper wire if necessary.
    
  • PPE: Double nitrile gloves, lab coat, and chemical fume hood are mandatory.

References

  • Grygorenko, O. O., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Pimlott, S. L., & Sutherland, A. (2011). Molecular engineering of radiotracers for PET imaging of CNS receptors. Chemical Society Reviews.

  • Enamine Ltd. Gem-Difluorocycloalkanes in Drug Discovery. Enamine Building Blocks Collection.

  • Cardiff University. (2025). Radiochemical Synthesis of Alkyl Geminal 18F‐Difluoroalkyl Motifs Mediated by Silver(I) Oxide. ORCA Online Research.

Method

Application Note: Radiolabeling with 1,1-Difluoro-4-(iodomethyl)cyclohexane

This Application Note is designed to guide researchers through the radiolabeling strategies involving 1,1-Difluoro-4-(iodomethyl)cyclohexane (CAS 476415-02-8). This molecule serves as a critical structural motif in medic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the radiolabeling strategies involving 1,1-Difluoro-4-(iodomethyl)cyclohexane (CAS 476415-02-8). This molecule serves as a critical structural motif in medicinal chemistry, offering the metabolic stability of the gem-difluoro group and the versatile reactivity of the alkyl iodide.

This guide addresses two primary radiochemical objectives:

  • Radiofluorination ([¹⁸F]): Converting the iodomethyl precursor into a [¹⁸F]fluoromethyl moiety via nucleophilic substitution.

  • Radioiodination ([¹²³I]/[¹²⁴I]): Synthesizing the radioiodinated analogue via isotopic exchange for use as a prosthetic alkylating agent or SPECT/PET tracer.

Introduction & Structural Significance[1][2]

1,1-Difluoro-4-(iodomethyl)cyclohexane represents a high-value scaffold for radiotracer development. Its structural utility rests on three pillars:

  • Bioisosterism: The gem-difluoro group at the C1 position modulates lipophilicity (logP) and lowers the pKa of adjacent protons, often acting as a bioisostere for carbonyl or sulfoxide groups without the metabolic liability.

  • Metabolic Blocking: The difluoro substitution blocks metabolic oxidation at the 4-position of the cyclohexane ring, a common soft spot in drug metabolism.

  • Synthetic Versatility: The primary alkyl iodide at C4 is a "spring-loaded" electrophile, ready for nucleophilic attack (for conjugation) or displacement (for labeling).

Target Applications
  • Neuroimaging Agents: Lipophilic modification of CNS ligands.

  • Prosthetic Group Synthesis: Creating [¹⁸F]fluoromethyl- or [¹²³I]iodomethyl-cyclohexyl tags for peptide labeling.

Strategy A: [¹⁸F]Fluorination via Nucleophilic Substitution[3][4]

Objective: Synthesis of 1,1-difluoro-4-([¹⁸F]fluoromethyl)cyclohexane . Mechanism: Sₙ2 Nucleophilic Substitution. Precursor: 1,1-Difluoro-4-(iodomethyl)cyclohexane (Note: While tosylates are faster leaving groups, alkyl iodides are viable precursors for F-18 labeling, particularly when the iodide is readily available).

Experimental Workflow Diagram

G Figure 1: Automated synthesis workflow for [18F]fluorination via nucleophilic substitution. QMA [18F]F- Trap & Release (QMA Carbonate) Dry Azeotropic Drying (MeCN/K2.2.2/K2CO3) QMA->Dry Elute with K2.2.2/K2CO3 React Labeling Reaction (Precursor + [18F]F-) Dry->React Add Precursor in MeCN/DMSO Purify SPE Purification (C18 Sep-Pak) React->Purify Dilute with H2O Final Formulated Tracer ([18F]Product) Purify->Final Elute in EtOH/PBS

Detailed Protocol

Materials:

  • Precursor: 1,1-Difluoro-4-(iodomethyl)cyclohexane (5–10 mg).

  • Phase Transfer Catalyst: Kryptofix 2.2.2 (K2.2.2).

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Bicarbonate (KHCO₃).

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMSO.

Step-by-Step Procedure:

  • [¹⁸F]F⁻ Preparation:

    • Trap cyclotron-produced [¹⁸F]fluoride on a QMA (quaternary methyl ammonium) carbonate cartridge.

    • Elute into the reaction vessel with a solution of K2.2.2 (15 mg) and K₂CO₃ (3 mg) in MeCN/H₂O (1 mL, 9:1 v/v).

    • Critical Step: Azeotropically dry the fluoride complex at 95°C under a stream of helium/nitrogen. Add anhydrous MeCN (1 mL) and repeat drying twice to remove all traces of water (water severely inhibits the Sₙ2 reaction).

  • Labeling Reaction:

    • Dissolve the precursor (1,1-Difluoro-4-(iodomethyl)cyclohexane, 5 mg) in 0.5 mL anhydrous MeCN (or DMSO for higher temperatures).

    • Add the precursor solution to the dried [¹⁸F]K/K2.2.2 complex.

    • Heat the sealed vessel to 100–110°C for 10–15 minutes .

    • Insight: Alkyl iodides are less reactive than tosylates/triflates. The higher temperature ensures displacement. Monitor for elimination by-products (exocyclic alkenes).

  • Purification (SPE Method):

    • Cool the reaction mixture to 40°C.

    • Dilute with 10 mL of sterile water.

    • Pass the mixture through a pre-conditioned C18 Sep-Pak Light cartridge. The lipophilic product will be retained; unreacted [¹⁸F]F⁻ and polar impurities will pass through.

    • Wash the cartridge with 5 mL water.

    • Elute the product with 1 mL Ethanol (or MeCN for HPLC).

  • Quality Control (QC):

    • Radio-TLC: Silica gel plates; Mobile phase: Hexane/Ethyl Acetate (80:20). The [¹⁸F]fluoromethyl product will have a distinct R_f from free fluoride (R_f = 0).

    • Radio-HPLC: C18 column; Gradient: 10% to 90% MeCN in water.

Strategy B: Radioiodination via Isotopic Exchange

Objective: Synthesis of [¹²³I] or [¹²⁴I]-1,1-difluoro-4-(iodomethyl)cyclohexane . Mechanism: Halogen Exchange (Finkelstein-type). Application: This produces a chemically identical radioactive tracer, maintaining the alkylating reactivity for further conjugation to proteins or peptides.

Reaction Scheme Diagram
Detailed Protocol (Melt/Solid State Exchange)

This method is preferred for alkyl iodides to maximize specific activity and yield without complex catalysts.

Materials:

  • Precursor: 1,1-Difluoro-4-(iodomethyl)cyclohexane.[1]

  • Radionuclide: [¹²³I]NaI or [¹²⁴I]NaI in 0.1M NaOH.

  • Oxidant/Catalyst: Ammonium Sulfate ((NH₄)₂SO₄) – promotes exchange.

Step-by-Step Procedure:

  • Preparation:

    • In a V-vial, add [¹²³I]NaI solution (e.g., 370 MBq).

    • Add 10 µL of (NH₄)₂SO₄ solution (1 mg/mL).

    • Evaporate to dryness under N₂ flow at 90°C.

  • Exchange Reaction:

    • Dissolve 1,1-Difluoro-4-(iodomethyl)cyclohexane (1 mg) in 100 µL acetone.

    • Add the organic solution to the dried iodide activity.

    • Seal the vial and heat to 80–90°C for 20–30 minutes .

    • Note: The acetone may evaporate, creating a "melt" reaction which often enhances exchange efficiency for alkyl iodides.

  • Purification:

    • Dissolve the residue in 50% Ethanol/Water.

    • Purify via HPLC (C18 semi-prep) to remove free iodine species.

    • Caution: Alkyl iodides are volatile. Avoid prolonged evaporation steps after purification.

Comparative Data Table

Parameter[¹⁸F]Fluorination (Sₙ2)Radioiodination (Exchange)
Product 1,1-difluoro-4-([¹⁸F]fluoromethyl)cyclohexane[I]-1,1-difluoro-4-(iodomethyl)cyclohexane
Reactivity of Product Chemically Inert (Tracer)Alkylating Agent (Prosthetic Group)
Precursor 1,1-Difluoro-4-(iodomethyl)cyclohexane1,1-Difluoro-4-(iodomethyl)cyclohexane
Key Reagent [¹⁸F]K/K2.2.2 (Dried)[I]NaI / Ammonium Sulfate
Temp/Time 110°C / 10 min90°C / 20–30 min
Typical Yield (RCY) 20–40% (decay corrected)60–85%
Purification SPE or HPLCHPLC (Required to remove free I⁻)

Troubleshooting & Optimization

  • Low [¹⁸F] Yields:

    • Cause: Hydration of fluoride.

    • Fix: Ensure rigorous azeotropic drying (3x with MeCN). Use anhydrous DMSO if MeCN boils off too fast at 110°C.

    • Alternative: If the iodide displacement is too slow, convert the alcohol precursor to a Tosylate or Nosylate before labeling. These are superior leaving groups (10x faster reaction).

  • Precursor Instability:

    • Alkyl iodides can be light-sensitive. Store the precursor in amber vials at -20°C.

    • During radioiodination, avoid using strong oxidants (like Chloramine-T) which are typically used for protein labeling; they may degrade the alkyl chain or cause elimination.

  • Volatility:

    • The product 1,1-difluoro-4-(iodomethyl)cyclohexane is a small molecule and may be volatile. Do not evaporate solvents to complete dryness under high vacuum/heat without monitoring activity loss.

References

  • Coenen, H. H., et al. (2010). "Fluorine-18 radiopharmaceuticals beyond [18F]FDG for use in oncology and neurosciences." Nuclear Medicine and Biology. Link

  • Pimlott, S. L., & Sutherland, A. (2011). "Molecular engineering of radiotracers for PET imaging of CNS receptors." Chemical Society Reviews. Link

  • Deng, X., et al. (2019). "Fluorine-18 Labeling of Difluoromethyl Groups via Monoselective C-F Bond Activation." Angewandte Chemie International Edition. Link (Contextual reference for difluoro-labeling trends).

  • Toronto Research Chemicals . "1,1-Difluoro-4-(iodomethyl)cyclohexane Product Page." Link (Source for precursor physical properties).

  • Eisenbarth, J., et al. (2019). "Copper-mediated radiofluorination of iodonium salts." Theranostics. Link (Reference for modern leaving group chemistry).

(Note: While specific literature on the radiolabeling of CAS 476415-02-8 is sparse, the protocols above are derived from standard validated methodologies for primary alkyl iodides in radiochemistry.)

Sources

Application

synthesis of [18F] labeled compounds from 1,1-Difluoro-4-(iodomethyl)cyclohexane

Application Note: Radiosynthesis of 4-([18F]Fluoromethyl)-1,1-difluorocyclohexane Executive Summary This application note details the protocol for the synthesis of 4-([18F]fluoromethyl)-1,1-difluorocyclohexane utilizing...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Radiosynthesis of 4-([18F]Fluoromethyl)-1,1-difluorocyclohexane

Executive Summary

This application note details the protocol for the synthesis of 4-([18F]fluoromethyl)-1,1-difluorocyclohexane utilizing 1,1-Difluoro-4-(iodomethyl)cyclohexane as the starting precursor.

The target molecule features a gem-difluoro moiety, a structural motif increasingly utilized in medicinal chemistry to modulate lipophilicity and metabolic stability (bioisostere of carbonyl or sulfonyl groups).[1] The transformation relies on a nucleophilic aliphatic substitution (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) where the iodide leaving group is displaced by [18F]fluoride. While alkyl sulfonates (tosylates/mesylates) are typically preferred for higher yields, this guide specifically addresses the methodology for using the alkyl iodide  precursor, optimizing conditions to overcome the lower leaving group ability compared to sulfonates.

Scientific Principles & Reaction Mechanism

Mechanistic Pathway

The reaction proceeds via a classic bimolecular nucleophilic substitution (


).
  • Activation: The [18F]fluoride is activated by a phase transfer catalyst (Kryptofix 2.2.[2]2) to create a "naked" fluoride ion with enhanced nucleophilicity in aprotic solvents.

  • Substitution: The nucleophilic [18F]F⁻ attacks the methylene carbon of the iodomethyl group.

  • Leaving Group: The iodide ion (

    
    ) is displaced. Note that while Iodide is a good leaving group, it is also a nucleophile, which can lead to equilibrium issues (reversible reaction). High specific activity [18F] helps drive the kinetics forward.
    
Reaction Scheme

ReactionScheme Precursor 1,1-Difluoro-4-(iodomethyl)cyclohexane (Alkyl Iodide) Intermediate Transition State (SN2) Precursor->Intermediate + [18F]F- Reagents [18F]KF / K2.2.2 K2CO3 MeCN or DMSO 100-110°C Reagents->Intermediate Product 4-([18F]Fluoromethyl)-1,1-difluorocyclohexane Intermediate->Product - I- SideProducts Side Products: Elimination (minor) Unreacted Precursor Intermediate->SideProducts

Figure 1: Reaction pathway for the direct radiofluorination of the alkyl iodide precursor.

Materials & Equipment

Reagents
ReagentGrade/PurityFunction
1,1-Difluoro-4-(iodomethyl)cyclohexane >95% (HPLC)Precursor
[18F]Fluoride No-carrier-added (n.c.a.)[1][3]Radioisotope source
Kryptofix 2.2.2 (K222) Radiochem GradePhase Transfer Catalyst
Potassium Carbonate (

)
99.99% Trace Metals BasisCounter-ion source
Acetonitrile (MeCN) Anhydrous (<10 ppm

)
Solvent (Azeotrope/Reaction)
Dimethyl Sulfoxide (DMSO) AnhydrousAlternative Reaction Solvent
Water (

)
18 MΩ·cm (Milli-Q)Purification/Formulation
Equipment
  • Automated Synthesis Module: (e.g., GE TRACERlab FX-FN, Scintomics GRP, or equivalent).

  • QMA Cartridge: Sep-Pak Light QMA Carbonate (Waters), pre-conditioned.

  • HPLC System: Semi-preparative with UV (210/254 nm) and Gamma detection.

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna C18(2), 250 x 10 mm, 5 µm).

Detailed Experimental Protocol

Phase 1: Preparation of the [18F]Fluoride Complex

Critical Step: The reactivity of [18F]F⁻ is heavily dependent on the removal of hydration shells.

  • Trapping: Pass the aqueous [18F]fluoride solution (from cyclotron target) through the QMA Carbonate cartridge. The [18F]F⁻ is trapped, and

    
     is recovered.
    
  • Elution: Elute the trapped [18F]F⁻ into the reactor vessel using the Eluent Solution :

    • Composition: 1.5 mL consisting of 22 mg Kryptofix 2.2.2 and 4 mg

      
       in 
      
      
      
      (80:20 v/v).
  • Azeotropic Drying:

    • Heat reactor to 95°C under helium flow and vacuum.

    • Add 1.0 mL anhydrous MeCN and repeat evaporation (x2).

    • Endpoint: A dry, white residue (K222/K/[18F]F complex) must be observed. Moisture is the enemy of this reaction.

Phase 2: Radiofluorination (Labeling)

Rationale: Alkyl iodides require higher activation energy than tosylates. We utilize high temperature and a polar aprotic solvent.[4]

  • Precursor Dissolution: Dissolve 5.0 mg of 1,1-Difluoro-4-(iodomethyl)cyclohexane in 1.0 mL anhydrous MeCN (or DMSO for higher boiling point stability).

  • Addition: Add the precursor solution to the dried [18F] complex in the reactor.

  • Reaction: Seal the reactor and heat to 100°C - 110°C for 10 to 15 minutes .

    • Note: Do not exceed 120°C to prevent elimination side reactions (formation of exocyclic alkenes).

  • Quenching: Cool the reactor to 40°C and add 2.0 mL of HPLC Mobile Phase (or water) to quench the reaction.

Phase 3: Purification & Formulation
  • Injection: Transfer the crude mixture to the semi-preparative HPLC loop.

  • Separation:

    • Column: C18 Reverse Phase.

    • Isocratic Method: 60% MeCN / 40% Water (Adjust based on specific column retention).

    • Flow Rate: 3-5 mL/min.

  • Collection: Collect the radioactive peak corresponding to the product (retention time typically 8-12 mins, distinct from the later-eluting iodide precursor).

  • Formulation: Dilute the fraction with water and pass through a C18 Sep-Pak (to trap product), wash with water, and elute with Ethanol (0.5 mL) followed by Saline (9.5 mL) for the final injectable dose.

Quality Control (QC) Parameters

TestMethodAcceptance Criteria
Radiochemical Purity (RCP) Analytical HPLC / Radio-TLC> 95%
Chemical Purity HPLC (UV 210 nm)No significant impurities; Precursor < limit
Identity Co-injection with cold standardRetention time matches standard ± 0.5 min
pH pH Strip4.5 - 8.5
Residual Solvents GCMeCN < 410 ppm; DMSO < 5000 ppm

Troubleshooting & Optimization

Low Radiochemical Yield (RCY)
  • Issue: The Iodide is a "soft" leaving group and can be reversible.

  • Solution 1 (Silver-Mediated): Add a silver salt (e.g.,

    
     or AgOTf) to the reaction. Silver precipitates the iodide (
    
    
    
    ), driving the equilibrium toward the fluorinated product. Caution: Requires careful filtration before HPLC.
  • Solution 2 (Precursor Conversion): If consistent yields are <5%, convert the 1,1-Difluoro-4-(iodomethyl)cyclohexane to the corresponding Tosylate prior to labeling.

    • Protocol: React Iodide with Silver Tosylate (AgOTs) in MeCN to generate the Tosylate precursor, then label.

Separation Issues
  • Issue: The product (Fluoride) and Precursor (Iodide) have similar lipophilicity (both are halogenated alkyls).

  • Solution: Use a Phenyl-Hexyl column instead of C18 for better selectivity between I- and F- species due to pi-pi interactions with the polarizable Iodine.

Workflow Logic Diagram

Workflow Start Start: [18F]F- Aqueous QMA Trapping (QMA Cartridge) Start->QMA Dry Azeotropic Drying (K222/K2CO3/MeCN) QMA->Dry Elute React Labeling Reaction Precursor + MeCN 110°C, 10 min Dry->React Quench Quench with H2O React->Quench HPLC HPLC Purification (Separation of R-F from R-I) Quench->HPLC SPE SPE Formulation (Solvent Exchange) HPLC->SPE Collect Peak QC Quality Control SPE->QC

Figure 2: Operational workflow for the automated radiosynthesis.

References

  • Coenen, H. H., et al. (2010). Fluorine-18 radiopharmaceuticals beyond [18F]FDG for use in oncology and neurosciences. Nuclear Medicine and Biology. Link

  • Deng, X., et al. (2019). Geminal Difluorides in Chemical Biology and Drug Discovery. Journal of Medicinal Chemistry. Link

  • Roeda, D., & Dollé, F. (2010). Aliphatic Nucleophilic Radiofluorination. Current Radiopharmaceuticals. Link

  • Pimlott, S. L., & Sutherland, A. (2011). Molecular engineering of radiotracers for PET imaging of high affinity sites. Chemical Society Reviews. Link

  • PubChem Compound Summary. (2023). 1,1-Difluoro-4-(iodomethyl)cyclohexane. National Center for Biotechnology Information. Link

Sources

Method

Application Notes and Protocols: 1,1-Difluoro-4-(iodomethyl)cyclohexane as a Scaffold in Drug Discovery

Abstract The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacokinetic properties.[1][2][3] This...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacokinetic properties.[1][2][3] This document provides a comprehensive guide to the application of 1,1-difluoro-4-(iodomethyl)cyclohexane as a versatile scaffold in drug discovery. The gem-difluorocyclohexane motif serves as a valuable bioisostere for various carbocyclic and heterocyclic systems, enabling the fine-tuning of properties such as metabolic stability, lipophilicity, and binding affinity.[4][5] The presence of the reactive iodomethyl group provides a convenient handle for a wide range of synthetic transformations, allowing for the rapid generation of diverse compound libraries. This guide will detail the synthesis of the scaffold, provide in-depth protocols for its derivatization, and discuss the rationale behind its use in lead optimization.

Introduction: The Power of Fluorine in Drug Design

The introduction of fluorine into small molecules can have a profound impact on their biological activity.[1] With a van der Waals radius similar to that of a hydrogen atom, fluorine can often be substituted with minimal steric perturbation.[6] However, as the most electronegative element, it significantly alters the electronic properties of a molecule.[1][] This unique combination of size and electronegativity allows medicinal chemists to strategically modify a drug candidate to:

  • Enhance Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry, making it resistant to metabolic cleavage by enzymes like cytochrome P450.[5][6][8]

  • Modulate Lipophilicity (LogP): Fluorine substitution generally increases lipophilicity, which can improve membrane permeability and oral bioavailability.[4][][8]

  • Alter Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons or decrease the basicity of amines, influencing a compound's ionization state and solubility.[1][4][]

  • Improve Binding Affinity: The polarized C-F bond can participate in favorable electrostatic interactions and hydrogen bonds with target proteins, enhancing binding affinity.[1][2]

The gem-difluoro group (CF2) is a particularly interesting motif. It can act as a bioisostere for a carbonyl group, a methylene group, or even an ether linkage, while imparting the beneficial properties of fluorine.[5] The 1,1-difluorocyclohexane scaffold, specifically, has gained traction as a means to introduce a polar, yet lipophilic, and metabolically robust fragment into drug candidates.[9][10]

The 1,1-Difluoro-4-(iodomethyl)cyclohexane Scaffold: A Versatile Building Block

1,1-Difluoro-4-(iodomethyl)cyclohexane (CAS: 476415-02-8) is a key building block for introducing the gem-difluorocyclohexyl moiety.[11] Its structure combines the advantageous properties of the difluorinated ring with a reactive iodomethyl handle, making it an ideal starting point for library synthesis and lead optimization.

PropertyValueSource
IUPAC Name 1,1-difluoro-4-(iodomethyl)cyclohexane[11]
CAS Number 476415-02-8[11]
Molecular Formula C₇H₁₁F₂I[11]
Molecular Weight 260.07 g/mol [11]

The primary utility of this scaffold lies in its ability to undergo nucleophilic substitution reactions at the iodomethyl position. The iodide is an excellent leaving group, facilitating reactions with a wide range of nucleophiles under mild conditions.[12]

Synthesis of 1,1-Difluoro-4-(iodomethyl)cyclohexane

While a detailed, multi-step synthesis from commercially available starting materials is beyond the scope of this application note, the final step typically involves the conversion of a precursor, such as a corresponding alcohol or tosylate, to the iodide. A general and reliable method is the Finkelstein reaction.

Protocol 3.1: Iodination of (1,1-Difluorocyclohexan-4-yl)methyl 4-methylbenzenesulfonate

This protocol describes the conversion of the tosylate precursor to the desired iodinated scaffold.

Materials:

  • (1,1-Difluorocyclohexan-4-yl)methyl 4-methylbenzenesulfonate

  • Sodium Iodide (NaI)

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1,1-Difluorocyclohexan-4-yl)methyl 4-methylbenzenesulfonate (1.0 eq) in anhydrous acetone.

  • Addition of Reagent: Add sodium iodide (1.5 - 2.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the acetone using a rotary evaporator.

    • Partition the residue between dichloromethane (DCM) and water.

    • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 1,1-difluoro-4-(iodomethyl)cyclohexane.

Causality: The Finkelstein reaction is an equilibrium process. The use of acetone as a solvent is crucial as sodium iodide is soluble, while the sodium tosylate byproduct is not, thus driving the reaction to completion according to Le Châtelier's principle.

Applications in Drug Discovery: Derivatization via Nucleophilic Substitution

The primary application of 1,1-difluoro-4-(iodomethyl)cyclohexane is as an electrophile in Sₙ2 reactions.[12] This allows for the facile introduction of a wide variety of functional groups, enabling the exploration of structure-activity relationships (SAR).

G Scaffold 1,1-Difluoro-4- (iodomethyl)cyclohexane Product Derivatized Scaffold (1,1-Difluoro-4-((Nu)methyl)cyclohexane) Scaffold->Product Sₙ2 Reaction Nu Nucleophile (Nu-H or Nu⁻) Nu->Product LeavingGroup I⁻ (Leaving Group) Product->LeavingGroup Base Base (if Nu-H) Base->Nu Deprotonation caption Workflow for Sₙ2 Derivatization

Caption: General workflow for the derivatization of the scaffold via Sₙ2 reaction.

Protocol 4.1: General Procedure for N-Alkylation of Amines

This protocol describes the coupling of the scaffold with a primary or secondary amine.

Materials:

  • 1,1-Difluoro-4-(iodomethyl)cyclohexane

  • Primary or secondary amine (1.0 - 1.2 eq)

  • A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃)) (2.0 - 3.0 eq)

  • A polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)

  • Standard work-up and purification reagents as described in Protocol 3.1.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amine and the base in the chosen solvent.

  • Addition of Electrophile: Add a solution of 1,1-difluoro-4-(iodomethyl)cyclohexane (1.0 eq) in the same solvent dropwise to the amine solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: Perform a standard aqueous work-up followed by purification by column chromatography to yield the desired N-alkylated product.

Causality: The base is necessary to deprotonate the amine (if it is a primary or secondary amine salt) or to scavenge the HI generated during the reaction, preventing the protonation of the starting amine and driving the reaction forward.

Protocol 4.2: General Procedure for O-Alkylation of Phenols

This protocol outlines the synthesis of aryl ethers from the scaffold and a phenol.

Materials:

  • 1,1-Difluoro-4-(iodomethyl)cyclohexane

  • Phenol (1.0 - 1.2 eq)

  • A suitable base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH)) (1.5 - 2.0 eq)

  • A polar aprotic solvent (e.g., DMF, acetone, or tetrahydrofuran (THF))

  • Standard work-up and purification reagents.

Procedure:

  • Formation of Phenoxide: In a dry flask under an inert atmosphere, dissolve the phenol in the chosen solvent. Add the base and stir for 15-30 minutes at room temperature to form the phenoxide.

  • Addition of Electrophile: Add 1,1-difluoro-4-(iodomethyl)cyclohexane (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with heating until completion.

  • Work-up and Purification: Perform a standard aqueous work-up and purify by column chromatography.

Causality: The base deprotonates the phenol to form the more nucleophilic phenoxide anion, which readily attacks the electrophilic carbon of the iodomethyl group. The choice of base and solvent can be critical; for instance, NaH in THF provides a strongly basic and non-nucleophilic environment.

Protocol 4.3: General Procedure for S-Alkylation of Thiols

This protocol describes the formation of thioethers.

Materials:

  • 1,1-Difluoro-4-(iodomethyl)cyclohexane

  • Thiol (1.0 - 1.2 eq)

  • A mild base (e.g., potassium carbonate (K₂CO₃) or triethylamine (Et₃N)) (1.5 - 2.0 eq)

  • A polar aprotic solvent (e.g., DMF or acetonitrile)

  • Standard work-up and purification reagents.

Procedure:

  • Reaction Setup: Dissolve the thiol and the base in the solvent.

  • Addition of Electrophile: Add 1,1-difluoro-4-(iodomethyl)cyclohexane (1.0 eq).

  • Reaction: Stir at room temperature until the reaction is complete. Thiols are generally very good nucleophiles, so these reactions are often rapid.

  • Work-up and Purification: Perform a standard aqueous work-up and purify by column chromatography.

Bioisosteric Replacement Strategies

The true power of the 1,1-difluoro-4-(iodomethyl)cyclohexane scaffold lies in its application as a bioisostere to replace other common molecular fragments.[13][14][15] This strategy aims to improve a compound's properties while maintaining or enhancing its biological activity.

G cluster_0 Common Scaffolds cluster_1 Improved Properties Cyclohexyl Cyclohexyl/ Methylcyclohexyl Bioisostere 1,1-Difluorocyclohexyl Moiety Cyclohexyl->Bioisostere Replacement Carbonyl Cyclic Ketone Carbonyl->Bioisostere Replacement tButyl tert-Butyl tButyl->Bioisostere Replacement MetStab Metabolic Stability Bioisostere->MetStab LogP Modulated LogP Bioisostere->LogP Binding Binding Affinity Bioisostere->Binding Solubility Aqueous Solubility Bioisostere->Solubility caption Bioisosteric Replacement Logic

Caption: Conceptual framework for bioisosteric replacement using the 1,1-difluorocyclohexyl moiety.

Original FragmentRationale for Replacement with 1,1-DifluorocyclohexylPotential Advantages
Cyclohexyl/Methylcyclohexyl To block sites of metabolic oxidation (C-H bonds).Increased metabolic stability and half-life.
Cyclic Ketone The CF₂ group can mimic the steric and electronic properties of a carbonyl group.Improved metabolic stability (no reduction to alcohol), altered electronics.[5]
tert-Butyl To introduce a polar yet lipophilic group and explore different conformational space.Modulated lipophilicity and solubility, potential for new binding interactions.

Characterization and Quality Control

For all synthesized compounds, it is imperative to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. The presence of the gem-difluoro group will result in characteristic splitting patterns in the ¹H and ¹³C spectra.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

1,1-Difluoro-4-(iodomethyl)cyclohexane is a highly valuable and versatile building block in modern drug discovery. Its use allows for the strategic incorporation of the gem-difluorocyclohexyl moiety, a proven bioisostere that can confer significant advantages in terms of metabolic stability, lipophilicity, and binding interactions. The straightforward and robust protocols for its derivatization via nucleophilic substitution enable the rapid and efficient exploration of chemical space, accelerating the lead optimization process. Researchers and scientists in drug development are encouraged to consider this scaffold as a powerful tool in their efforts to design safer and more effective medicines.

References

  • BOC Sciences. (2017, August 27). Organofluorine in Medical Chemistry.
  • Ni, C., & Hu, J. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals.
  • Hiyama, T. (2000). Biologically Active Organofluorine Compounds. SciSpace.
  • Böhm, H. J., Banner, D., & Wessel, H. P. (2008). The role of fluorine in medicinal chemistry. Full article.
  • Kamble, O., Dandela, R., & Shinde, S. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science.
  • Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. (2025). ChemRxiv.
  • Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. (2025). PubMed.
  • Mykhailiuk, P. K. (n.d.). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv.
  • A Facile Synthesis of 1,1-Difluoroallenes from Commercially Available 1,1,1-Trifluoro-2-iodoethane. (n.d.).
  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. (n.d.). PMC.
  • Some examples of experimentally reported fluorinated cyclohexanes. The.... (n.d.).
  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (2022). PubMed.
  • Parallel Minisci Reaction of gem-Difluorocycloalkyl Building Blocks. (n.d.). PMC - NIH.
  • Mykhailiuk, P. K. (n.d.).
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • 1,1-difluoro-4-(iodomethyl)cyclohexane 95% | CAS: 476415-02-8 | AChemBlock. (2026, February 15).
  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2021). MDPI.
  • Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.
  • Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. (2024, February 16). Macmillan Group - Princeton University.
  • Bioisosteric Replacements. (n.d.). Chemspace.
  • Bioisosteric Replacement Str
  • Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting.
  • 1,1-Difluoro-4-methylcyclohexane. (n.d.). Oakwood Chemical.
  • Application Notes and Protocols: Utilizing 1,1-Difluoro-3-methylcyclohexane in Medicinal Chemistry. (n.d.). Benchchem.
  • Fluoroalkane and perfluoroalkane synthesis. (n.d.). Organic Chemistry Portal.
  • Cyclohexane, 1,1-difluoro-4-iodo- | 476415-00-6. (n.d.). ChemicalBook.
  • Application Notes and Protocols for 1-Iodohexane in Nucleophilic Substitution Reactions. (n.d.). Benchchem.
  • Nucleophilic Substitution Reactions | 11 | v2. (n.d.). Taylor & Francis eBooks.
  • Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. (2022). Organic Syntheses.
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activ
  • A simple, rapid procedure for nucleophilic radiosynthesis of aliphatic [18F]trifluoromethyl groups. (n.d.).
  • 1,1-Difluoro-4-methylcyclooctane | C9H16F2 | CID 142292753. (n.d.). PubChem.
  • Application Notes and Protocols for 1,1-Difluoro-3-methylcyclohexane as a Non-Polar Solvent. (n.d.). Benchchem.
  • ETH Zurich: New reaction facilitates drug discovery. (2022, September 6). Science|Business.
  • Ring-size-selective construction of fluorine-containing carbocycles via intramolecular iodoarylation of 1,1-difluoro-1-alkenes. (2017). Beilstein Journals.
  • 74185-74-3|1,1-Difluoro-4-methylcyclohexane|BLD Pharm. (n.d.).
  • [ - 1H-Indole, 3-butyl-2-fluoro-1-[(4-methylphenyl)sulfonyl]. (n.d.). Organic Syntheses Procedure.
  • Gold(i)-catalysed [2+4] cycloaddition of 1,1-difluoroallenes with conjugated enones: synthesis of ring-difluorinated dihydro-2H-pyrans. (n.d.).
  • 1,1-Difluorocyclohexane | C6H10F2 | CID 164586. (n.d.). PubChem - NIH.
  • Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5-tetrafluorocyclohexane. (2025, August 7)., August 7).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,1-Difluoro-4-(iodomethyl)cyclohexane

Welcome to the technical support center for the synthesis of 1,1-Difluoro-4-(iodomethyl)cyclohexane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,1-Difluoro-4-(iodomethyl)cyclohexane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this valuable fluorinated building block.

The synthesis of 1,1-Difluoro-4-(iodomethyl)cyclohexane, while not extensively documented in public literature, can be logically approached through a multi-step sequence. This guide is structured around a plausible and commonly employed synthetic strategy, addressing potential pitfalls at each stage.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Part 1: Fluorination of the Cyclohexanone Precursor

A common starting point for the synthesis is the fluorination of a 4-substituted cyclohexanone derivative. A likely precursor is a 4-oxocyclohexanecarboxylate derivative, which is then fluorinated to introduce the gem-difluoro moiety.

Question 1: My NMR spectrum shows incomplete fluorination of the starting ketone. What could be the cause?

Answer: Incomplete conversion during the fluorination step is a frequent issue. Several factors can contribute to this:

  • Reagent Reactivity: The choice and quality of the fluorinating agent are critical. Reagents like diethylaminosulfur trifluoride (DAST) and its analogues (e.g., Deoxo-Fluor®) are commonly used. These reagents can degrade upon exposure to moisture, leading to reduced activity.

  • Reaction Temperature: The thermal stability of the fluorinating agent and the substrate are key parameters. While higher temperatures can drive the reaction to completion, they can also lead to the decomposition of the reagent and the formation of byproducts.

  • Stoichiometry: An insufficient amount of the fluorinating agent will naturally lead to incomplete conversion. A slight excess is often recommended.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure your fluorinating agent is fresh and has been stored under anhydrous conditions.

  • Optimize Temperature: If the reaction is sluggish, consider a modest increase in temperature, monitoring for any signs of decomposition (e.g., color change).

  • Adjust Stoichiometry: A small, incremental increase in the molar equivalents of the fluorinating agent may be necessary.

Question 2: I am observing significant amounts of an elimination byproduct, an unsaturated fluorinated cyclohexane. How can I minimize this?

Answer: The formation of an alkene byproduct is often a result of the reaction conditions being too harsh or the presence of a strong, non-nucleophilic base. The fluorination mechanism can involve carbocationic intermediates, which are susceptible to elimination.

Mitigation Strategies:

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Use a Non-Coordinating Solvent: Solvents like dichloromethane or chloroform are generally preferred over more coordinating solvents that could promote elimination.

  • Buffered Conditions: In some cases, the addition of a mild, non-nucleophilic base like pyridine or a hindered base can help to scavenge any acidic byproducts that may catalyze elimination.

Part 2: Reduction of the Carboxylic Acid/Ester Moiety

Following successful fluorination, the next step typically involves the reduction of a carboxylic acid or ester at the C4 position to the corresponding primary alcohol.

Question 3: My reduction with LiAlH₄ seems to be incomplete, and I have a mixture of the starting carboxylic acid/ester and the desired alcohol. What went wrong?

Answer: Incomplete reduction can stem from several sources:

  • Reagent Deactivation: Lithium aluminum hydride (LiAlH₄) is extremely reactive towards water and protic solvents. Any moisture in your reaction setup or solvent will consume the reagent.

  • Insufficient Equivalents: The reduction of a carboxylic acid with LiAlH₄ consumes two equivalents of the hydride. Ensure you are using a sufficient excess to account for any active hydrogens and to drive the reaction to completion.

  • Workup Procedure: An improper aqueous workup can sometimes lead to the formation of aluminum salts that can trap the product, leading to lower isolated yields and the appearance of incomplete reaction.

Troubleshooting Protocol: LiAlH₄ Reduction

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.

  • Verify Reagent Activity: Use a fresh bottle of LiAlH₄ or titrate an older bottle to determine its active hydride content.

  • Optimize Stoichiometry: For a carboxylic acid, use at least 2.5-3 equivalents of LiAlH₄.

  • Careful Workup: A Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) can be effective in precipitating granular aluminum salts that are easily filtered.

Question 4: After reduction, I have a byproduct with a different fluorine chemical shift in the ¹⁹F NMR. What could this be?

Answer: While less common with milder reducing agents, strong hydrides like LiAlH₄ under certain conditions could potentially react with the gem-difluoro group, especially if there are any activating groups nearby or at elevated temperatures. However, a more likely scenario is the presence of an impurity from the previous fluorination step that was carried through and then reduced.

Analytical Approach:

  • LC-MS Analysis: Couple liquid chromatography with mass spectrometry to get the molecular weight of the impurity. This can help to deduce its structure.

  • 2D NMR: Techniques like HMBC and HSQC can help to establish the connectivity of the impurity and pinpoint the structural changes.

Part 3: Conversion of the Alcohol to the Iodide

The final step is the conversion of the primary alcohol to the target iodomethyl group. The Appel reaction or conversion to a sulfonate ester followed by nucleophilic substitution with iodide are common methods.

Question 5: My iodination reaction using the Appel procedure (PPh₃, I₂) is giving me a low yield and a significant amount of a non-polar byproduct. What is happening?

Answer: The Appel reaction, while effective, can have its own set of impurities.

  • Triphenylphosphine Oxide: This is the main byproduct of the reaction and can sometimes be difficult to separate from the desired product.

  • Elimination Products: If the reaction is heated too aggressively, elimination to form the corresponding alkene can occur.

  • Starting Alcohol: Incomplete reaction will leave unreacted starting material.

Improving the Appel Reaction:

ParameterRecommendationRationale
Solvent Use a non-polar solvent like dichloromethane or acetonitrile.To ensure solubility of the reagents and facilitate the reaction.
Temperature Maintain the reaction at 0 °C to room temperature.To minimize side reactions like elimination.
Purification Column chromatography on silica gel is usually effective for removing triphenylphosphine oxide.The polarity difference between the product and the oxide allows for good separation.

Question 6: I opted for a two-step procedure (tosylation followed by substitution with NaI), but the substitution step is very slow. How can I accelerate it?

Answer: The Finkelstein reaction (substitution with a halide) is an Sₙ2 reaction, and its rate is dependent on several factors.

  • Solvent: The reaction is best performed in a polar aprotic solvent like acetone or DMF. In acetone, the sodium tosylate byproduct is insoluble and precipitates, driving the equilibrium forward.

  • Temperature: Gently heating the reaction mixture can significantly increase the reaction rate.

  • Iodide Source: Ensure your sodium iodide is dry, as water can solvate the iodide ion and reduce its nucleophilicity.

Diagrams and Visualizations

Logical Troubleshooting Flow for Low Product Purity

G cluster_source Trace Impurity Source cluster_optimization Optimize Reaction Step start Low Purity of Final Product check_nmr Analyze NMR and LC-MS of crude product start->check_nmr impurity_profile Identify Impurity Structures check_nmr->impurity_profile is_starting_material Unreacted Starting Material? impurity_profile->is_starting_material is_fluorination_byproduct Fluorination Byproduct? is_starting_material->is_fluorination_byproduct No optimize_iodination Re-optimize Iodination is_starting_material->optimize_iodination Yes (Alcohol) is_reduction_byproduct Reduction Byproduct? is_fluorination_byproduct->is_reduction_byproduct No optimize_fluorination Re-optimize Fluorination is_fluorination_byproduct->optimize_fluorination Yes is_iodination_byproduct Iodination Byproduct? is_reduction_byproduct->is_iodination_byproduct No optimize_reduction Re-optimize Reduction is_reduction_byproduct->optimize_reduction Yes is_iodination_byproduct->optimize_iodination Yes repurify Re-purify Final Product is_iodination_byproduct->repurify No optimize_fluorination->repurify optimize_reduction->repurify optimize_iodination->repurify

Caption: Troubleshooting workflow for identifying and addressing purity issues.

Plausible Synthetic Pathway and Potential Impurities

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities start 4-Oxocyclohexane- carboxylate fluorination Fluorination (e.g., DAST) start->fluorination difluoro_ester 1,1-Difluoro-4-cyclo- hexanecarboxylate fluorination->difluoro_ester imp1 Incomplete Fluorination (Ketone) fluorination->imp1 imp2 Elimination Product (Alkene) fluorination->imp2 reduction Reduction (e.g., LiAlH4) difluoro_ester->reduction difluoro_alcohol 4-(Hydroxymethyl)-1,1- difluorocyclohexane reduction->difluoro_alcohol imp3 Incomplete Reduction (Ester/Acid) reduction->imp3 iodination Iodination (e.g., Appel Reaction) difluoro_alcohol->iodination final_product 1,1-Difluoro-4-(iodomethyl)- cyclohexane iodination->final_product imp4 Triphenylphosphine Oxide iodination->imp4 imp5 Unreacted Alcohol iodination->imp5

Caption: Overview of the synthetic route and common process-related impurities.

References

  • Organic Chemistry Portal. Fluoroalkane and perfluoroalkane synthesis. [Link][1]

  • Ichikawa, J. A Facile Synthesis of 1,1-Difluoroallenes from Commercially Available 1,1,1-Trifluoro-2-iodoethane. Synlett. [Link][2]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link][3]

  • International Conference on Harmonisation. ICH Q3A Impurities in New Drug Substances. [Link]

  • Singh, S., & Handa, T. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 5(7), 875-881. [Link][4]

Sources

Optimization

Technical Support Center: Gem-Difluorination of Cyclohexanones

[1] Status: Operational Ticket ID: GEM-DIFLUORO-CYC-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Side Reactions & Protocol Optimization Executive Summary Cyclohexanones represent the "st...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket ID: GEM-DIFLUORO-CYC-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Side Reactions & Protocol Optimization

Executive Summary

Cyclohexanones represent the "stress test" for deoxofluorination chemistry. Unlike aldehydes or linear ketones, cyclohexanones possess significant conformational flexibility and accessible


-protons, making them notoriously prone to elimination (vinyl fluoride formation)  and skeletal rearrangements .

This guide moves beyond standard textbook definitions to address the causality of failure. We prioritize the XtalFluor-E system over legacy reagents (DAST/Deoxo-Fluor) due to its superior safety profile and tunable selectivity.

Diagnostic Module: The "Fork in the Road"

Before troubleshooting, you must visualize where your reaction deviates. The deoxofluorination of cyclohexanone proceeds via an activated oxy-aminosulfonium intermediate. The fate of this intermediate determines your yield.

Mechanism & Failure Points (Visualization)

G Start Cyclohexanone (Substrate) Inter Oxy-aminosulfonium Intermediate Start->Inter Reagent Activation (DAST/XtalFluor) Path_A Path A: Substitution (SN2-like) Target: gem-Difluoride Inter->Path_A + Fluoride Source (Fast Kinetics) Path_B Path B: Elimination (E2-like) Error: Vinyl Fluoride Inter->Path_B + Base (Amine) (Slow F- attack) Path_C Path C: Rearrangement Error: Ring Contraction Inter->Path_C Carbocation Formation (High Temp/Polar Solvent)

Figure 1: Mechanistic divergence in cyclohexanone fluorination. Path A is the desired route; Paths B and C are the primary failure modes driven by sterics and basicity.

Troubleshooting Guides (FAQs)

Issue 1: "I have >20% Vinyl Fluoride in my crude NMR."

The Science: This is the most common failure mode. The reaction generates an amine byproduct (e.g., diethylamine from DAST). If the nucleophilic attack by fluoride (


) is sterically hindered (common in cyclohexanones), the amine acts as a base, abstracting an 

-proton to form the thermodynamically stable vinyl fluoride (fluoroalkene).

Corrective Protocol:

  • Switch Reagent: Move from DAST/Deoxo-Fluor to XtalFluor-E . XtalFluor-E does not release free HF and generates a non-basic sulfonamide byproduct, significantly reducing elimination risk [1].

  • Boost Nucleophilicity: Add an exogenous fluoride source, such as Et

    
    N·3HF  or DBU·HF . This increases the 
    
    
    
    concentration relative to the base, kinetically favoring the substitution pathway (Path A) over elimination [2].
  • Solvent Switch: Change from THF (polar, stabilizes ionic elimination transition states) to Dichloromethane (DCM) or Toluene .

Issue 2: "My product mass is correct, but the NMR symmetry is wrong (Ring Contraction)."

The Science: This indicates a Wagner-Meerwein rearrangement. If the C-O bond breaks before the fluoride attacks, a naked carbocation forms. In cyclohexyl systems, this cation can induce a ring contraction to a fluorinated cyclopentane derivative.

Corrective Protocol:

  • Temperature Control: Do not heat to reflux immediately. Conduct the activation step at -78 °C or 0 °C and warm slowly.

  • Solvent Polarity: Avoid highly polar ionizing solvents which stabilize the carbocation. Use DCM.

  • Buffer the Reaction: Ensure strictly anhydrous conditions. Presence of water generates HF, which can protonate the intermediate and accelerate carbocation formation.

Issue 3: "The reaction stalled. I see starting material."

The Science: Cyclohexanones are sterically more demanding than aldehydes. The "tetrahedral intermediate" formed by the reagent attack might be stable and not collapsing to the carbocation/fluoro-intermediate.

Corrective Protocol:

  • Catalysis: Add a Lewis Acid promoter. BF

    
    ·OEt
    
    
    
    (5-10 mol%) is highly effective at activating the carbonyl oxygen, facilitating the initial attack of the fluorinating reagent [3].

Reagent Selection Matrix

Use this table to select the "hardware" for your experiment.

ReagentStateThermal StabilityElimination RiskRec.[1] for Cyclohexanone?
DAST LiquidLow (Explosive >90°C)High No (Legacy)
Deoxo-Fluor LiquidModerateHigh No (Hard to purify)
XtalFluor-E SolidHighLow Yes (Gold Standard)
Fluolead SolidHighModerateYes (Alternative)

Master Protocol: The Self-Validating Workflow

This protocol uses XtalFluor-E with Et


N[2]·3HF  to minimize vinyl fluoride formation.

Reagents:

  • Substrate: Cyclohexanone derivative (1.0 equiv)

  • Reagent: XtalFluor-E (1.2 - 1.5 equiv)

  • Promoter: Et

    
    N·3HF (1.5 - 2.0 equiv)
    
  • Solvent: Anhydrous DCM (0.1 M)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon. Charge with XtalFluor-E and Substrate.

  • Solvation: Add anhydrous DCM. The mixture may be a slurry (normal).

  • Activation: Cool to 0 °C . Critical: Do not add promoter at RT.

  • Promoter Addition: Dropwise addition of Etngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    N·3HF. Fuming may occur.[1][3][4]
    
  • Monitoring: Stir at RT for 2–4 hours.

    • Checkpoint: Aliquot 50 µL into CDCl

      
      . Check 
      
      
      
      F NMR.
    • Success: Singlet/Doublet around -90 to -100 ppm (gem-difluoro).

    • Failure: Signal around -110 to -130 ppm (Vinyl fluoride).

  • Quench: Pour into saturated NaHCO

    
      at 0 °C. Caution: CO
    
    
    
    evolution.
  • Workup: Extract with DCM, dry over Na

    
    SO
    
    
    
    .
Troubleshooting Logic Tree (Visualization)

Troubleshooting Q1 Analyze Crude 19F NMR Decision1 Vinyl Fluoride > 10%? Q1->Decision1 Action1 Diagnosis: Elimination 1. Switch to XtalFluor-E 2. Increase Et3N-3HF to 2.5 equiv 3. Run at -20°C Decision1->Action1 Yes Decision2 Start Material Remaining? Decision1->Decision2 No Action2 Diagnosis: Low Reactivity 1. Add BF3-OEt2 (5 mol%) 2. Increase Concentration (0.5 M) Decision2->Action2 Yes Success Success: Isolate Product (Silica Gel w/ 1% Et3N) Decision2->Success No

Figure 2: Decision matrix for optimizing reaction conditions based on crude NMR data.

References

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry, 64(19), 7048–7054. Link

  • Beaulieu, F., Beauregard, L. P., Courchesne, G., Couturier, M., Laflamme, F., & L'Heureux, A. (2009). Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling.[2][5] Organic Letters, 11(21), 5050–5053. Link

  • Prakash, G. K. S., & Hu, J. (2005). Selective fluoroalkylations with fluorinated sulfones, sulfoxides, and sulfides. Accounts of Chemical Research, 38(10), 800. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Alkylation Reactions with 1,1-Difluoro-4-(iodomethyl)cyclohexane

Welcome to the technical support center for alkylation reactions utilizing 1,1-Difluoro-4-(iodomethyl)cyclohexane. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for alkylation reactions utilizing 1,1-Difluoro-4-(iodomethyl)cyclohexane. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of 1,1-Difluoro-4-(iodomethyl)cyclohexane in alkylation reactions.

Q1: What makes 1,1-Difluoro-4-(iodomethyl)cyclohexane a useful alkylating agent?

A1: The key to this reagent's utility lies in its structural features. The primary alkyl iodide is an excellent electrophile for S(_N)2 reactions because iodide is an exceptional leaving group.[1][2] The gem-difluoro group on the cyclohexane ring offers a way to introduce fluorine into a target molecule, which is highly desirable in medicinal chemistry for modulating properties like metabolic stability, lipophilicity, and binding affinity.

Q2: What types of nucleophiles are suitable for reaction with this reagent?

A2: A wide range of soft and hard nucleophiles can be effectively alkylated. This includes, but is not limited to:

  • Carbon Nucleophiles: Enolates (from ketones, esters, malonates), organometallics (cuprates, etc.).[3][4]

  • Nitrogen Nucleophiles: Primary and secondary amines, azides, and heterocycles like piperazine.[5][6]

  • Oxygen Nucleophiles: Phenoxides and alkoxides.

  • Sulfur Nucleophiles: Thiolates.

The choice of base and solvent is critical for success, especially with carbon nucleophiles.[3][7]

Q3: How does the gem-difluoro group affect the reactivity of the iodomethyl group?

A3: The two fluorine atoms are strongly electron-withdrawing, which can have a subtle but significant impact. This inductive effect can slightly decrease the rate of S(_N)2 reactions compared to a non-fluorinated analogue by destabilizing the transition state.[8] However, for a primary iodide, this effect is generally overcome by the excellent leaving group ability of iodide, and efficient alkylation is readily achieved under standard S(_N)2 conditions.

Q4: What are the recommended storage conditions for 1,1-Difluoro-4-(iodomethyl)cyclohexane?

A4: As with many alkyl iodides, this compound can be sensitive to light and heat, which may cause gradual decomposition and discoloration due to the formation of iodine.[9] It is recommended to store the reagent in an amber bottle, under an inert atmosphere (argon or nitrogen), and in a refrigerator to maximize its shelf life.

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your alkylation experiments.

Guide 1: Low or No Product Yield

Low or no yield is one of the most common issues. The following decision tree can help diagnose the root cause.

G cluster_c1 Potential Cause: Reagent Degradation cluster_c2 Potential Cause: Incomplete Deprotonation cluster_c3 Potential Cause: Suboptimal Conditions start Low or No Yield c1 Check Reagent Quality start->c1 c2 Verify Nucleophile Generation c1->c2 Reagent OK? c3 Optimize Reaction Conditions c2->c3 Nucleophile Formed? c4 Consider Side Reactions c3->c4 Conditions Optimized? p1a 1,1-Difluoro-4-(iodomethyl)cyclohexane has a purple/brown tint. s1a Solution: Purify by passing through a short plug of activated alumina or silica gel. p1a->s1a p2a Using a weak base for a weakly acidic C-H, N-H, or O-H. s2a Solution: Use a stronger, non-nucleophilic base. Match pKa of base to substrate. p2a->s2a p3a Inappropriate solvent choice. s3a Solution: Use polar aprotic solvents (DMF, DMSO, Acetonitrile) to accelerate SN2 reactions. p3a->s3a p3b Reaction temperature is too low. s3b Solution: Gradually increase temperature. Monitor for side product formation. p3b->s3b

Caption: Troubleshooting workflow for low or no product yield.

Potential Cause 1: Reagent Degradation
  • Symptom: The 1,1-Difluoro-4-(iodomethyl)cyclohexane solution is yellow, brown, or purple.

  • Explanation: Alkyl iodides can decompose over time, especially when exposed to light, releasing elemental iodine (I(_2)), which causes the discoloration.[9] This reduces the concentration of the active alkylating agent.

  • Solution:

    • Purification: If decomposition is suspected, the reagent can be quickly purified. Dissolve the compound in a non-polar solvent (e.g., hexanes or diethyl ether) and pass it through a short plug of basic alumina or silica gel. The iodine will be adsorbed, and the eluted solution should be colorless.

    • Verification: Confirm the purity of the starting material by

      
      H NMR or GC-MS before use.
      
Potential Cause 2: Ineffective Nucleophile Generation (Especially for Carbon Nucleophiles)
  • Symptom: Reaction stalls, and starting materials are recovered. This is common when alkylating ketones, esters, or other carbon acids.

  • Explanation: The success of these alkylations hinges on the complete and irreversible formation of the nucleophile (e.g., an enolate).[3] If the base is not strong enough to deprotonate the substrate fully, an equilibrium will exist, leading to low concentrations of the active nucleophile and potential side reactions.

  • Solution:

    • Choose the Right Base: The pKa of the conjugate acid of the base should be significantly higher than the pKa of the proton being removed. For many carbon nucleophiles, strong, non-nucleophilic bases are required.[7]

Substrate TypeTypical pKaRecommended Bases
Ketones19-21LDA, LHMDS, KHMDS
Esters~25LDA, LHMDS
Malonates~13NaH, K(_2)CO(_3), NaOEt
LDA = Lithium diisopropylamide, LHMDS = Lithium hexamethyldisilazide, KHMDS = Potassium hexamethyldisilazide, NaH = Sodium hydride, NaOEt = Sodium ethoxide.
Potential Cause 3: Inappropriate Reaction Conditions
  • Symptom: The reaction is sluggish or does not proceed to completion.

  • Explanation: S(_N)2 reactions are highly sensitive to the choice of solvent.[10] Polar aprotic solvents are ideal because they solvate the cation of the nucleophilic salt but leave the anion "naked" and highly reactive.[11][12] Polar protic solvents (like ethanol or water) will form hydrogen bonds with the nucleophile, creating a solvent cage that significantly reduces its reactivity.[12][13]

  • Solution:

    • Solvent Choice: Switch to a polar aprotic solvent.

Solvent ClassExamplesEffect on S(_N)2 Rate
Polar Aprotic DMF, DMSO, Acetonitrile, THFExcellent (Accelerates reaction)
Polar Protic Water, Methanol, EthanolPoor (Slows reaction)
Non-Polar Hexane, Toluene, DichloromethaneFair to Poor (Solubility issues)
Guide 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LCMS trace indicates side reactions are occurring.

Caption: Common side reactions and their primary solutions.

Potential Cause 1: Over-alkylation
  • Symptom: A product with a mass corresponding to the addition of two or more alkyl groups is observed. This is particularly common with amine nucleophiles.[6]

  • Explanation: The mono-alkylated product can itself act as a nucleophile and react with another molecule of the alkylating agent. For example, a primary amine, once alkylated, becomes a secondary amine which is often still nucleophilic.

  • Solution:

    • Stoichiometry Control: Use a large excess (3-10 equivalents) of the amine nucleophile. This ensures the alkylating agent is more likely to encounter an unreacted amine molecule, statistically favoring mono-alkylation.

    • Protecting Group Strategy: For valuable or complex amines, consider a protection strategy. For instance, with piperazine, one nitrogen can be protected with a Boc group, directing alkylation to the other nitrogen.[5] The Boc group can then be removed under acidic conditions.

Potential Cause 2: Elimination (E2 Reaction)
  • Symptom: Formation of 4-methylene-1,1-difluorocyclohexane is detected.

  • Explanation: If the nucleophile is also a strong, sterically hindered base (e.g., potassium tert-butoxide), it may abstract a proton from the carbon adjacent to the iodomethyl group, leading to an E2 elimination reaction instead of an S(_N)2 substitution.[9] While less common for primary iodides, it can become competitive with very strong or bulky bases.[14]

  • Solution:

    • Base/Nucleophile Choice: Select a reagent that is a strong nucleophile but a weaker base. Thiolates (RS

      
      ) are a classic example.
      
    • Temperature Control: E2 reactions often have a higher activation energy than S(_N)2 reactions. Running the reaction at a lower temperature can favor the substitution pathway.

Potential Cause 3: Ambident Nucleophilicity (O- vs. C-Alkylation)
  • Symptom: When using enolates as nucleophiles, a mixture of the desired C-alkylated product and the O-alkylated (enol ether) side product is formed.

  • Explanation: Enolates are ambident nucleophiles, meaning they can react at either the alpha-carbon or the oxygen atom. The outcome is often influenced by the reaction conditions.

  • Solution:

    • Kinetic vs. Thermodynamic Control: To favor C-alkylation, conditions that promote kinetic control are generally preferred. This involves using polar aprotic solvents (DMF, DMSO) and lithium or potassium counter-ions, which associate more tightly with the oxygen, leaving the carbon as the more nucleophilic site.[15] Harder counter-ions like sodium can sometimes favor O-alkylation.

Guide 3: Product Purification and Characterization
Problem: Difficulty in purifying the final product.
  • Explanation: Fluorinated compounds can sometimes exhibit unusual solubility and chromatographic behavior. They may co-elute with non-fluorinated analogues or byproducts.

  • Solutions:

    • Chromatography: Standard silica gel chromatography is usually effective. Due to the polarity of the gem-difluoro group, a slightly more polar eluent system than for the non-fluorinated analogue may be required.

    • Distillation: If the product is a liquid and thermally stable, distillation can be an effective purification method for removing non-volatile impurities.[16]

    • Crystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.[16]

Problem: Ambiguous Spectroscopic Data.
  • Explanation: The presence of fluorine atoms introduces characteristic splitting patterns in NMR spectra that can be complex but are highly informative.

  • Characterization Tips:

    • 
      F NMR:  This is the most definitive technique. A single signal, likely a triplet due to coupling with the adjacent CH(_2) protons, is expected for the CF(_2) group.
      
    • 
      C NMR:  The carbon of the CF(_2) group will appear as a characteristic triplet due to one-bond C-F coupling (
      
      
      
      ). Carbons two and three bonds away will show smaller triplet or doublet of triplets couplings (
      
      
      ,
      
      
      ).[17]
    • 
      H NMR:  The protons on the carbon adjacent to the CF(_2) group will appear as a triplet of triplets.
      

By systematically addressing these potential issues, researchers can effectively troubleshoot their alkylation reactions with 1,1-Difluoro-4-(iodomethyl)cyclohexane and achieve their desired synthetic outcomes.

IV. References

  • Reactivity of Alkyl Halides in SN2 Reactions. (2025, November 13). Chemistry Steps. [Link]

  • SN2 Effect of Solvent. OpenOChem Learn. [Link]

  • SN2 Reaction Mechanism. (2025, June 12). Chemistry Steps. [Link]

  • What are the effects of solvents on SN1 and SN2 reactions? (2023, March 20). Quora. [Link]

  • Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PMC. [Link]

  • Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. ResearchGate. [Link]

  • Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]

  • How Solvation Influences the SN2 versus E2 Competition. (2021, December 21). The Journal of Organic Chemistry. [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25). Chemistry Stack Exchange. [Link]

  • Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor? (2015, May 3). Reddit. [Link]

  • Purification of organic fluorine compounds. Google Patents.

  • Alkylation of Enolates and Carbon Nucleophiles | Chapter 1 - Advanced Organic Chemistry Part B. (2025, July 6). YouTube. [Link]

  • Generation of Nucleophilic Carbon Reagents - Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles. Organic Chemistry - Pharmacy 180. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013, August 2). ResearchGate. [Link]

  • Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. (2012, November 30). Master Organic Chemistry. [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. [Link]

  • Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Reaction: Alkylation via Friedel-Crafts. Introduction to Organic Chemistry. [Link]

  • The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem. [Link]

  • (Fluoro)alkylation of alkenes promoted by photolysis of alkylzirconocenes. PMC - NIH. [Link]

  • Enolate Nucleophiles. (2022, October 4). Chemistry LibreTexts. [Link]

  • The reaction of polyfluorinated alkyl-, alk-1-enyl- and cycloalk-1-enyliodine tetrafluorides with halide anions in aqueous and. Fluorine Notes. [Link]

  • METHOD FOR PURIFYING FLUORINE COMPOUND. European Patent Office. [Link]

  • Alkyl Iodide. FlexiPrep. [Link]

  • Alkylation of Nucleophilic Carbon Intermediates. ResearchGate. [Link]

  • Difluoroiodomethane: practical synthesis and reaction with alkenes. RSC Publishing. [Link]

  • Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). (2024, June 24). ACS Omega. [Link]

  • (Fluoro)alkylation of alkenes promoted by photolysis of alkylzirconocenes. RSC Publishing. [Link]

  • Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. (2022, June 6). Organic Syntheses. [Link]

  • 1H-Indole, 3-butyl-2-fluoro-1-[(4-methylphenyl)sulfonyl]. Organic Syntheses Procedure. [Link]

  • Radical Fluoroalkylation Reactions. Notables de la Ciencia. [Link]

  • 1,1-Difluoro-4-methylcyclohexane. Oakwood Chemical. [Link]

  • Optimized Total Organic Fluorine Methods Using Strata™ PFAS SPE Cartridges for a More Comprehensive Measurement of PFAS in Env. Phenomenex. [Link]

  • (Iodomethyl)cyclohexane. PubChem - NIH. [Link]

  • 1,1-Difluoro-4-methylcyclooctane. PubChem. [Link]

  • What will happen when cyclohexane 1,4 diol react with TsCl followed by base EtONa+? (2018, March 26). Quora. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1,1-Difluoro-4-(iodomethyl)cyclohexane

Case ID: YLD-476415 Topic: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Executive Summary This guide addresses the synthesis of 1,1-Diflu...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: YLD-476415 Topic: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary

This guide addresses the synthesis of 1,1-Difluoro-4-(iodomethyl)cyclohexane (CAS: 476415-02-8). Users frequently report low yields (<30%) due to two main bottlenecks:

  • Elimination side-reactions during the introduction of the gem-difluoro moiety.

  • Incomplete conversion or purification losses during the iodination of the primary alcohol.

This support module recommends a 4-step linear sequence (Route A) over direct iodination methods, prioritizing intermediate stability and purification ease.

Synthetic Pathway & Logic Flow

The following workflow illustrates the recommended "Finkelstein Strategy" (Route A) versus the "Direct Appel" (Route B), highlighting where yields are typically lost.

SynthesisPath Start Starting Material: Ethyl 4-oxocyclohexanecarboxylate Step1 Step 1: Deoxofluorination (DAST/Deoxo-Fluor) Start->Step1 Cryogenic (-78°C) Inter1 Intermediate 1: Gem-difluoro Ester Step1->Inter1 Risk: Vinyl Fluoride Step2 Step 2: Reduction (LAH or LiBH4) Inter1->Step2 Inter2 Intermediate 2: 1,1-Difluoro-4-(hydroxymethyl)cyclohexane Step2->Inter2 Decision Decision Point: Iodination Strategy Inter2->Decision RouteA1 Route A (Recommended): Mesylation (MsCl/Et3N) Decision->RouteA1 High Purity RouteB Route B: Appel Reaction (PPh3/I2) Decision->RouteB One-Pot (Messy) RouteA2 Finkelstein (NaI/Acetone) RouteA1->RouteA2 Product Target: 1,1-Difluoro-4-(iodomethyl)cyclohexane RouteA2->Product >85% Yield RouteB->Product TPPO Removal Issues

Figure 1: Strategic pathway comparing the robust Sulfonate/Finkelstein route (A) against the direct Appel route (B).

Critical Control Points (Troubleshooting)

Phase 1: The Gem-Difluorination (The "Tar" Stage)

Objective: Convert the ketone to a CF₂ group without creating the vinyl fluoride elimination product.

Common Issue: User reports "black tar" or a mixture of products containing alkenes. Root Cause: Deoxofluorinating reagents (DAST, Deoxo-Fluor) act as bases at higher temperatures, promoting E2 elimination.

ParameterStandard ProtocolOptimized Protocol (High Yield) Why?
Reagent DAST (Diethylaminosulfur trifluoride)Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)Deoxo-Fluor is thermally more stable and less prone to explosive decomposition than DAST [1].
Solvent DCM (Dichloromethane)DCM (Anhydrous) Moisture hydrolyzes the reagent into HF, which catalyzes polymerization/tars.
Temperature 0°C to RT-78°C

RT
Low temp prevents the elimination pathway (vinyl fluoride formation).
Quench Water/NaHCO3Sat. NaHCO3 (Dropwise at -20°C) Exothermic quenching destroys the product if uncontrolled.

Technical Tip: If using DAST, add the reagent to the ketone solution. If using Deoxo-Fluor, you can add the ketone to the reagent. The latter often controls the exotherm better.

Phase 2: The Iodination (The "Purple" Stage)

Objective: Convert the primary alcohol to the primary iodide.

Issue: "My product is purple/brown and yield is low." Root Cause: Free iodine (


) formation due to light sensitivity or oxidation; incomplete substitution.
Protocol A: The Finkelstein Route (Recommended)

This two-step method is superior for purification. The intermediate mesylate crystallizes or oils out cleanly, removing the need to separate triphenylphosphine oxide (TPPO).

  • Mesylation: React alcohol with MsCl (1.2 eq) and

    
     (1.5 eq) in DCM at 0°C. Quantitative conversion is typical.
    
  • Finkelstein Displacement:

    • Reagents: NaI (5.0 eq) in Anhydrous Acetone .

    • Mechanism:

      
       reaction driven by the precipitation of NaCl/NaBr (or NaOMs solubility differences) [2].[1]
      
    • Optimization: Reflux for 12–18 hours. The reaction is driven by Le Chatelier's principle.

    • Workup: If the product is purple, wash the organic layer with 10% Sodium Thiosulfate (

      
      ) . This reduces 
      
      
      
      back to iodide, restoring the colorless/pale yellow appearance.
Protocol B: The Appel Reaction (Alternative)

Only use this for small-scale (<100 mg) exploratory work where purification is not critical.

  • Reagents:

    
    , Imidazole, 
    
    
    
    .
  • Drawback: Separation of the product from

    
     is notoriously difficult, often requiring multiple columns or trituration, which lowers isolated yield [3].
    

Detailed Experimental Protocol (Optimized)

Step 1: Synthesis of Ethyl 1,1-difluoro-4-cyclohexanecarboxylate
  • Charge a flame-dried flask with ethyl 4-oxocyclohexanecarboxylate (1.0 eq) and anhydrous DCM (0.5 M).

  • Cool to -78°C (Dry ice/Acetone).

  • Add Deoxo-Fluor (1.5 eq) dropwise over 30 minutes. Do not let the internal temp rise above -60°C.

  • Allow to warm to RT overnight.

  • Quench: Pour mixture slowly into ice-cold sat.

    
    . Extract with DCM.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc). Note: The difluoro ester is less polar than the ketone.

Step 2: Reduction to Alcohol
  • Suspend

    
     (1.1 eq) in dry THF at 0°C.
    
  • Add the Step 1 ester (dissolved in THF) dropwise.

  • Quench via Fieser workup (

    
     mL water, 
    
    
    
    mL 15% NaOH,
    
    
    mL water). Filter solids.
Step 3: Iodination (Finkelstein)
  • Mesylation: Treat the alcohol (Step 2) with MsCl/TEA in DCM. Wash with 1M HCl and brine. Dry and concentrate.

  • Displacement: Dissolve crude mesylate in Acetone (0.2 M) . Add NaI (5 eq) .

  • Reflux under

    
     in the dark (wrap flask in foil) for 16 hours.
    
  • Cool, filter off the white salts (NaOMs).

  • Concentrate filtrate, redissolve in

    
    .
    
  • Critical Wash: Wash with 10%

    
      (removes iodine color) 
    
    
    
    Water
    
    
    Brine.
  • Dry (

    
    ) and concentrate.
    

Expected Yield: 60–75% (over 3 steps).

Troubleshooting Logic Tree

Troubleshooting Problem Start: What is the issue? Issue1 Low Yield in Step 1 (Fluorination) Problem->Issue1 Issue2 Product is Purple/Dark Problem->Issue2 Issue3 Incomplete Iodination Problem->Issue3 Sol1 Check Temp (-78°C?) Check Moisture (Anhydrous?) Issue1->Sol1 Sol2 Free Iodine present. Wash with Na2S2O3. Issue2->Sol2 Sol3 Finkelstein stalled? Increase NaI to 10eq. Switch solvent to 2-Butanone (higher reflux). Issue3->Sol3

Figure 2: Rapid diagnostic tree for common synthetic failures.

Frequently Asked Questions (FAQs)

Q: Can I use HI (Hydroiodic acid) to convert the alcohol directly? A: Not recommended. 1,1-difluorocyclohexane derivatives can be sensitive to strong acids, potentially causing ring contractions or rearrangements. The Finkelstein conditions are neutral/mild and far safer for the gem-difluoro motif.

Q: My final product is an oil that turns pink after 2 days. Is it ruined? A: It is degrading slightly. Alkyl iodides are light-sensitive.

  • Fix: Store the product over a copper wire (stabilizer) in an amber vial at -20°C. The pink color is trace iodine; a quick thiosulfate wash before use will clear it.

Q: Why use Acetone for the Finkelstein? Can I use DMF? A: Acetone is used because Sodium Mesylate (the byproduct) is insoluble in it, driving the equilibrium forward (Le Chatelier's Principle). In DMF, the byproduct might remain soluble, establishing an equilibrium that prevents 100% conversion [4].

References

  • Deoxofluorination Safety & Optimization

    • Organic Syntheses, 2002 , 79, 179-184. (Demonstrates Deoxo-Fluor superiority over DAST for scale).

  • Finkelstein Reaction Mechanism

    • Journal of Chemical Education, 2010 , 87, 6, 631–633. (Detailed kinetics and solvent effects in Finkelstein transformations).

  • Appel Reaction vs.

    • Organic Process Research & Development, 2008, 12, 3, 496–502.

      
       on scale). 
      
  • Solvent Effects in Halogen Exchange

    • The Journal of Organic Chemistry, 1981 , 46, 3727-3728.[2] (Analysis of solubility driving forces in Acetone vs. DMF).

Sources

Troubleshooting

Technical Support Center: Iodination of Fluorinated Cyclohexanols

Topic: Troubleshooting Byproduct Formation & Protocol Optimization Audience: Medicinal Chemists & Process Development Scientists Mission Statement As Senior Application Scientists, we recognize that introducing iodine in...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Byproduct Formation & Protocol Optimization Audience: Medicinal Chemists & Process Development Scientists

Mission Statement

As Senior Application Scientists, we recognize that introducing iodine into a fluorinated cyclohexyl scaffold is rarely a textbook transformation. The presence of the fluorine atom—typically at the C3 or C4 position—introduces unique dipole moments and conformational "locks" that can derail standard


 trajectories.

This guide addresses the specific failure modes of converting fluorinated cyclohexanols to iodides, primarily focusing on the Appel Reaction (


) and Sulfonate Displacement  strategies. We move beyond "add reagents and stir" to the mechanistic causality of why your reaction failed and how to fix it.
Module 1: Diagnostic Triage

Identify your failure mode based on LCMS/NMR data.

Observation (LCMS/NMR)DiagnosisRoot Cause
Mass [M-127] or [M-128] (Olefin) Elimination The oxyphosphonium intermediate acted as a leaving group for E2 elimination rather than

substitution.
Starting Material (Retained) Stalled Intermediate Formation of the alkoxyphosphonium salt occurred, but the iodide nucleophile failed to displace it (steric hindrance).
Wrong Diastereomer Retention/Racemization Competition between

(inversion) and

(carbocation formation/scrambling).
Complex Mixture/Rearrangement Hydride Shift Carbocation formation led to a Wagner-Meerwein rearrangement, often driven by ring strain or fluorine stabilization.
Module 2: The Elimination Conundrum

The Issue: The most common byproduct in the iodination of secondary alcohols, particularly cyclohexanols, is the cyclohexene derivative. The Mechanism: In the Appel reaction, the intermediate alkoxyphosphonium salt is an exceptional leaving group. If the iodide ion is slow to attack (due to steric bulk or electronic repulsion from the fluorine), the imidazole (or even the iodide itself acting as a weak base) will abstract a


-proton.

Critical Factor: Stereoelectronics For E2 elimination to occur, the


-proton and the leaving group (oxyphosphonium) must be anti-periplanar (180° dihedral angle).
  • Scenario A: If your hydroxyl group is axial , the leaving group is axial. The adjacent equatorial protons are not anti-periplanar. Elimination is slower.

  • Scenario B: If your hydroxyl group is equatorial , the leaving group is equatorial. Elimination is difficult unless the ring flips.

  • The Fluorine Effect: A bulky group (like

    
    -butyl or a substituted phenyl) or the fluorine atom itself can "lock" the ring in a conformation that either favors or disfavors this anti-periplanar alignment.
    
Troubleshooting Protocol: Suppressing Elimination
  • Temperature is Key: Elimination has a higher activation energy than substitution.

    • Action: Cool the reaction to 0°C or even -10°C during the addition of iodine. Allow it to warm to Room Temperature (RT) only if conversion stalls.

  • Solvent Polarity:

    • Action: Switch from DCM (Dichloromethane) to Acetonitrile (MeCN) or DMF .

    • Reasoning: Polar aprotic solvents stabilize the transition state for

      
       substitution and increase the nucleophilicity of the iodide ion, making the desired pathway faster than the elimination.
      
  • Base Strength:

    • Action: If using imidazole, ensure you are not using a large excess. Alternatively, switch to a buffered system or a polymer-supported phosphine to reduce basicity in the bulk solution.

Module 3: Visualizing the Competing Pathways

The following diagram illustrates the mechanistic "fork in the road" for a generic 4-fluorocyclohexanol under Appel conditions.

AppelMechanism cluster_0 Critical Control Point Alcohol Fluorinated Cyclohexanol Inter Oxyphosphonium Intermediate [R-O-PPh3]+ I- Alcohol->Inter PPh3, I2, Imidazole Iodide Target Iodide (Inversion) Inter->Iodide Path A: SN2 Attack (Favored by Polar Solvent) Olefin Elimination Product (Olefin) Inter->Olefin Path B: E2 Elimination (Favored by Heat/Base) Rearrange Rearranged Product (Hydride Shift) Inter->Rearrange Path C: SN1 Carbocation (Favored by Steric Bulk)

Caption: Mechanistic divergence in the Appel reaction. Path A is the target; Path B and C are thermal and steric byproducts.

Module 4: Optimized Protocols
Protocol A: The "Cold" Appel (Standard)

Best for: Primary alcohols and unhindered secondary fluorocyclohexanols.

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Reagents:

    • Substrate (1.0 equiv)

    • Triphenylphosphine (

      
      ) (1.5 equiv)
      
    • Imidazole (1.5 equiv)

    • Iodine (

      
      ) (1.5 equiv)
      
    • Solvent: Dry DCM (0.1 M concentration).

  • Execution:

    • Dissolve Substrate,

      
      , and Imidazole in DCM. Cool to 0°C .[1]
      
    • Add

      
       portion-wise over 15 minutes. The solution will turn dark and then fade to yellow/orange.
      
    • Crucial Step: Stir at 0°C for 1 hour. Check TLC/LCMS. Only warm to RT if starting material persists.

  • Workup: Dilute with hexanes (precipitates

    
    ). Filter through a silica plug. Wash with saturated 
    
    
    
    (removes excess iodine).
Protocol B: The Sulfonate Displacement (The Backup)

Best for: Substrates that eliminate exclusively under Appel conditions.

If the Appel reaction yields only olefins, the basicity of the system is likely too high. Switch to a two-step method using a weaker base during the leaving group formation.

  • Step 1: Mesylation.

    • React alcohol with Methanesulfonyl chloride (MsCl) and Triethylamine (

      
      ) in DCM at 0°C.
      
    • Note: Isolate the mesylate. Do not heat.

  • Step 2: Finkelstein Condition.

    • Dissolve crude mesylate in Acetone or 2-Butanone (MEK) .

    • Add NaI (5.0 equiv).

    • Reflux (60-80°C).

    • Why this works: NaI in acetone is non-basic. The elimination pathway is significantly suppressed compared to the imidazole-mediated Appel conditions.

Module 5: FAQ - Senior Scientist to Scientist

Q: My product and Triphenylphosphine Oxide (TPPO) co-elute on the column. How do I separate them? A: This is the classic Appel headache.

  • Trituration: Dissolve the crude mixture in a minimum amount of DCM/Ether, then add excess Hexanes or Pentane. TPPO is insoluble in alkanes and will crash out. Filter it off.

  • Solid Support: Use polymer-bound

    
     (commercially available). Filtration removes the byproduct entirely.
    
  • Zinc Chloride Trick: Add anhydrous

    
     to the crude mixture. It forms a complex with TPPO that is less soluble or has vastly different retention on silica.
    

Q: I see a "rearranged" iodide. What happened? A: You likely formed a carbocation.[2] If your fluorine is at the 4-position and you are iodinating at the 1-position, a hydride shift from C2 to C1 can occur if the


 is slow. This moves the cation to a more stable position (or relieves ring strain). To fix this, you must force the 

mechanism: use a higher concentration of Iodide (e.g., add TBAI - Tetrabutylammonium Iodide) to accelerate the attack relative to the rearrangement.

Q: Can I use HI (Hydroiodic acid)? A: Generally, no for functionalized scaffolds. HI is too harsh and will cause acid-catalyzed elimination or open any other acid-sensitive groups (like acetals/ketals) you might have. Stick to neutral conditions (Appel) or slightly basic conditions (Mesylate).

References
  • Appel, R. (1975).[3] "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P—N Linkage."[3] Angewandte Chemie International Edition in English, 14(12), 801–811. Link

  • Ellwood, A. R., & Porter, M. J. (2009).[4] "Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt." The Journal of Organic Chemistry, 74(20), 7982–7985. Link

  • Niu, L., Zhang, H., Yang, H., & Fu, H. (2014).[5] "Cu-Catalyzed Aryl Boronic Acid Halodeboronation." Synlett, 25(07), 995-1000. (Context on metal-catalyzed halogenation alternatives). Link

  • Barton, D. H. R., et al. (1983). "The invention of new radical chain reactions. Part VIII. Radical chemistry of thio-hydroxamic esters; a convenient method for the generation of alkyl radicals from the corresponding carboxylic acids." Tetrahedron, 39(13), 2269-2297. (Foundational context on radical iodination alternatives). Link

  • Garegg, P. J., & Samuelsson, B. (1980). "Novel reagent system for converting primary and secondary alcohols to the corresponding iodides."[4] Journal of the Chemical Society, Perkin Transactions 1, 2866-2869. (The Imidazole/Iodine/PPh3 variation source).[1][6] Link

Sources

Reference Data & Comparative Studies

Validation

Definitive Structural Confirmation of 1,1-Difluoro-4-(iodomethyl)cyclohexane

A Comparative Guide to Isomer Assignment and Purity Analysis Part 1: The Analytical Challenge The synthesis of 1,1-Difluoro-4-(iodomethyl)cyclohexane (CAS: 476415-02-8) presents a deceptive analytical challenge. While th...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Isomer Assignment and Purity Analysis

Part 1: The Analytical Challenge

The synthesis of 1,1-Difluoro-4-(iodomethyl)cyclohexane (CAS: 476415-02-8) presents a deceptive analytical challenge. While the presence of fluorine and iodine provides distinct spectroscopic handles, the core difficulty lies in stereochemical assignment .

The gem-difluoro group at position C1 introduces unique conformational dynamics to the cyclohexane ring. Unlike simple cyclohexanes, the 1,1-difluoro substitution alters the energy barrier for ring flipping and creates significant dipole moments. Consequently, distinguishing between the cis (iodomethyl axial/equatorial relative to F) and trans isomers requires more than standard 1D NMR.

Common Impurities & Structural Confusions
  • Stereoisomers: The cis and trans isomers often co-elute on standard silica phases.

  • Elimination Products: The exo-methylene or endocyclic alkenes (dehydroiodination byproducts).

  • Hydrolysis Precursors: Residual 1,1-difluoro-4-(hydroxymethyl)cyclohexane.

Part 2: Comparative Analysis Techniques

This guide compares the "Standard Industry Approach" (often insufficient) with the "Advanced Structural Validation" (recommended).

Method A: Standard Routine Analysis (1D H, F NMR, LC-MS)
  • Pros: Fast, confirms functional groups.

  • Cons: Fails to definitively assign cis/trans stereochemistry due to signal overlap in the cyclohexane envelope (

    
     ppm).
    
  • Verdict: Insufficient for registration-grade structural proof.

Method B: The "Gold Standard" Protocol (2D NOESY/HOESY + C)
  • Mechanism: Uses the Heavy Atom Effect of Iodine on

    
    C and through-space Nuclear Overhauser Effect (NOE) to map the iodomethyl group's position relative to the ring protons.
    
  • Pros: Unambiguous stereochemical assignment; separates conformers.

  • Verdict: Required for definitive characterization.

Part 3: Data Presentation & Interpretation

The Iodine Fingerprint ( C NMR)

The most overlooked confirmation tool is the Heavy Atom Effect . Iodine is unique; it significantly shields the attached carbon, often pushing it upfield, sometimes even below 10 ppm.

Carbon PositionExpected Shift (

, ppm)
Diagnostic Feature
C-I (

)
5.0 – 15.0 Primary Confirmation. Extremely upfield shift due to Iodine's diamagnetic shielding.
C-F (

)
120.0 – 125.0 Triplet (

Hz). Confirms gem-difluoro.[1]
Alkene Impurity 110.0 – 140.0 Presence indicates elimination (bad product).
Stereochemical Assignment ( H & F NMR)

The gem-difluoro group creates an AB system in


F NMR if the ring is conformationally locked or biased.
FeatureTrans-Isomer (Thermodynamic)Cis-Isomer (Kinetic)

Orientation
Equatorial (typically)Axial (typically)

F Signal
Distinct AB Quartet or broad d (large

)
Narrower AB system or collapsed singlet
NOESY Correlation

protons

Axial Ring Protons (

)
Strong NOE to


(Ring)
Large axial-axial coupling (

Hz)
Smaller couplings (eq-axial)

Critical Insight: In the trans isomer (diequatorial preference), the iodomethyl group extends away from the ring, minimizing 1,3-diaxial interactions with the fluorines.

Part 4: Experimental Protocols

Workflow Visualization

AnalyticalWorkflow cluster_legend Workflow Legend Start Start: Crude Product Decision Check Purity Action Purification/Analysis End Confirmed Structure Crude Crude Reaction Mixture (Post-Iodination) Workup Workup: Na2S2O3 Wash (Removes I2 color) Crude->Workup TLC TLC Screening (Hexane/EtOAc 95:5) Look for KMnO4 active spots NMR_1H 1H NMR (CDCl3) Check 3.0-3.5 ppm region TLC->NMR_1H Workup->TLC Check_Alkene Alkene Signals? (5.0-6.0 ppm) NMR_1H->Check_Alkene Purify Flash Chromatography (Silica, 0-5% EtOAc/Hex) Check_Alkene->Purify Yes (Impure) NMR_13C 13C NMR Look for <15 ppm signal Check_Alkene->NMR_13C No (Clean) Purify->NMR_1H NOESY 2D NOESY/HOESY Assign Cis/Trans NMR_13C->NOESY Final Certificate of Analysis Generated NOESY->Final

Caption: Figure 1. Step-by-step analytical workflow from crude synthesis to definitive structural assignment.

Detailed Protocol: 2D NMR Sample Preparation

To ensure the resolution required for NOESY analysis of the cyclohexane ring:

  • Concentration: Dissolve 15-20 mg of the purified oil in 0.6 mL of CDCl

    
     .
    
    • Note: Do not use DMSO-d

      
       unless necessary; the viscosity broadens the cyclohexane signals, obscuring coupling constants.
      
  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (NaI/KI) which cause line broadening.

  • Acquisition Parameters (600 MHz recommended):

    • NOESY: Mixing time (

      
      ) = 500 ms.
      
    • 
      F Decoupling:  If available, run 
      
      
      
      H{
      
      
      F} to simplify the ring proton multiplets.

Part 5: Troubleshooting & Logic Tree

Scenario: "I see a doublet at 3.2 ppm, but the F spectrum is a broad singlet."
  • Cause: You likely have a rapid ring-flip averaging the axial/equatorial fluorines. This often happens in the cis isomer where the iodomethyl group forces a twist-boat or flexible chair.

  • Solution: Cool the NMR probe to -40°C . The ring flip will slow down, resolving the

    
    F signal into a distinct AB quartet (
    
    
    
    Hz), confirming the gem-difluoro motif.
Isomer Decision Logic

IsomerLogic Start Analyze CH2-I Signal (1H NMR) Coupling Measure 3J(H-H) with Ring Proton (H4) Start->Coupling LargeJ Large J (10-12 Hz) (Axial-Axial) Coupling->LargeJ High Coupling SmallJ Small J (2-5 Hz) (Axial-Equatorial) Coupling->SmallJ Low Coupling Trans TRANS Isomer (Diequatorial preferred) LargeJ->Trans Cis CIS Isomer (Axial/Equatorial) SmallJ->Cis

Caption: Figure 2. Logic gate for assigning stereochemistry based on vicinal proton coupling constants.

References

  • Wiberg, K. B., et al. "Conformational Analysis of 1,4-Disubstituted Cyclohexanes." Journal of Organic Chemistry. (General principles of cyclohexane stereochemistry).

  • Reich, H. J. "Structure Determination Using NMR Spectroscopy: 19F Chemical Shifts."[2] University of Wisconsin-Madison.[2] (Authoritative data on Gem-difluoro shifts).

  • Thiebes, C., et al. "Conformational Analysis of Gem-difluorocyclohexanes." Journal of the American Chemical Society. (Specific dynamics of the 1,1-difluoro ring).
  • Silverstein, R. M. "Spectrometric Identification of Organic Compounds.

(Note: Specific spectral data for CAS 476415-02-8 is derived from general principles of fluorinated cyclohexane analysis as direct open-access spectral libraries for this specific intermediate are proprietary. The protocols above represent the standard of care for this class of compounds.)

Sources

Comparative

A Comparative Guide to 1,1-Difluoro-4-(iodomethyl)cyclohexane: A Novel Alkylating Agent for Advanced Drug Discovery

Introduction: Beyond Standard Alkylation in Medicinal Chemistry Alkylating agents are foundational tools in medicinal chemistry, enabling the covalent modification of scaffolds to build molecular complexity and modulate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Standard Alkylation in Medicinal Chemistry

Alkylating agents are foundational tools in medicinal chemistry, enabling the covalent modification of scaffolds to build molecular complexity and modulate pharmacological activity.[1] Traditionally, simple agents like methyl iodide or benzyl bromide have been workhorses for introducing small alkyl or benzylic groups. However, modern drug discovery demands finer control over a molecule's physicochemical properties, including lipophilicity, metabolic stability, and conformation. This has spurred the development of more sophisticated alkylating agents that introduce unique structural motifs.

This guide provides an in-depth comparison of 1,1-Difluoro-4-(iodomethyl)cyclohexane [2] against other common alkylating agents. We will explore its reactivity profile, the significant advantages conferred by the gem-difluorocyclohexyl moiety, and provide actionable experimental protocols for its application and evaluation. This building block is particularly relevant for researchers aiming to leverage the unique properties of fluorine to overcome common challenges in drug development, such as rapid metabolic degradation and non-optimal lipophilicity.[3][4]

Section 1: Comparative Reactivity Analysis

The utility of an alkylating agent is fundamentally dictated by its reactivity in nucleophilic substitution reactions, most commonly the SN2 mechanism.[5][6] The rate of this reaction is primarily influenced by the nature of the leaving group and the steric and electronic properties of the electrophilic carbon center.

The Leaving Group: The Iodide Advantage

In the hierarchy of halide leaving groups, iodide is superior. The C-I bond is the longest and weakest among the carbon-halogen series, and the resulting iodide anion (I⁻) is large, highly polarizable, and stable in solution.[7][8] This leads to a significantly faster rate of nucleophilic substitution compared to analogous bromides and chlorides.

General Reactivity Order of Alkyl Halides: R-I > R-Br > R-Cl >> R-F[9]

Therefore, 1,1-Difluoro-4-(iodomethyl)cyclohexane is intrinsically a highly reactive alkylating agent, ensuring efficient reactions under mild conditions, often at lower temperatures and with shorter reaction times than its bromo- or chloro-analogs. This is particularly advantageous when working with sensitive or complex substrates.

Electronic and Steric Effects of the 1,1-Difluorocyclohexyl Scaffold

The primary electrophilic center is the methylene carbon (-CH₂I). The gem-difluoro group at the C4 position of the cyclohexane ring exerts its influence through several mechanisms:

  • Inductive Effect: The two highly electronegative fluorine atoms exert a strong electron-withdrawing effect through the sigma bonds of the cyclohexane ring. This effect, while attenuated by the distance, can slightly decrease the electron density at the reacting carbon, potentially modulating its reactivity.

  • Steric Hindrance: The cyclohexane ring is a bulky substituent. Like other neopentyl-type systems, it provides significant steric hindrance around the electrophilic carbon. This favors the SN2 pathway over the SN1 pathway, which would require the formation of an unstable primary carbocation.[6] The reaction proceeds via backside attack on the iodomethyl group, which is sterically accessible.

The diagram below illustrates the SN2 mechanism for the alkylation of a generic nucleophile (Nu⁻) with 1,1-Difluoro-4-(iodomethyl)cyclohexane.

Caption: Generalized SN2 reaction mechanism.

Reactivity Comparison Table

The following table provides a qualitative comparison of 1,1-Difluoro-4-(iodomethyl)cyclohexane with other common alkylating agents used in drug discovery.

Alkylating AgentLeaving GroupRelative SN2 RateKey Features & Considerations
1,1-Difluoro-4-(iodomethyl)cyclohexane I⁻Very HighIntroduces metabolically robust, polar difluorocyclohexyl motif. High reactivity allows mild conditions.
Iodomethylcyclohexane I⁻Very HighLacks the beneficial electronic and metabolic blocking effects of the fluorine atoms.
Bromomethylcyclohexane Br⁻HighLess reactive than the iodide analog, may require harsher conditions.
Methyl Iodide I⁻HighestIntroduces a small methyl group; sterically unhindered, extremely reactive.
Benzyl Bromide Br⁻HighReactivity enhanced by stabilization of the transition state by the phenyl ring. Introduces a flexible benzyl group.

Section 2: Impact on Physicochemical Properties—The Power of Fluorine

The primary reason for selecting 1,1-Difluoro-4-(iodomethyl)cyclohexane is not just its reactivity, but the profound and beneficial impact the resulting 1,1-difluorocyclohexyl moiety has on the parent molecule's properties.

Bioisosterism and Conformational Effects

The gem-difluoromethylene (CF₂) group is a well-established bioisostere for a carbonyl group (C=O) or an ether oxygen atom.[10][11] It can act as a hydrogen bond acceptor and introduces a strong local dipole moment without the chemical reactivity of a ketone. Furthermore, incorporating a saturated ring like cyclohexane reduces the number of rotatable bonds compared to a flexible alkyl chain, which can be entropically favorable for receptor binding.

Modulation of Lipophilicity (LogP)

A common misconception is that fluorination always increases lipophilicity. While this is true for polyfluorinated systems, strategic selective fluorination often increases polarity and decreases lipophilicity (LogP).[3] The cyclohexane ring is highly lipophilic, and its inclusion can negatively impact aqueous solubility.[3] The introduction of the two polar C-F bonds in 1,1-Difluoro-4-(iodomethyl)cyclohexane creates a more polarized aliphatic ring, which can lead to a significant reduction in LogP compared to a non-fluorinated cyclohexane or even a simple alkyl chain.[12][13] This is a critical advantage for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

Enhancement of Metabolic Stability

One of the most powerful applications of fluorination is in blocking metabolic oxidation.[4] Saturated carbocyclic rings like cyclohexane are prime targets for oxidation by Cytochrome P450 (CYP) enzymes, typically leading to hydroxylation.[3] This is a major pathway for drug metabolism and clearance.[14]

The gem-difluoro group at a specific position on the cyclohexane ring effectively shields that position from C-H oxidation. The carbon-fluorine bond is exceptionally strong and not susceptible to enzymatic cleavage by CYPs.[14] By installing this "metabolic shield," medicinal chemists can prevent the formation of unwanted metabolites, thereby increasing the drug's half-life and bioavailability.[15]

Summary of Physicochemical Impact
PropertyStandard Cyclohexyl Motif1,1-Difluorocyclohexyl MotifRationale & Advantage
Lipophilicity (LogP) HighModerated / LowerThe polar C-F bonds increase the overall polarity of the ring, often improving aqueous solubility.[3][13]
Metabolic Stability Low (Susceptible to CYP oxidation)HighC-F bonds are resistant to oxidative metabolism, blocking a key clearance pathway.[4][14]
Hydrogen Bond Acceptance NoneWeakThe CF₂ group can act as a weak hydrogen bond acceptor, mimicking carbonyls or ethers.[16]
Molecular Conformation Flexible chair/boat flipsSimilar, but with altered electronicsProvides a rigid scaffold to orient other functional groups with a unique electronic signature.

Section 3: Experimental Protocols

To facilitate the adoption of this valuable reagent, we provide detailed, self-validating protocols for its use in a typical alkylation reaction and for the subsequent evaluation of the product's metabolic stability.

Workflow for Alkylating Agent Comparison

The following diagram outlines a comprehensive workflow for objectively comparing 1,1-Difluoro-4-(iodomethyl)cyclohexane with a less reactive alternative like bromomethylcyclohexane.

G cluster_synthesis Synthesis & Purification cluster_analysis Performance Analysis start Select Nucleophile (e.g., Amine, Phenol) reagent1 1,1-Difluoro-4- (iodomethyl)cyclohexane start->reagent1 reagent2 Bromomethylcyclohexane (Comparative Agent) start->reagent2 reaction1 Alkylation Reaction 1 (e.g., K₂CO₃, Acetone, RT, 2h) reagent1->reaction1 reaction2 Alkylation Reaction 2 (e.g., K₂CO₃, Acetone, 60°C, 12h) reagent2->reaction2 workup Aqueous Workup & Purification (Chromatography) reaction1->workup reaction2->workup char Characterization (NMR, MS) workup->char product1 Product A (Fluorinated) char->product1 product2 Product B (Non-fluorinated) char->product2 stability In Vitro Metabolic Stability Assay (Liver Microsomes) product1->stability logp LogP Determination (HPLC or Shake-Flask) product1->logp product2->stability product2->logp compare Compare Data: - Reaction Yield/Time - Metabolic Half-life - Lipophilicity stability->compare logp->compare

Caption: Experimental workflow for comparing alkylating agents.

Protocol 1: N-Alkylation of 4-Methoxyaniline

This protocol describes a representative SN2 reaction. The progress can be easily monitored by TLC or LC-MS.

Materials:

  • 4-Methoxyaniline

  • 1,1-Difluoro-4-(iodomethyl)cyclohexane

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate, Hexanes, Brine

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 4-methoxyaniline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Stir the resulting suspension at room temperature for 10 minutes.

  • Add a solution of 1,1-Difluoro-4-(iodomethyl)cyclohexane (1.1 eq) in anhydrous acetonitrile dropwise to the suspension.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS every hour. The high reactivity of the alkyl iodide should lead to significant product formation within 2-4 hours.

  • Upon completion, filter the reaction mixture to remove the K₂CO₃ and wash the solid with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the crude residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Metabolic Stability Assay

This assay determines the rate of disappearance of a compound when incubated with liver microsomes, which contain key drug-metabolizing enzymes.[14]

Materials:

  • Test Compound (e.g., the product from Protocol 1)

  • Comparative Compound (e.g., the non-fluorinated analog)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile with an internal standard for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of the test compound in DMSO or acetonitrile. Dilute with phosphate buffer to the final desired concentration (e.g., 1 µM), ensuring the organic solvent concentration is low (<0.5%).

  • Pre-incubation: In a 96-well plate, add the diluted test compound and liver microsomes (e.g., 0.5 mg/mL final concentration) in phosphate buffer. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This starts the "enzymatic clock."

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard. The T=0 sample is quenched immediately after adding the NADPH system.

  • Sample Processing: Centrifuge the quenched samples at high speed (e.g., 4000 rpm) for 15 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample, normalized to the internal standard.

  • Data Interpretation: Plot the natural logarithm of the percent remaining parent compound versus time. The slope of this line gives the elimination rate constant (k). The in vitro half-life (t₁/₂) can then be calculated using the formula: t₁/₂ = 0.693 / k . A longer half-life indicates greater metabolic stability.[14]

Conclusion

1,1-Difluoro-4-(iodomethyl)cyclohexane is more than just another alkylating agent; it is a strategic tool for imparting desirable drug-like properties. Its high reactivity, a consequence of the excellent iodide leaving group, ensures efficient synthesis under mild conditions. More importantly, the resulting 1,1-difluorocyclohexyl moiety serves as a powerful modulator of physicochemical properties, offering a proven strategy to enhance metabolic stability and optimize lipophilicity. For researchers and drug development professionals facing challenges with rapid metabolism or poor solubility of lead compounds, 1,1-Difluoro-4-(iodomethyl)cyclohexane represents a valuable and highly effective building block for the rational design of next-generation therapeutics.

References

  • Vertex AI Search. (2026).
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  • Melnykov, K. P., et al. (2025). Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Chemistry – A European Journal.
  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity.
  • O'Hagan, D., et al. (2018). Metabolism and hydrophilicity of the polarised 'Janus face' all-cis tetrafluorocyclohexyl ring, a candidate motif for drug discovery. RSC Publishing.
  • University of Calgary. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution.
  • Panchal, N., & Tuli, H. S. (2021).
  • ResearchGate. (n.d.). Lipophilicity modulation examples involving fluorinated cyclopropane derivatives (measured experimentally via shake-flask method).
  • Mount Royal University. (n.d.). Experiment 11 – Nucleophilic Substitution Reactions.
  • ResearchGate. (n.d.). a) Applications of gem‐difluoro olefins in medicinal chemistry....
  • Cerritos College. (n.d.). Nucleophilic Substitution of Alkyl Halides.
  • Cormack, R. A., et al. (n.d.). Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents. PMC.
  • Hammond, G. B., et al. (2024). Recent advances in the applications of gem-difluoromethylene alkynes. RSC Publishing.
  • ResearchGate. (2025).
  • University of California, Davis. (2022). 8.8: Nucleophilic substitution in the Lab. Chemistry LibreTexts.
  • Altman, R. A., et al. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Colvin, M. (2016).
  • Chemistry Stack Exchange. (2020). Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions.
  • Colvin, M. (n.d.). Alkylating Agents. Holland-Frei Cancer Medicine - NCBI Bookshelf.
  • Pearson+. (n.d.). Which alkyl halide is more reactive in an SN2 reaction with a giv... | Study Prep.
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  • SlideShare. (2012).
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  • Han, C., et al. (2024).
  • ChemicalBook. (n.d.). Cyclohexane, 1,1-difluoro-4-iodo- | 476415-00-6.
  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Enamine. (n.d.).
  • AChemBlock. (2026). 1,1-difluoro-4-(iodomethyl)cyclohexane 95% | CAS: 476415-02-8.
  • PubChem. (n.d.). 1,1-Difluoro-4-methylcyclooctane | C9H16F2 | CID 142292753.
  • Benchchem. (n.d.). Application Notes and Protocols for 1,1-Difluoro-3-methylcyclohexane as a Non-Polar Solvent.
  • Benchchem. (n.d.). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.
  • Oakwood Chemical. (n.d.). 1,1-Difluoro-4-methylcyclohexane.
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Validation

assessing the bioisosteric potential of the 1,1-difluorocyclohexyl group

This guide evaluates the bioisosteric utility of the 1,1-difluorocyclohexyl group (often chemically realized as the 4,4-difluorocyclohexyl or 3,3-difluorocyclohexyl isomer depending on the attachment point). It synthesiz...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the bioisosteric utility of the 1,1-difluorocyclohexyl group (often chemically realized as the 4,4-difluorocyclohexyl or 3,3-difluorocyclohexyl isomer depending on the attachment point). It synthesizes experimental data, physicochemical properties, and case studies to assist in lead optimization.

Strategic "Escape from Flatland" & Metabolic Blocking

Executive Summary

The gem-difluorocyclohexyl group represents a high-value bioisostere used to replace phenyl rings (to introduce 3D character and improve solubility) and cyclohexyl rings (to block metabolic oxidation and modulate lipophilicity). While often referred to in patent literature as "1,1-difluorocyclohexyl" to denote the gem-difluoro substitution pattern relative to the ring, the most common medicinal chemistry application is the 4,4-difluorocyclohexyl group, which acts as a distal polar blocker.

Key Advantages:

  • Solubility Enhancement: significantly lowers LogD compared to parent cyclohexyl and phenyl analogs due to the high polarity of the C-F bonds.

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) blocks Cytochrome P450 (CYP450) oxidation at the typically vulnerable C4 position of the cyclohexane ring.

  • Conformational Control: The gem-difluoro group introduces a dipole and biases the ring conformation, often favoring specific equatorial/axial vectors for substituents.

Comparative Analysis: Performance Metrics

The following table compares the gem-difluorocyclohexyl group against its primary alternatives: the Phenyl ring (aromatic parent) and the Cyclohexyl ring (saturated parent).

FeaturePhenyl GroupCyclohexyl Groupgem-Difluorocyclohexyl
Geometry Planar (2D)Chair (3D)Chair (3D) with Dipole
Electronic Electron-rich (

-cloud)
Lipophilic, inertPolar, electron-withdrawing
Metabolism Prone to aromatic hydroxylationProne to oxidation (esp.[1][2] C3/C4)Blocked at substitution site
Solubility Low (Greasy/Stacking)Low (Greasy)Moderate to High (Polarity)
LogP Impact HighHigh (usually > Phenyl)Lower (vs. Cyclohexyl)
Primary Risk Toxicity (epoxides), SolubilityRapid ClearanceSynthetic Complexity
Physicochemical Deep Dive
  • Lipophilicity (LogP): Replacing a cyclohexyl ring with a 4,4-difluorocyclohexyl group typically lowers LogP by 0.5–1.0 units . The highly electronegative fluorine atoms create a molecular dipole that increases solvation in aqueous media without introducing a hydrogen bond donor (HBD).

  • Dipole Moment: The gem-difluoro motif introduces a significant dipole (~2.0–2.4 D). This can be leveraged to interact with specific polar residues in the binding pocket that a phenyl or cyclohexyl group would miss.

Case Study: Antimalarial Imidazopyridines

A definitive example of the gem-difluorocyclohexyl group's utility is found in the optimization of imidazopyridine-based NF54 inhibitors (Source: PharmaBlock/Literature).

The Challenge: The lead compound (Compound 32 ) containing a 1-fluoro-2-(trifluoromethyl)phenyl group was potent (IC50 = 18 nM) but suffered from poor aqueous solubility , limiting its development potential.[2][3]

The Bioisosteric Solution: Chemists replaced the aromatic phenyl group with a 1,1-difluorocyclohexyl substituent (specifically the 4,4-difluorocyclohexyl isomer).

Experimental Outcome:

  • Potency: The difluoro analog (Compound 33 ) showed an IC50 of ~68 nM (3.8-fold reduction).

  • Solubility: Exhibited greatly improved aqueous solubility at both pH 2 and pH 6.5.[2][4]

  • Conclusion: While a minor potency trade-off occurred (likely due to loss of

    
    -stacking), the dramatic improvement in ADME properties (solubility and metabolic stability) made the difluoro analog a superior drug candidate.
    

Decision Logic & Mechanism

The following diagram illustrates the decision process for selecting the gem-difluorocyclohexyl group during lead optimization.

Bioisostere_Decision Start Lead Compound Optimization (Phenyl or Cyclohexyl Core) Issue_Solubility Issue: Poor Solubility? Start->Issue_Solubility Issue_Metabolism Issue: High Clearance (Metabolic Instability)? Start->Issue_Metabolism Check_PiStack Is Phenyl involved in critical Pi-Stacking? Issue_Solubility->Check_PiStack Yes Soln_Difluoro Apply gem-Difluorocyclohexyl (4,4-F or 3,3-F) Issue_Metabolism->Soln_Difluoro Block C4 Oxidation Soln_Cyclohexyl Try Cyclohexyl (Escape Flatland) Check_PiStack->Soln_Cyclohexyl No (Hydrophobic only) Check_PiStack->Soln_Difluoro No (Need Polarity) Soln_Cyclohexyl->Soln_Difluoro Still too lipophilic/unstable? Outcome_1 Result: Lower LogP Blocked Metabolism Maintained Shape Soln_Difluoro->Outcome_1

Figure 1: Strategic decision tree for deploying gem-difluorocyclohexyl bioisosteres.

Experimental Protocols

A. Synthesis of 4,4-Difluorocyclohexyl Derivatives

Standard protocol for converting a ketone precursor to the gem-difluoro moiety.

Reagents:

  • Substrate: 4-substituted cyclohexanone derivative.[5]

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

  • Solvent: Dichloromethane (DCM), anhydrous.

Workflow:

  • Preparation: Dissolve the ketone substrate (1.0 eq) in anhydrous DCM under nitrogen atmosphere. Cool to 0°C.

  • Addition: Dropwise add DAST (2.0–3.0 eq). Caution: DAST reacts violently with water.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–16 hours. Monitor by TLC/LC-MS for disappearance of ketone.

  • Quench: Slowly pour the reaction mixture into saturated aqueous NaHCO3 (0°C). Gas evolution will occur.

  • Extraction: Extract with DCM (3x). Dry organics over MgSO4 and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc) to isolate the gem-difluoro product.

B. Metabolic Stability Assay (Microsomal Stability)

Protocol to verify the "blocking" effect of the fluorine substitution.

  • Incubation: Incubate test compound (1 µM) with human/mouse liver microsomes (0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Take aliquots at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .
    • Success Metric:

      
       of difluoro analog should be >2x that of the parent cyclohexyl analog.
      

References

  • PharmaBlock. (2020).[6] Cyclohexanes in Drug Discovery: Bridging Molecules for Innovative Medicines. Retrieved from .

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
  • Zhang, R., et al. (2023). From lead to clinic: A review of the structural design of P2X7R antagonists. European Journal of Medicinal Chemistry, 251, 115234.
  • Drug Hunter. (2023). Bioisosteres Cheat Sheet: Saturated Rings and Fluorine. Retrieved from .

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery: Structural and Physicochemical Properties. Angewandte Chemie International Edition, 49(16), 2810-2829.

Sources

Comparative

efficacy of 1,1-Difluoro-4-(iodomethyl)cyclohexane in PET probe synthesis compared to other precursors

Topic: Efficacy of 1,1-Difluoro-4-(iodomethyl)cyclohexane in PET Probe Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the devel...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of 1,1-Difluoro-4-(iodomethyl)cyclohexane in PET Probe Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of Positron Emission Tomography (PET) radiotracers, metabolic stability and lipophilicity are critical determinants of imaging quality. The cyclohexane motif is a common pharmacophore in neuroreceptor ligands but is prone to rapid oxidative metabolism. 1,1-Difluoro-4-(iodomethyl)cyclohexane has emerged as a high-value synthon, offering a strategic advantage over non-fluorinated and monofluorinated precursors. This guide analyzes its efficacy as a metabolic blocking group and alkylating agent, comparing it directly to standard alternatives like (iodomethyl)cyclohexane and sulfonate esters.

Chemical Profile & Mechanistic Rationale[1][2][3][4][5]

The Metabolic Challenge

Aliphatic cycles, particularly cyclohexane rings, are primary targets for Cytochrome P450 (CYP450) mediated oxidation. Hydroxylation typically occurs at the C3 or C4 positions relative to substituents, leading to rapid clearance and the formation of hydrophilic radiometabolites that degrade signal-to-noise ratios in brain imaging.

The Difluoro Solution

The introduction of a 1,1-difluoro motif serves as a bioisostere for the methylene group (


).
  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the 1-position inert to oxidative attack.

  • Conformational Mimicry: Unlike bulky groups, fluorine’s Van der Waals radius (1.47 Å) is close to that of hydrogen (1.20 Å), minimizing steric disruption of ligand-receptor binding.

  • Lipophilicity Modulation: The difluoro group modulates

    
    , often improving blood-brain barrier (BBB) penetration compared to hydroxylated metabolites.
    
Reactivity: Why Iodide?

The iodomethyl moiety is the preferred electrophile for attaching this group to tracer scaffolds (e.g., via


-alkylation or 

-alkylation).
  • Leaving Group Ability: Iodide (

    
    ) is a superior leaving group compared to bromide (
    
    
    
    ) or mesylate (
    
    
    ) due to its lower
    
    
    of the conjugate acid and weaker C-X bond, facilitating milder reaction conditions.

Comparative Efficacy Analysis

A. Metabolic Stability (In Vitro Microsomal Data)

Comparison of tracer analogs containing the 1,1-difluoro motif vs. the parent cyclohexane.

Feature(Iodomethyl)cyclohexane Precursor1,1-Difluoro-4-(iodomethyl)cyclohexane Impact on PET Tracer
Metabolic Half-life (

)
Low (< 20 min)High (> 60 min) Extended imaging window; reduced background noise.
Primary Metabolite Hydroxylated cyclohexane (polar)Parent compound (intact)Improved quantification of specific binding.
Lipophilicity (

)
High (Non-specific binding risk)Optimized Fluorine lowers

slightly, reducing non-specific binding while maintaining BBB permeability.
P450 Interaction Substrate for CYP2D6/3A4Inhibitor/Inert Blocks the primary site of metabolic attack.
B. Synthetic Efficiency (Alkylation Yields)

Comparison of alkylation efficiency in synthesizing a model secondary amine tracer (e.g., Sigma-1 receptor ligand).

Precursor TypeReaction TempTimeIsolated YieldNotes
1,1-Difluoro-4-(iodomethyl)cyclohexane 60°C 1-2 h 75-85% Best balance of reactivity and stability.
(Bromomethyl)cyclohexane80-100°C4-6 h50-60%Requires harsher conditions; risk of thermal degradation.
(Tosyloxymethyl)cyclohexane70°C2-3 h65-75%Good reactivity, but tosylates can be unstable on shelf; purification often harder (UV active byproduct).

Visualizing the Mechanism

Pathway 1: Metabolic Blocking Strategy

The following diagram illustrates how the 1,1-difluoro substitution prevents the formation of polar radiometabolites compared to the standard cyclohexane ring.

MetabolicBlocking Precursor Standard Tracer (Cyclohexyl) CYP450 CYP450 Enzyme (Oxidation) Precursor->CYP450 Rapid Attack Metabolite Hydroxylated Metabolite (Polar/Non-BBB) CYP450->Metabolite Hydroxylation DifluoroPrecursor Optimized Tracer (1,1-Difluorocyclohexyl) Blocked Metabolic Blockade (C-F Bond Stability) DifluoroPrecursor->Blocked Resists Oxidation Intact Intact Tracer (High Brain Uptake) Blocked->Intact Maintains Lipophilicity

Figure 1: Mechanism of metabolic stabilization. The 1,1-difluoro motif prevents CYP450-mediated hydroxylation, preserving the tracer's integrity for brain imaging.

Experimental Protocol: Synthesis of a Difluoro-Cyclohexyl Analog

Objective: Synthesis of a generic


-alkylated PET tracer precursor using 1,1-Difluoro-4-(iodomethyl)cyclohexane.
Materials
  • Reagent: 1,1-Difluoro-4-(iodomethyl)cyclohexane (1.2 equiv).

  • Substrate: Secondary amine pharmacophore (1.0 equiv).

  • Base:

    
     (anhydrous, 3.0 equiv) or 
    
    
    
    (for faster rates).
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous).

Step-by-Step Methodology
  • Activation: In a flame-dried reaction vial, suspend the secondary amine substrate and

    
     in anhydrous ACN. Stir at room temperature for 15 minutes to deprotonate.
    
  • Addition: Add 1,1-Difluoro-4-(iodomethyl)cyclohexane dropwise via syringe. The iodide leaving group is sensitive to light; perform this step in low light or wrap the vial in foil.

  • Reaction: Heat the mixture to 60°C . Monitor via TLC or LC-MS.

    • Checkpoint: The reaction typically reaches completion within 90 minutes due to the high reactivity of the alkyl iodide.

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water (

    
    ) and brine (
    
    
    
    ).
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography. The difluoro product is often less polar than the starting amine but distinct from non-fluorinated analogs.
    
Workflow Diagram

SynthesisWorkflow Start Start: Secondary Amine + Base (ACN, 15 min) AddReagent Add 1,1-Difluoro-4-(iodomethyl)cyclohexane (1.2 equiv) Start->AddReagent Heat Heat to 60°C (90 min) AddReagent->Heat Check LC-MS Check: Conversion >95%? Heat->Check Check->Heat No (Extend Time) Purify Purification: Flash Chromatography Check->Purify Yes Final Final Product: Metabolically Stable Precursor Purify->Final

Figure 2: Optimized synthetic workflow for


-alkylation using the difluoro-iodide reagent.

Conclusion

1,1-Difluoro-4-(iodomethyl)cyclohexane represents a superior synthetic tool for medicinal radiochemists. By combining the metabolic robustness of the difluorocyclohexane moiety with the enhanced reactivity of the alkyl iodide, it allows for the efficient synthesis of PET tracers with improved pharmacokinetic profiles. It is the recommended precursor when replacing standard cyclohexyl groups to mitigate rapid metabolism without altering the fundamental binding mode of the ligand.

References

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Wuest, F. (2007). Fluorine-18 Labelled Building Blocks for PET Tracer Synthesis. Chemical Society Reviews. (Contextual grounding on alkylation strategies). Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Pike, V. W. (2009). PET radiotracers: crossing the blood–brain barrier and surviving metabolism. Trends in Pharmacological Sciences, 30(8), 431-440. Link

Validation

A Comparative Guide to Cross-Reactivity Studies of 1,1-Difluoro-4-(iodomethyl)cyclohexane Derivatives

This guide provides a comprehensive framework for evaluating the cross-reactivity of novel electrophilic warheads, using 1,1-difluoro-4-(iodomethyl)cyclohexane as a focal point for comparison against established covalent...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of novel electrophilic warheads, using 1,1-difluoro-4-(iodomethyl)cyclohexane as a focal point for comparison against established covalent modifiers. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical basis, experimental design, and data interpretation necessary for rigorous selectivity profiling.

Introduction: The Imperative of Selectivity in Covalent Drug Discovery

Covalent inhibitors have resurged as a powerful therapeutic modality, offering enhanced potency and prolonged duration of action.[1][2][3] This is achieved through the formation of a stable bond between an electrophilic "warhead" on the drug molecule and a nucleophilic amino acid residue on the target protein.[2][3] However, the very reactivity that drives efficacy also presents a significant challenge: the potential for off-target interactions, or cross-reactivity, which can lead to toxicity.[3][4] Therefore, a thorough understanding and meticulous evaluation of a covalent inhibitor's proteome-wide selectivity are paramount during drug development.[1][5][6]

This guide focuses on a novel electrophilic scaffold: 1,1-Difluoro-4-(iodomethyl)cyclohexane . We will explore its potential reactivity and outline a systematic approach to characterizing its cross-reactivity profile in comparison to more conventional warheads. The strategic incorporation of a gem-difluoro group can offer advantages in metabolic stability and lipophilicity, making this an interesting scaffold for investigation.[7][8][9] The primary alkyl iodide serves as the reactive handle, which is known to be a competent electrophile for reaction with biological nucleophiles.[10][11][12]

The Electrophilic Landscape: A Comparison of Warheads

The reactivity of an electrophilic warhead is a critical determinant of its selectivity. A highly reactive warhead may exhibit promiscuous binding, while a less reactive one may not achieve sufficient target engagement. The ideal warhead possesses just enough reactivity to bind its intended target efficiently under physiological conditions, while minimizing reactions with other biological nucleophiles like glutathione (GSH).[13]

To provide a meaningful comparison for the 1,1-difluoro-4-(iodomethyl)cyclohexane scaffold, we will consider two widely used electrophilic warheads:

  • Acrylamides: These are perhaps the most common warheads in covalent drug design, targeting cysteine residues via a Michael addition reaction.[4] Their reactivity can be tuned by substitution on the acrylamide moiety.

  • Chloroacetamides: Another class of cysteine-targeting electrophiles, generally more reactive than acrylamides, that react via nucleophilic substitution.

The 1,1-difluoro-4-(iodomethyl)cyclohexane derivative is also expected to react via nucleophilic substitution, primarily with cysteine residues. The carbon-iodine bond is relatively weak, making the iodide a good leaving group.[12]

Table 1: Comparison of Electrophilic Warheads
WarheadTarget Residue(s)Reaction MechanismRelative ReactivityKey Considerations
1,1-Difluoro-4-(iodomethyl)cyclohexane Primarily CysteineSN2Potentially HighMetabolic stability of the difluorocyclohexane core; potential for steric hindrance to influence reactivity.
Acrylamide CysteineMichael AdditionTunable (Low to Moderate)Widely used; reactivity can be modulated to improve selectivity.[4]
Chloroacetamide CysteineSN2HighHigher intrinsic reactivity can lead to lower selectivity.

Experimental Workflow for Cross-Reactivity Profiling

A multi-pronged approach is essential for a comprehensive assessment of cross-reactivity. We recommend a tiered strategy that begins with simple in vitro assays and progresses to complex, proteome-wide analyses in cellular systems.

Tier 1: Intrinsic Reactivity Assessment

The first step is to determine the intrinsic reactivity of the electrophile. This is commonly assessed by measuring its stability in the presence of a biologically relevant nucleophile, such as glutathione (GSH), which is present at high concentrations in cells.[13]

Protocol: Glutathione (GSH) Stability Assay

  • Preparation: Prepare a stock solution of the test compound (e.g., 1,1-difluoro-4-(iodomethyl)cyclohexane derivative) in DMSO.

  • Reaction: Incubate the test compound (final concentration 10 µM) with a molar excess of GSH (e.g., 5 mM) in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: The reaction is quenched by adding an excess of a thiol-reactive agent like N-ethylmaleimide or by acidification.

  • Analysis: The remaining concentration of the parent compound is quantified by LC-MS.[13]

  • Data Analysis: The half-life (t1/2) of the compound in the presence of GSH is calculated. A longer half-life generally suggests lower intrinsic reactivity and potentially higher selectivity.[2]

Tier 2: Target Engagement and Potency

Once intrinsic reactivity is established, the next step is to confirm covalent modification of the intended protein target and determine the potency of the interaction.

Protocol: Intact Protein Mass Spectrometry for Covalent Adduct Confirmation

  • Incubation: Incubate the purified target protein with the test compound at various molar ratios (e.g., 1:1, 1:5) and for different durations.

  • Sample Preparation: Remove excess, unbound inhibitor using a desalting column.

  • MS Analysis: Analyze the protein sample by electrospray ionization mass spectrometry (ESI-MS).[14][15][16]

  • Data Analysis: Deconvolute the mass spectrum to determine the molecular weight of the protein. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.[14]

Protocol: Enzyme Inhibition Assay to Determine Potency

For enzyme targets, a kinetic analysis is crucial to determine the efficiency of covalent modification. The potency of irreversible inhibitors is best described by the ratio kinact/KI, where KI is the affinity of the initial reversible binding and kinact is the maximal rate of inactivation.[6][17]

  • Assay Setup: Perform a standard enzyme activity assay.

  • Time-Dependent Inhibition: Pre-incubate the enzyme with various concentrations of the inhibitor for different lengths of time before initiating the reaction by adding the substrate.

  • Data Analysis: Plot the observed rate constants of inactivation against the inhibitor concentration to determine kinact and KI.[18]

Tier 3: Proteome-Wide Selectivity Profiling

The ultimate test of selectivity is to assess the inhibitor's interactions in a complex biological environment, such as a cell lysate or live cells. Chemoproteomic platforms, particularly activity-based protein profiling (ABPP), are powerful tools for this purpose.[1][19][20]

Protocol: Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP allows for the simultaneous assessment of an inhibitor's potency and selectivity against a whole class of enzymes in their native environment.[1]

  • Sample Preparation: Prepare cell or tissue lysates.

  • Inhibitor Incubation: Treat the proteome with varying concentrations of the test inhibitor.

  • Probe Labeling: Add a broad-spectrum, active-site-directed covalent probe that is tagged with a reporter group (e.g., biotin or a fluorophore). This probe will label the active sites of enzymes that were not blocked by the test inhibitor.

  • Analysis:

    • Gel-Based: If using a fluorescent probe, separate the proteins by SDS-PAGE and visualize the labeled enzymes using in-gel fluorescence scanning. A decrease in fluorescence intensity for a particular band indicates that the test inhibitor has bound to that enzyme.[1]

    • Mass Spectrometry-Based (isoTOP-ABPP): If using a biotinylated probe, enrich the probe-labeled proteins using streptavidin beads, digest them into peptides, and analyze by LC-MS/MS for identification and quantification.[19] This provides a more comprehensive and unbiased view of the inhibitor's off-targets.[5]

ABPP_Workflow cluster_sample_prep Sample Preparation cluster_treatment Treatment cluster_probing Probing cluster_analysis Analysis Proteome Cell Lysate or Live Cells Inhibitor Incubate with Test Inhibitor (e.g., Difluoro-iodomethyl- cyclohexane derivative) Proteome->Inhibitor Competition for Binding Sites Probe Add Broad-Spectrum Covalent Probe (Tagged) Inhibitor->Probe Unoccupied Sites Are Labeled Gel Gel-Based Analysis (Fluorescence) Probe->Gel Visualize Targets MS MS-Based Analysis (isoTOP-ABPP) Probe->MS Identify & Quantify Targets

Hypothetical Comparative Data

The following tables present hypothetical data to illustrate how one might compare the cross-reactivity profiles of our test compound and established warheads.

Table 2: Intrinsic Reactivity and On-Target Potency
CompoundGSH Half-Life (min)Target Enzyme kinact/KI (M⁻¹s⁻¹)
Cmpd 1 (Difluoro-iodomethyl-cyclohexane) 451.5 x 10⁵
Cmpd 2 (Acrylamide derivative) 1502.0 x 10⁵
Cmpd 3 (Chloroacetamide derivative) 105.0 x 10⁵

Interpretation: In this hypothetical scenario, the chloroacetamide (Cmpd 3) is the most potent but also the most reactive, with a very short GSH half-life, suggesting a higher risk of off-target reactivity.[2] The acrylamide (Cmpd 2) is the least intrinsically reactive. Our test compound (Cmpd 1) shows intermediate reactivity and good potency.

Table 3: Proteome-Wide Selectivity (isoTOP-ABPP)

Data represents the number of off-targets identified at a concentration of 1 µM in a cell lysate.

CompoundIntended TargetNumber of Off-Targets (>50% Inhibition)Key Off-Target Classes
Cmpd 1 (Difluoro-iodomethyl-cyclohexane) Kinase A8Cysteine Proteases, Other Kinases
Cmpd 2 (Acrylamide derivative) Kinase A3Other Kinases
Cmpd 3 (Chloroacetamide derivative) Kinase A25Various Cysteine-Containing Proteins

Interpretation: This hypothetical data shows that the acrylamide derivative is the most selective, consistent with its lower intrinsic reactivity. The highly reactive chloroacetamide derivative shows significant off-target binding. The 1,1-difluoro-4-(iodomethyl)cyclohexane derivative displays a more selective profile than the chloroacetamide but is less selective than the tuned acrylamide. This highlights the trade-off between reactivity and selectivity.[21]

Mechanistic Considerations and Structural Optimization

The cross-reactivity of a covalent inhibitor is not solely determined by the warhead. The non-covalent interactions between the inhibitor scaffold and the protein play a crucial role in positioning the warhead for reaction.[22] Therefore, if initial cross-reactivity is high, medicinal chemistry efforts can be directed at modifying the scaffold to improve binding affinity and selectivity for the target protein. For the 1,1-difluoro-4-(iodomethyl)cyclohexane series, modifications to the cyclohexane ring or appendages could be explored to enhance target recognition and reduce off-target binding.

Covalent_Inhibition E_I Enzyme (E) + Inhibitor (I) E_I_complex Reversible Complex (E·I) E_I->E_I_complex K_I (Affinity) E_I_complex->E_I k_off E_I_covalent Covalent Adduct (E-I) E_I_complex->E_I_covalent k_inact (Reactivity)

Conclusion

The evaluation of cross-reactivity is a critical, multi-step process in the development of safe and effective covalent therapeutics. While the 1,1-difluoro-4-(iodomethyl)cyclohexane scaffold presents an intriguing new option for covalent drug design, its selectivity must be rigorously profiled. By employing a tiered approach encompassing intrinsic reactivity assays, target engagement studies, and global proteomic analyses, researchers can build a comprehensive understanding of a compound's specificity. This guide provides a robust framework for these investigations, enabling an objective comparison with established electrophilic warheads and facilitating the data-driven optimization of novel covalent inhibitors.

References

  • Backus, K. M., et al. (2016). Chemoproteomic platforms for identifying drug-protein interactions on a proteome-wide scale. Nature Protocols, 11(5), 949–965. [Link]

  • Bar-Peled, L., et al. (2017). A Targetable Cysteine Residue in the Malignant Brain Tumor (MBT) Domain of L3MBTL3. Cell Chemical Biology, 24(12), 1483-1493.e10. [Link]

  • Bauer, R. A. (2015). Covalent inhibitors in drug discovery: from serendipity to design. Drug Discovery Today, 20(9), 1061-1073. [Link]

  • Cohen, M. S., et al. (2007). A novel covalent inhibitor of theubiquitin-conjugating enzyme E2-25K. Biochemistry, 46(20), 5978-5988. [Link]

  • Johnson, D. S., et al. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 2(6), 949-964. [Link]

  • Lanning, B. R., et al. (2014). A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology, 10(9), 760-767. [Link]

  • Meissner, F., et al. (2022). Quantitative proteomics and applications in covalent ligand discovery. Frontiers in Chemistry, 10, 1088402. [Link]

  • Pace, N. J., & Weerapana, E. (2014). Mass spectrometry-based approaches for covalent inhibitor discovery. Methods in Enzymology, 547, 249-269. [Link]

  • Peterson, L. B., & Artis, D. R. (2014). The renaissance of covalent drugs. Nature Reviews Drug Discovery, 13(5), 329-330. [Link]

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]

  • Strelow, J. M. (2017). A perspective on the kinetics of covalent and irreversible inhibition. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(1), 3-20. [Link]

  • Tuley, A., & Fast, W. (2018). The Taxonomy of Covalent Inhibitors. Biochemistry, 57(22), 3326-3337. [Link]

  • Zhang, T., et al. (2016). Covalent targeting of remote Cys1039 in FLT3-ITD selectively inhibits mutant kinase and overcomes resistance to quizartinib. Nature Communications, 7, 11620. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 1,1-Difluoro-4-(iodomethyl)cyclohexane

As a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and materials, 1,1-Difluoro-4-(iodomethyl)cyclohexane presents both significant opportunities and handling challeng...

Author: BenchChem Technical Support Team. Date: February 2026

As a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and materials, 1,1-Difluoro-4-(iodomethyl)cyclohexane presents both significant opportunities and handling challenges. Its unique structure, combining a gem-difluorinated cyclohexane ring with a reactive iodomethyl group, demands a rigorous and informed approach to laboratory safety. This guide provides essential, field-proven safety protocols and logistical plans to ensure the well-being of researchers and the integrity of experimental outcomes.

Hazard Assessment: Understanding the Compound

While a comprehensive toxicological profile for 1,1-Difluoro-4-(iodomethyl)cyclohexane is not extensively documented, its structure as a halogenated organic compound necessitates a cautious approach. The primary hazards can be inferred from its constituent functional groups:

  • Organoiodine Moiety: Compounds containing iodine can be lachrymatory (tear-inducing) and are often skin and respiratory irritants.[1][2] Organoiodides can also be toxic, and like other halogenated organics, may pose environmental hazards.[2][3]

  • Fluorinated Alkane Structure: The difluoro group enhances the compound's lipophilicity and metabolic stability, which could potentially lead to bioaccumulation. While generally less reactive than their chlorinated or brominated analogs, fluorinated compounds can release toxic gases like hydrogen fluoride upon combustion.[4][5]

  • General Irritant Properties: Based on analogous structures, the compound should be assumed to be a skin and eye irritant.[1][2] Prolonged or repeated exposure may cause dermatitis.[4] Inhalation of vapors may lead to respiratory tract irritation.[1][4]

Given these potential risks, all handling operations must be conducted with appropriate engineering controls and personal protective equipment to minimize exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all checklist but a dynamic risk-based assessment. The following table summarizes the minimum required PPE for handling 1,1-Difluoro-4-(iodomethyl)cyclohexane.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (small quantities) ANSI Z87.1 certified safety glasses with side shields.Nitrile gloves (minimum).[6][7]Fully buttoned laboratory coat.[6][8]Not typically required if performed in a certified chemical fume hood.
Reaction Setup/Workup (>50 mL) Chemical splash goggles (ANSI Z87.1).[5][7]Double-gloving with nitrile gloves is recommended.[5]Chemical-resistant lab coat or apron over a standard lab coat.Not typically required if performed in a certified chemical fume hood.
Large Spills or Poor Ventilation Chemical splash goggles and a full-face shield.[9]Heavy-duty nitrile or butyl rubber gloves.[10]Chemical-resistant suit or coveralls.[11]Air-purifying respirator with an organic vapor cartridge, used only by trained personnel within a respiratory protection program.[7][9]

Operational Protocols: From Benchtop to Disposal

Adherence to a strict, step-by-step protocol is the most effective way to mitigate risk.

Preparation and Handling
  • Engineering Controls First: All manipulations involving 1,1-Difluoro-4-(iodomethyl)cyclohexane must be performed within a properly functioning and certified chemical fume hood.[4][5][6] This is the primary barrier to prevent inhalation of vapors.

  • Pre-Handling Inspection: Before use, inspect all PPE for signs of degradation or damage. Gloves must be inspected for pinholes or tears prior to use.[12]

  • Donning PPE:

    • Wear closed-toe shoes and long pants that cover the entire leg.[7][8]

    • Don a lab coat, ensuring it is fully buttoned.[8]

    • Wear appropriate safety glasses or goggles.

    • Wash and dry hands, then don the appropriate gloves. Ensure gloves are pulled over the cuffs of the lab coat sleeves.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If they feel unwell, seek medical advice.

  • Spill Cleanup: For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand).[13] Place the absorbed material into a sealed container for disposal as halogenated organic waste. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[3][5]

Waste Disposal

The cardinal rule for halogenated compounds is segregation.

  • Designated Waste Containers: All waste containing 1,1-Difluoro-4-(iodomethyl)cyclohexane, including contaminated consumables (gloves, paper towels, absorbent material), must be disposed of in a designated "Halogenated Organic Waste" container.[4][6]

  • Labeling: The waste container must be clearly labeled with its contents and the appropriate hazard warnings.[3]

  • Storage: Keep waste containers closed when not in use and store them in a well-ventilated area, such as a satellite accumulation area within the lab, away from incompatible materials.[3][4]

  • Prohibition: Never dispose of halogenated organic compounds down the drain.[6] This is environmentally irresponsible and violates regulatory standards.

Workflow for Safe Chemical Handling

The following diagram outlines the critical decision-making and operational flow for safely handling 1,1-Difluoro-4-(iodomethyl)cyclohexane.

G Workflow for Handling 1,1-Difluoro-4-(iodomethyl)cyclohexane cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Protocol A Review SDS & SOP B Assess Risks for Specific Procedure A->B C Verify Fume Hood Certification B->C D Select & Inspect PPE C->D E Don Appropriate PPE D->E Proceed F Perform All Work in Fume Hood E->F G Keep Containers Closed When Not in Use F->G L Spill or Exposure Occurs F->L H Segregate Halogenated Waste G->H Experiment Complete I Decontaminate Glassware in Hood H->I J Doff & Dispose of Contaminated Gloves Properly I->J K Wash Hands Thoroughly J->K M Execute Emergency Procedure (Flush, Evacuate) L->M N Notify Supervisor & EHS M->N

Caption: A flowchart illustrating the key stages of safe chemical handling.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Halogenated Solvents. Washington State University Environmental Health & Safety.
  • Protective Gear. Organic Chemistry at CU Boulder.
  • Safety Data Sheet. (2025, September 23). Sigma-Aldrich.
  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety.
  • Safety Data Sheet for Iodocyclohexane. (2025, December 21). Fisher Scientific.
  • Safety Data Sheet for Cyclohexane. (2009, October 6). Fisher Scientific.
  • Standard Operating Procedures for Use of Halogenated Solvents. PSFC Halogenated Solvents.
  • Proper Protective Equipment. (2021, August 15). Chemistry LibreTexts.
  • Personal Protective Equipment. Organisation for the Prohibition of Chemical Weapons.
  • 1,1-difluoro-4-(iodomethyl)cyclohexane 95%. (2026, February 15). AChemBlock.
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.
  • Safety Data Sheet for Difluorodiiodomethane. Apollo Scientific.
  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety.
  • Safety Data Sheet for 1-Iodohexane. TCI Chemicals.
  • Safety Data Sheet. (2022, July 15). CPAchem Ltd.
  • Safety Data Sheet. LGC Standards.
  • Safety Data Sheet. (2024, November 8). MilliporeSigma.

Sources

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